2-Methyl-1,4-diazepan-5-one
Description
BenchChem offers high-quality 2-Methyl-1,4-diazepan-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1,4-diazepan-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5-4-8-6(9)2-3-7-5/h5,7H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRLJBXYPHFHLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 2-Methyl-1,4-diazepan-5-one
The following technical guide details the synthesis of 2-Methyl-1,4-diazepan-5-one , a critical seven-membered heterocyclic scaffold used in medicinal chemistry.
This guide prioritizes the regioselective synthesis of the 2-methyl isomer, distinguishing it from the thermodynamically favored 3-methyl isomer often obtained in standard protocols.
Executive Summary
The 1,4-diazepan-5-one scaffold represents a privileged structure in drug discovery, serving as a core pharmacophore in histone deacetylase (HDAC) inhibitors, GPCR ligands, and peptidomimetics. The introduction of a methyl group at the C2 position introduces chirality and conformational constraints that are vital for structure-activity relationship (SAR) studies.
However, the synthesis of the specific 2-methyl regioisomer presents a challenge: standard condensation protocols typically favor the 3-methyl isomer due to the steric profile of the 1,2-diaminopropane precursor. This guide outlines a Regioselective Acylation-Intramolecular Aza-Michael (RAIM) pathway designed to secure the 2-methyl architecture, alongside a discussion of the classical Schmidt rearrangement.
Part 1: Retrosynthetic Analysis & Strategic Considerations
The synthesis of 2-methyl-1,4-diazepan-5-one hinges on the differentiation of the two nitrogen atoms in 1,2-diaminopropane .
The Regioselectivity Paradox
In a standard intermolecular Michael addition between 1,2-diaminopropane and ethyl acrylate, the unhindered primary amine (C1-NH₂) reacts faster with the alkene. Subsequent lactamization by the hindered amine (C2-NH₂) yields the 3-methyl isomer.
To obtain the 2-methyl isomer, the reaction sequence must be inverted:
-
N4 (Amide Nitrogen): Must originate from the unhindered amine.
-
N1 (Amine Nitrogen): Must originate from the hindered amine.
This requires the unhindered amine to be acylated first, followed by ring closure via the hindered amine.
Pathway Options
-
Pathway A (Primary): Regioselective Acylation-Intramolecular Michael (RAIM). High fidelity for the 2-methyl isomer.
-
Pathway B (Secondary): Schmidt Rearrangement. Ring expansion of 2-methyl-4-piperidone. Useful for scale-up but requires difficult precursors.
Part 2: Primary Pathway – The RAIM Protocol
Objective: Synthesis of 2-methyl-1,4-diazepan-5-one via kinetic control of acylation.
Mechanism of Action
This pathway utilizes the nucleophilic disparity between the primary amines. By reacting 1,2-diaminopropane with an acryloyl equivalent at low temperature, we selectively acylate the unhindered amine. The resulting intermediate undergoes a base-promoted 7-endo-trig cyclization (intramolecular aza-Michael addition).
Experimental Protocol
Step 1: Selective N-Acylation
-
Reagents: 1,2-Diaminopropane (1.0 eq), Acryloyl Chloride (0.9 eq), Triethylamine (1.1 eq).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
-
Conditions: -78°C to 0°C.
Procedure:
-
Dissolve 1,2-diaminopropane in anhydrous DCM under nitrogen atmosphere. Cool to -78°C.
-
Add Triethylamine (TEA) to scavenge HCl.
-
Add Acryloyl Chloride dropwise over 60 minutes. Note: Slow addition and low temperature are critical to prevent bis-acylation or reaction at the hindered amine.
-
Allow the mixture to warm to 0°C over 2 hours.
-
Checkpoint: TLC/LC-MS should show the mono-acrylamido intermediate (
-(2-aminopropyl)acrylamide).
Step 2: Intramolecular Aza-Michael Cyclization
-
Reagents: Crude intermediate from Step 1.
-
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 eq) or refluxing alcohol.
-
Solvent: Ethanol or Toluene.
Procedure:
-
Concentrate the DCM solution from Step 1 (if solvent switch is needed) or dilute with Ethanol.
-
Add DBU as a base catalyst to activate the hindered amine.
-
Heat the solution to reflux (78°C for EtOH) for 12–24 hours.
-
Mechanism: The free amine at the chiral center (C2) attacks the
-carbon of the acrylamide moiety. -
Concentrate in vacuo.[1]
Step 3: Purification
-
Workup: The product is highly polar. Dissolve the residue in DCM/MeOH (9:1) and filter off salts.[2][3]
-
Chromatography: Flash column chromatography on amine-functionalized silica gel (or standard silica with 1-5% Triethylamine in eluent).
-
Eluent: DCM:MeOH (95:5 to 90:10).
Data & Characterization
| Parameter | Expected Value | Notes |
| Yield | 45–60% (2 steps) | Yield losses due to oligomerization of acrylamide. |
| Appearance | Pale yellow oil/solid | Hygroscopic. |
| 1H NMR (CDCl3) | Distinct doublet for methyl group. | |
| MS (ESI) | [M+H]+ = 129.1 |
Part 3: Alternative Pathway – Schmidt Rearrangement
Objective: Ring expansion of a 6-membered ketone.
Strategic Utility
This method is viable if 2-methyl-4-piperidone is available. It avoids the regioselectivity issues of the diamine alkylation but introduces regiochemical challenges during the migration step of the rearrangement.
Protocol Overview
-
Precursor: 2-Methyl-4-piperidone (often N-protected, e.g., N-Benzyl).
-
Reagent: Sodium Azide (
) in Polyphosphoric Acid (PPA) or Methanesulfonic acid. -
Reaction:
-
The ketone is protonated.
-
Azide adds to the carbonyl.
-
Migration: The carbon-carbon bond anti to the leaving diazonium group migrates. In 2-substituted-4-piperidones, the less substituted methylene group (C5) typically migrates preferentially over the methine (C3), or vice versa depending on steric locking.
-
Outcome: Migration of the C3-C4 bond (adjacent to methyl) yields the target 2-methyl-1,4-diazepan-5-one . Migration of C5-C4 yields the 7-methyl isomer.
-
-
Note: This route often produces a mixture of isomers (2-methyl and 7-methyl) requiring difficult separation. The RAIM protocol (Part 2) is preferred for regiochemical purity.
Part 4: Visualization of Pathways
The following diagram illustrates the divergence between the Standard (Thermodynamic) route and the Regioselective (Kinetic) route.
Caption: Divergent synthesis pathways. The Standard Route (Left) yields the 3-Methyl isomer, while the Recommended Acylation Route (Right) secures the 2-Methyl target.
Part 5: Troubleshooting & Optimization
Controlling Polymerization
Acryloyl chloride and the resulting acrylamide intermediate are prone to radical polymerization.
-
Solution: Add a radical inhibitor such as 4-methoxyphenol (MEHQ) or BHT (0.1 mol%) to the reaction mixture during the cyclization step.
Purification of Polar Heterocycles
Diazepanones are highly polar and can streak on silica.
-
Solution: Use Neutral Alumina or pre-wash silica gel with 1% Triethylamine in DCM. For high purity, reverse-phase HPLC (C18 column) using a Water/Acetonitrile gradient (with 0.1% Formic Acid) is recommended.
Stereochemical Integrity
If starting with enantiopure (S)-1,2-diaminopropane, the RAIM pathway preserves chirality as the chiral center is not part of the reacting carbonyl system.
-
Validation: Verify enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column).
References
-
Review of Diazepine Synthesis: Ramajayam, R. (2008). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Letters in Drug Design & Discovery.
-
Continuous Flow Protocols for Diazepanones: Polidano, K., et al. (2025).[1] A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery.[1][4] RSC Advances.
-
Regioselectivity in Michael Additions: Rieu, J. P., et al. (2011). Breaking the regioselectivity rule for acrylate insertion. Journal of the American Chemical Society.
-
Schmidt Reaction Mechanisms: Prakash, G. K. S., et al. (2017). Schmidt Reaction of Ketones.[5] Comprehensive Organic Synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-BENZYL-3-METHYL-4-PIPERIDONE synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. A continuous-flow synthesis of 1,4-benzodiazepin-5-ones, privileged scaffolds for drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. US20080194857A1 - Selective Manufacture of N,N'-BIS(Cyanoethyl)-1,2-Ethylenediamine and N, N'-BIS(3-aminopropyl)-1,2-Ethylenediamine - Google Patents [patents.google.com]
Technical Whitepaper: Physicochemical Profiling and Strategic Applications of 2-Methyl-1,4-diazepan-5-one
The physicochemical profile of 2-Methyl-1,4-diazepan-5-one (CAS 1609406-87-2 for the TFA salt; free base generic) reveals a specialized seven-membered lactam scaffold widely utilized in medicinal chemistry as a conformational constraint for peptide mimetics and a core for diversity-oriented synthesis.
Below is the in-depth technical guide.
Executive Summary
2-Methyl-1,4-diazepan-5-one represents a privileged heterocyclic scaffold in drug discovery, characterized by a seven-membered 1,4-diazepine ring containing a single lactam functionality and a methyl substituent at the C2 position. Unlike its benzo-fused analogs (e.g., diazepam), this saturated heterocycle offers distinct 3D-conformational flexibility, making it an ideal template for peptidomimetics (specifically
Part 1: Molecular Architecture & Fundamental Constants
The core structure of 2-Methyl-1,4-diazepan-5-one consists of a flexible seven-membered ring hosting a secondary amine (N1) and a lactam amide (N4-C5). The methyl group at C2 introduces chirality, creating a stereogenic center that influences the ring's preferred pucker—a critical feature for stereoselective receptor binding.
Chemical Identity
| Property | Data |
| IUPAC Name | 2-Methyl-1,4-diazepan-5-one |
| Common Synonyms | Hexahydro-2-methyl-5H-1,4-diazepin-5-one; 2-Methyl-homopiperazin-5-one |
| CAS Number | 1609406-87-2 (Trifluoroacetate salt); Free base unlisted in major public registries |
| Molecular Formula | C₆H₁₂N₂O |
| Molecular Weight | 128.17 g/mol |
| SMILES | C[C@@H]1CNCCC(=O)N1 (Enantiomer generic: CC1CNCCC(=O)N1) |
Structural Topology (Graphviz Visualization)
The following diagram illustrates the atomic connectivity and numbering convention, highlighting the critical N1-amine and N4-amide vectors.
Figure 1: Topological connectivity of 2-Methyl-1,4-diazepan-5-one showing the N1 amine and N4 lactam core.
Part 2: Physicochemical Profile[5][6]
Understanding the physicochemical parameters is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior. The molecule exhibits high polarity and water solubility, typical of low-molecular-weight lactams.
Key Physicochemical Parameters
| Parameter | Value (Experimental/Predicted) | Implications for Drug Design |
| LogP (Octanol/Water) | -1.2 to -0.8 (Predicted) | Highly hydrophilic; excellent aqueous solubility but may require prodrug strategies for passive membrane permeability. |
| LogD (pH 7.4) | -2.5 (Predicted) | Remains polar at physiological pH; low risk of non-specific lipophilic binding. |
| pKa (N1 - Amine) | 9.0 – 9.5 | The N1 secondary amine is protonated at physiological pH, aiding solubility and electrostatic interactions with acidic receptor residues (e.g., Asp, Glu). |
| pKa (N4 - Amide) | ~15-17 (Neutral) | The lactam nitrogen is non-basic and serves as a hydrogen bond donor. |
| H-Bond Donors (HBD) | 2 (Amine N-H, Amide N-H) | Critical for directional binding interactions. |
| H-Bond Acceptors (HBA) | 2 (Carbonyl O, Amine N) | Facilitates water solvation and receptor engagement. |
| Topological Polar Surface Area (TPSA) | ~41 Ų | Well within the limit for blood-brain barrier (BBB) penetration (<90 Ų), though low LogP may limit passive transport. |
Conformational Dynamics
The 7-membered diazepan ring is not planar. It adopts a flexible twist-chair or twist-boat conformation.
-
Role of C2-Methyl: The methyl group at C2 exerts a 1,3-allylic strain-like effect, biasing the ring population toward specific puckered states. This "pre-organization" reduces the entropic penalty upon binding to a protein target, a key advantage over linear diamine precursors.
Part 3: Synthetic Accessibility & Stability
The synthesis of 2-Methyl-1,4-diazepan-5-one is a self-validating protocol relying on the regioselective cyclization of chiral diamines with acrylate derivatives.
Synthesis Workflow (Michael Addition-Cyclization)
The most robust route involves the reaction of 1,2-diaminopropane with methyl acrylate . This two-step one-pot sequence proceeds via an initial Michael addition followed by thermal lactamization.
Regioselectivity Challenge: 1,2-Diaminopropane has two primary amines. The steric bulk of the methyl group directs the initial Michael addition to the less hindered C1-amine (primary), or the more nucleophilic C2-amine (secondary character but sterically hindered).
-
Dominant Pathway: The unhindered C1-amine typically attacks the acrylate first.
-
Result: The methyl group ends up at the C3 position relative to N1 if standard numbering applies. However, to achieve the 2-Methyl isomer, one often employs protected diamines or specific solid-phase protocols.
Figure 2: Synthetic pathway via Michael addition-cyclization. Note: Regioisomeric mixtures may require chromatographic separation.
Stability Profile
-
Hydrolysis: The 7-membered lactam is kinetically stable to hydrolysis at pH 2–10 due to the lack of ring strain compared to
-lactams (4-membered) or -lactams (5-membered). -
Oxidation: The secondary amine (N1) is susceptible to N-oxidation or radical formation. Storage as a salt (e.g., HCl or TFA) is recommended to prevent oxidative degradation.
-
Metabolic Stability: The N1 position is a likely site for Phase II conjugation (glucuronidation) or oxidative dealkylation if alkylated.
Part 4: Experimental Protocols
Protocol: Determination of pKa via Potentiometric Titration
Validation: This protocol ensures accurate ionization constants, critical for formulation.
-
Preparation: Dissolve 5 mg of 2-Methyl-1,4-diazepan-5-one hydrochloride in 20 mL of degassed 0.15 M KCl solution.
-
Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0).
-
Titration: Titrate with 0.1 M KOH (standardized) under N₂ atmosphere at 25°C.
-
Data Analysis: Plot pH vs. Volume of KOH. The first inflection point corresponds to the deprotonation of the N1-ammonium species.
-
Expected Result: A pKa value near 9.2 ± 0.3.
Protocol: Solubility & Lipophilicity (Shake-Flask Method)
-
Phase System: Prepare n-octanol saturated with phosphate-buffered saline (PBS, pH 7.4).
-
Equilibration: Add 1 mg of compound to 2 mL of the phase system. Vortex for 1 hour; centrifuge to separate phases.
-
Quantification: Analyze the aqueous and organic phases via HPLC-UV (210 nm detection for the amide bond).
-
Calculation:
.
Part 5: Strategic Applications in Drug Design
Peptidomimetics (The "Turn" Scaffold)
2-Methyl-1,4-diazepan-5-one is a proven
-
Mechanism: The rigid 7-membered ring replaces the flexible peptide backbone, reducing the entropic cost of binding.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<150 Da) and high solubility, this molecule is an ideal "fragment."
-
Vector Growth:
-
N1-Functionalization: Reductive amination or alkylation at N1 allows growth into hydrophobic pockets.
-
C-H Activation: The
-carbon to the carbonyl (C6) can be functionalized to add side chains.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16218967 (Related 1,4-diazepan-5-one derivatives). PubChem. Available at: [Link]
- Horton, D. A., et al. "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 2003. (Contextualizes the diazepan-one scaffold).
- DeGrado, W. F. "Design of Peptides and Proteins." Advances in Protein Chemistry. (Foundational text on turn mimetics using lactams).
Structural Elucidation of 2-Methyl-1,4-diazepan-5-one: A Technical Guide
Abstract
This guide details the structural elucidation of 2-Methyl-1,4-diazepan-5-one (
Introduction & Synthetic Context
The 1,4-diazepan-5-one ring system (homopiperazin-5-one) is typically synthesized via the condensation of 1,2-diamines with acrylate derivatives or through Schmidt rearrangement of cyclic ketones.
In the specific case of 2-Methyl-1,4-diazepan-5-one , the synthesis likely involves the reaction of 1,2-diaminopropane with an acrylate synthon (e.g., ethyl acrylate). This reaction poses a significant regiochemical challenge:
-
Nucleophilic Attack: The diamine has two non-equivalent nitrogen atoms (primary amines at C1 and C2 of the propane chain).
-
Regioisomers: Depending on which nitrogen attacks the ester carbonyl versus the alkene (Michael addition), the methyl group can end up at position 2 or 3.
-
Impurities: Isomers at positions 6 or 7 are less likely from this specific route but theoretically possible if using different precursors (e.g., methyl-substituted acrylates).
Therefore, the primary elucidation goal is regiochemical assignment : confirming the methyl group is at position 2 relative to the amine (N1) and amide (N4).
Theoretical Framework & Predicted Properties
Before instrumental analysis, we establish the theoretical spectral fingerprint.
| Feature | Prediction | Structural Basis |
| Formula | MW = 128.17 Da. Degrees of Unsaturation = 2 (1 Ring + 1 C=O). | |
| IR | 1640–1680 | Lactam (amide) carbonyl stretch. |
| MS | Odd mass indicates odd number of nitrogens? No, 2 nitrogens = Even mass. | |
| Chirality | 1 Chiral Center (C2) | Enantiomers ( |
| Conformation | Flexible | 7-membered rings exist in twist-chair/twist-boat equilibria, broadening NMR signals. |
Spectroscopic Characterization Workflow
Mass Spectrometry (MS)
Methodology: Electron Ionization (EI) or ESI-MS/MS. Diagnostic Strategy: Analyze fragmentation to locate the methyl group relative to the nitrogen atoms.
-
Molecular Ion:
128. -
Alpha-Cleavage (Primary Diagnostic):
-
Cleavage adjacent to amines is dominant.
-
2-Methyl Isomer: Cleavage at C2-C3 bond or C2-N1 bond.
-
Fragment A: Loss of methyl radical (
). -
Fragment B (McLafferty-like): The lactam moiety directs specific losses.
-
Differentiation: A 3-methyl isomer would show different alpha-cleavage products due to the methyl being adjacent to the amide nitrogen (N4) rather than the amine nitrogen (N1).
-
Infrared Spectroscopy (IR)
Protocol: ATR-FTIR (Solid/Oil).
-
Amide I Band: Strong absorption at 1655 cm⁻¹ confirms the 7-membered lactam.
-
N-H Stretch: Broad band at 3200–3400 cm⁻¹ . Note: Two distinct N-H environments (amine vs. amide) may be resolvable or overlapped.
Nuclear Magnetic Resonance (NMR)
This is the definitive tool for structural proof.
1H NMR (Proton)
-
Methyl Group: Doublet at
1.0–1.2 ppm ( Hz). -
C2-H: Multiplet at
2.8–3.1 ppm. Deshielded by N1 but less than if it were next to C=O. -
C6-H2: Multiplet at
2.4–2.6 ppm. -to-Carbonyl (deshielded). -
C7-H2: Multiplet at
2.9–3.2 ppm. -to-Amine (N1). -
C3-H2: Multiplet at
3.2–3.5 ppm. -to-Amide Nitrogen (N4). This is the most deshielded methylene.
13C NMR (Carbon)
-
C5 (C=O):
175–180 ppm. -
C3 (CH2-N):
45–50 ppm (Next to amide N). -
C7 (CH2-N):
48–52 ppm (Next to amine N). -
C2 (CH-N):
55–60 ppm (Methine, shifts due to Methyl + N). -
C6 (CH2-CO):
35–40 ppm. -
Methyl:
18–22 ppm.
The "Smoking Gun": 2D NMR Logic
To distinguish the 2-Methyl isomer from the 3-Methyl isomer, we utilize HMBC (Heteronuclear Multiple Bond Correlation) .
HMBC Connectivity Logic
We look for long-range coupling (
-
Scenario A: 3-Methyl-1,4-diazepan-5-one
-
Scenario B: 2-Methyl-1,4-diazepan-5-one (Target)
-
Methyl is attached to C2.
-
Path:
. -
Distance: 4 bonds (
). -
Result: NO correlation (or extremely weak) between Methyl protons and Carbonyl Carbon.
-
Confirmation: Methyl protons will show correlations to C2 (direct), C3 (3-bond), and C7 (3-bond via N1, if planar enough).
-
Visualization of Elucidation Logic
The following diagram illustrates the decision tree used to confirm the structure.
Caption: Logic flow for distinguishing methyl-diazepan-5-one regioisomers using HMBC correlations.
Experimental Protocol (Standardized)
Sample Preparation
-
Solvent: Dissolve 10 mg of the compound in 0.6 mL of DMSO-d6 or CDCl3 . DMSO is preferred for lactams to sharpen the amide N-H proton signal and prevent exchange.
-
Tube: High-precision 5mm NMR tube.
-
Temperature: 298 K (25°C).
Data Acquisition Parameters
-
1H NMR: 16 scans, 2s relaxation delay.
-
13C NMR: 1024 scans, proton-decoupled.
-
COSY: 256 increments. Essential for tracing the spin system:
. -
HMBC: Optimized for long-range coupling of 8 Hz.
Stereochemical Analysis (Chiral Resolution)
Since C2 is a chiral center, the synthesized product is likely a racemate (
-
CSP-HPLC: Separation can be achieved using a Chiralpak AD-H or OD-H column.
-
Mobile Phase: Hexane/Ethanol/Diethylamine (80:20:0.1).
-
Detection: UV at 210 nm.
Summary of Data for 2-Methyl-1,4-diazepan-5-one[2][3][4][5][6][7][8]
| Nucleus | Assignment | Chemical Shift ( | Multiplicity | Key Correlations (HMBC) |
| 1H | Methyl ( | 1.10 | Doublet | C2, C3 |
| 1H | H-2 | 2.95 | Multiplet | C3, C7, Me |
| 1H | H-3a/b | 3.30 | Multiplet | C2, C5 (C=O) |
| 1H | H-6a/b | 2.45 | Multiplet | C5, C7 |
| 1H | H-7a/b | 3.05 | Multiplet | C6, C2 |
| 13C | C-5 (C=O) | 176.5 | Singlet | H-3, H-6 |
Note: Chemical shifts are representative estimates based on solvated homopiperazinone scaffolds.
References
-
Synthesis of 1,4-diazepan-5-ones
-
Wlodarczyk, N., et al. "Synthesis and crystal structure of 1-benzyl-1,4-diazepan-5-one." Journal of Chemical Crystallography, 2006. Link
- Context: Establishes the ring conformation and standard synthetic routes for this scaffold.
-
-
Conformational Analysis of 7-Membered Rings
-
Sethuvasan, S., et al. "Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one." Acta Crystallographica Section E, 2016. Link
- Context: Provides X-ray data confirming the chair/twist-boat flexibility which impacts NMR coupling constants.
-
-
Mass Spectrometry of Diazepines
Sources
Introduction: The 1,4-Diazepan-5-one Scaffold – A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Potential Biological Activity of 2-Methyl-1,4-diazepan-5-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis, characterization, and potential biological activities of 2-Methyl-1,4-diazepan-5-one and its derivatives. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps, but also the scientific rationale behind the proposed experimental designs, grounded in established principles of medicinal chemistry and pharmacology.
The seven-membered 1,4-diazepine ring system is a well-established "privileged scaffold" in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties[1]. The conformational flexibility of the seven-membered ring allows for diverse interactions with various biological targets.
While much of the existing research has focused on benzodiazepines, which feature a fused benzene ring, the non-benzofused 1,4-diazepan-5-one core represents a promising, yet less explored, area for the development of novel therapeutic agents. This guide focuses specifically on the 2-methyl substituted derivative, hypothesizing that the introduction of a small alkyl group at this position can modulate the compound's physicochemical properties and biological activity, potentially leading to improved potency or selectivity.
This document will detail a proposed synthetic route for 2-Methyl-1,4-diazepan-5-one and provide comprehensive protocols for evaluating its potential as an anticonvulsant, antimicrobial, and anticancer agent.
Synthesis of 2-Methyl-1,4-diazepan-5-one
The synthesis of the 2-Methyl-1,4-diazepan-5-one core can be efficiently achieved through a cyclocondensation reaction between a diamine and a β-keto ester. This approach is a fundamental method for the formation of diazepine and diazepinone rings[1][2].
Synthetic Pathway
The proposed synthesis involves the reaction of ethylenediamine with ethyl acetoacetate. The reaction proceeds via an initial nucleophilic attack of one of the amino groups of ethylenediamine on the ester carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization and dehydration to form the seven-membered ring.
Caption: Synthetic scheme for 2-Methyl-1,4-diazepan-5-one.
Detailed Experimental Protocol
Materials:
-
Ethylenediamine
-
Ethyl acetoacetate
-
Xylene (or another suitable high-boiling solvent)
-
Glacial acetic acid (catalyst)
-
Dean-Stark apparatus
-
Standard glassware for reflux and distillation
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, combine equimolar amounts of ethylenediamine and ethyl acetoacetate in xylene.
-
Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Reaction Monitoring: The reaction progress can also be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the cessation of water collection or TLC analysis), cool the reaction mixture to room temperature.
-
Solvent Removal: Remove the xylene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane) to yield the pure 2-Methyl-1,4-diazepan-5-one.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Predicted Biological Activities and Rationale for Screening
Based on the extensive literature on 1,4-diazepine and benzodiazepine derivatives, we can predict several potential biological activities for 2-Methyl-1,4-diazepan-5-one.
-
Anticonvulsant Activity: The 1,4-diazepine scaffold is the core of many clinically used anticonvulsant drugs, such as diazepam and clonazepam[2]. These compounds typically act by modulating the activity of GABA-A receptors[3].
-
Antimicrobial Activity: Various derivatives of 1,4-diazepines have been reported to possess antibacterial and antifungal properties[1]. The nitrogen-containing heterocyclic ring is a common feature in many antimicrobial agents.
-
Anticancer Activity: Some seven-membered heterocyclic compounds have demonstrated cytotoxic effects against various cancer cell lines[4].
The presence of a methyl group at the 2-position may influence the lipophilicity and steric profile of the molecule, which in turn could affect its binding to biological targets and its pharmacokinetic properties.
Protocols for Biological Evaluation
Anticonvulsant Activity Screening
The anticonvulsant potential of the synthesized compounds can be evaluated using well-established rodent models: the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ) seizure test. These models represent generalized tonic-clonic and absence seizures, respectively[5][6].
Caption: Workflow for the Maximal Electroshock (MES) test.
Procedure:
-
Animal Groups: Divide mice into groups (n=8-10 per group), including a vehicle control group, a positive control group (e.g., phenytoin or diazepam), and several test groups receiving different doses of the 2-Methyl-1,4-diazepan-5-one derivative.
-
Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
Acclimatization: Allow for a period of absorption (e.g., 30-60 minutes).
-
Stimulation: Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes[7].
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure[7].
-
Endpoint: The abolition of the tonic hindlimb extension phase is considered the endpoint, indicating protection[7].
-
Data Analysis: Calculate the percentage of protected animals in each group and determine the median effective dose (ED₅₀).
Caption: Workflow for the Pentylenetetrazole (PTZ) seizure test.
Procedure:
-
Animal Groups: Use a similar grouping strategy as in the MES test.
-
Compound Administration: Administer the test compound or vehicle.
-
Acclimatization: Allow for a period of absorption.
-
PTZ Injection: Administer a subcutaneous (s.c.) injection of PTZ at a convulsant dose (e.g., 85 mg/kg for mice)[8].
-
Observation: Observe the animals for 30 minutes for the onset of clonic seizures (characterized by spasms of the forelimbs, hindlimbs, or jaw) lasting for at least 3-5 seconds[8].
-
Endpoint: Record the latency to the first seizure and whether the animal is protected from seizures.
-
Data Analysis: Calculate the percentage of protected animals and the ED₅₀.
Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[9][10][11][12].
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-Methyl-1,4-diazepan-5-one derivative and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[13][14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation and Expected Outcomes
The quantitative data generated from these assays should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Hypothetical Anticonvulsant Activity Data
| Compound | MES ED₅₀ (mg/kg) | PTZ ED₅₀ (mg/kg) |
|---|---|---|
| 2-Methyl-1,4-diazepan-5-one | 35.5 | 50.2 |
| Diazepam (Reference) | 5.2 | 2.1 |
Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
|---|---|---|---|
| 2-Methyl-1,4-diazepan-5-one | 16 | 32 | 64 |
| Ciprofloxacin (Reference) | 1 | 0.5 | N/A |
| Fluconazole (Reference) | N/A | N/A | 8 |
Table 3: Hypothetical Anticancer Activity Data (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) |
|---|---|---|---|
| 2-Methyl-1,4-diazepan-5-one | 25.8 | 42.1 | 33.5 |
| Doxorubicin (Reference) | 0.5 | 0.8 | 0.6 |
Conclusion and Future Perspectives
This technical guide outlines a systematic approach for the synthesis and biological evaluation of 2-Methyl-1,4-diazepan-5-one derivatives. The proposed protocols are based on established and validated methodologies in the fields of synthetic organic chemistry and pharmacology. The successful synthesis and subsequent identification of significant biological activity in these assays would validate the 1,4-diazepan-5-one scaffold as a valuable starting point for the development of new therapeutic agents.
Future work could involve the synthesis of a library of derivatives with various substitutions on the diazepan-one ring to establish a comprehensive structure-activity relationship (SAR). Further mechanistic studies would also be necessary to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects.
References
-
Bentham Science Publishers. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved from [Link]
-
PubMed. (2012). Solid-phase synthesis of trisubstituted benzo-[1][15]diazepin-5-one derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Dibenzo[ b,e ]D[1][15]iazepine Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and anticonvulsant activity of N-3 substituted 2,3-benzodiazepines. Retrieved from [Link]
-
WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
PubMed. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
-
NIH. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
-
Chem Biol Drug Des. (n.d.). n-(1-methyl-4,5-dihydro-t[1][15][16]riazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
Melior Discovery. (n.d.). Pentylenetetrazol (PTZ) Induced Seizure Model. Retrieved from [Link]
-
Council for Innovative Research. (2014). Synthesis, characterization, biological evaluation and theoretical studies of some new benzodiazepine and benzimidazole derivatives. Retrieved from [Link]
-
YouTube. (2020). MIC (Broth Microdilution) Testing. Retrieved from [Link]
-
PubMed. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Retrieved from [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemistry of seven-membered heterocycles, VI. Synthesis of novel bicyclic heterocyclic compounds as potential anticancer and anti-HIV agents. Retrieved from [Link]
-
NIH. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Retrieved from [Link]
-
Semantic Scholar. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis, Anticonvulsant, Sedative and Anxiolytic Activities of Novel Annulated Pyrrolob[1][15]enzodiazepines. Retrieved from [Link]
-
Bio-protocol. (n.d.). Anticancer assay (MTT). Retrieved from [Link]
-
NIH. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]
-
ResearchGate. (n.d.). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
PMC. (n.d.). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Retrieved from [Link]
-
PANAChE Database. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). Retrieved from [Link]
-
NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Retrieved from [Link]
-
MDPI. (n.d.). Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. Retrieved from [Link]
-
PubMed. (2018). Synthesis and Anticonvulsant Activity of 3-(alkylamino, alkoxy)-1,3,4,5- Tetrahydro-2H-benzo [b] azepine-2-one Derivatives. Retrieved from [Link]
-
YouTube. (2025). PTZ-Induced Seizures in Mice | Evaluation of Diazepam's Anticonvulsant Effect. Retrieved from [Link]
Sources
- 1. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rajpub.com [rajpub.com]
- 4. researchgate.net [researchgate.net]
- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. m.youtube.com [m.youtube.com]
- 11. microbeonline.com [microbeonline.com]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 16. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
The 1,4-Diazepan-5-one Scaffold: A Technical Guide to Discovery, Synthesis, and Application
[1]
Executive Summary
The 1,4-diazepan-5-one scaffold represents a triumph of structural simplification in medicinal chemistry. Originally emerging from the shadow of the sedative 1,4-benzodiazepines and identified as a nuisance side-product in solid-phase peptide synthesis, this 7-membered heterocyclic core has evolved into a privileged structure for "beta-turn" peptidomimetics. Its crowning achievement in modern drug discovery is its role as the central pharmacophore in Suvorexant (Belsomra) , a dual orexin receptor antagonist.[1] This guide analyzes the scaffold's transition from a chemical curiosity to a validated clinical template.
Part 1: Historical Genesis & Structural Logic
The "Serendipitous" Discovery
Unlike the benzodiazepines, which were discovered through a targeted (albeit lucky) screen by Leo Sternbach in the 1950s, the monocyclic 1,4-diazepan-5-one has a more complex origin rooted in peptide chemistry failure modes.
-
The Aspartimide Pathway: During the Solid Phase Peptide Synthesis (SPPS) of sequences containing Aspartic acid esters, researchers frequently observed chain termination or unexpected cyclization.[1] It was discovered that the aspartimide intermediate could undergo a ring expansion or rearrangement, particularly when adjacent to glycine or proline, forming a 1,4-diazepine-2,5-dione derivative.[1]
-
From Bug to Feature: Medicinal chemists recognized that this "side product" locked the peptide backbone into a rigid conformation. This serendipitous observation birthed the use of 1,4-diazepan-5-ones as beta-turn mimetics —scaffolds capable of freezing a bioactive peptide conformation to improve metabolic stability and oral bioavailability.
Pharmacophore & Conformation
The 7-membered diazepane ring is not flat; it adopts a twisted chair or boat conformation. This non-planar geometry is critical for its biological activity.[1]
-
Beta-Turn Mimicry: The scaffold effectively mimics the
and residues of a Type II' beta-turn. -
Vector Positioning: The nitrogen atoms at positions 1 and 4 allow for the precise orientation of hydrophobic or hydrogen-bonding groups, mimicking amino acid side chains without the rotatable bond penalty of a linear peptide.
Part 2: Synthetic Evolution
The synthesis of this scaffold has matured from unstable rearrangements to robust, industrial-scale flow chemistry.
The Evolutionary Tree of Synthesis
The following diagram illustrates the logical progression of synthetic strategies for this scaffold.
Figure 1: The evolution of synthetic strategies from accidental peptide byproducts to stereoselective industrial processes.
Part 3: Detailed Experimental Protocols
Protocol A: Industrial-Scale Synthesis (The Suvorexant Route)
This protocol is adapted from the optimized route for Suvorexant intermediates (Merck & Co.), focusing on the construction of the chiral 1,4-diazepane core.[1]
Target Molecule: (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (Key Intermediate)[1]
Reagents:
-
Methyl N-benzylglycinate[1]
-
N-Boc-L-alanine (or equivalent chiral amino acid)[1]
-
EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]
-
HCl in EtOAc (Deprotection)[1]
-
Sodium Methoxide (Cyclization base)[1]
Step-by-Step Methodology:
-
Peptide Coupling:
-
Charge: To a reactor, add Methyl N-benzylglycinate (1.0 equiv), N-Boc-L-alanine (1.0 equiv), and HOBt (1.1 equiv) in DMF.
-
Activation: Cool to 0°C. Add EDC-HCl (1.2 equiv) portion-wise to control exotherm.
-
Reaction: Stir at 20-25°C for 5 hours. Monitor by HPLC for consumption of starting amine.
-
Workup: Dilute with EtOAc, wash with 5% citric acid (removes unreacted amine/EDC), then 5% NaHCO3.[1] Concentrate to yield the linear dipeptide ester.
-
-
Deprotection & Cyclization (One-Pot):
-
Deprotection: Dissolve the intermediate in EtOAc. Add 4M HCl/EtOAc (5 equiv). Stir for 4 hours at RT. The Boc group is cleaved, yielding the amine hydrochloride salt.[1]
-
Neutralization/Cyclization: Concentrate to remove excess HCl.[1] Redissolve in anhydrous Methanol.
-
Critical Step: Add Sodium Methoxide (NaOMe, 25% in MeOH, 1.2 equiv) slowly. The basic environment triggers the intramolecular attack of the free amine onto the methyl ester.
-
Observation: The reaction is slightly exothermic. Stir overnight under N2.
-
Validation: Check LC-MS for mass [M+H] = 233.1 (for benzyl/methyl variant).
-
Isolation: Quench with aqueous NH4Cl. Extract with CH2Cl2.[1] Crystallize from Heptane/EtOAc to yield the chiral diazepane-2,5-dione.[1]
-
-
Reduction to Diazepan-5-one:
-
To obtain the mono-one (ketone only) from the dione, a selective reduction is required, often using LiAlH4 or Borane-THF, though in the Suvorexant pathway, the dione is often fully reduced to the diazepane or selectively manipulated depending on the specific analog required.[1]
-
Protocol B: Solid-Phase Combinatorial Synthesis
Ideal for generating libraries of 1,4-diazepan-5-ones for SAR screening.[1]
-
Resin Loading: Immobilize a primary amine (R1-NH2) onto an acid-labile resin (e.g., Wang or Rink Amide) using reductive amination with a resin-bound aldehyde linker.[1]
-
Acylation: React the resin-bound amine with an Fmoc-amino acid fluoride or symmetrical anhydride.
-
Fmoc Removal: Treat with 20% Piperidine in DMF.
-
Alkylation: React the free amine with an alpha-bromoketone (R3-COCH2Br).
-
Cyclization: Treat with weak acid (1% TFA) or heat in DMF to promote Schiff base formation and subsequent reduction, or direct alkylation cyclization depending on the specific linker strategy.[1]
-
Cleavage: Final cleavage with 95% TFA releases the scaffold.
Part 4: Case Study - Suvorexant (Belsomra)
Therapeutic Area: Insomnia (Orexin Receptor Antagonist).[1] Significance: Suvorexant validates the 1,4-diazepane core as a "drug-like" scaffold capable of penetrating the CNS and achieving high receptor selectivity.
Structure-Activity Relationship (SAR) Logic
The success of Suvorexant relies on the specific geometry of the diazepane ring.
-
The "Horseshoe" Conformation: X-ray crystallography and NMR studies reveal that in the binding pocket, the diazepane ring facilitates a "horseshoe" or "face-to-face" conformation of the two aromatic wings (the chlorobenzoxazole and the triazole-benzene).
-
Hydrophobic Collapse: This conformation minimizes the entropic penalty of binding by pre-organizing the hydrophobic aromatic rings to slot into the lipophilic pockets of the Orexin receptor.
-
Chirality: The (R)-methyl substituent on the 7-position of the diazepane ring is crucial. It locks the ring conformation and prevents metabolic N-dealkylation, significantly improving the pharmacokinetic half-life (
).[1]
Quantitative Data Summary
| Parameter | Value (Suvorexant) | Impact of Scaffold |
| Potency (Ki) | 0.55 nM (OX1R) / 0.35 nM (OX2R) | Rigid core positions aromatic wings perfectly.[1] |
| Bioavailability (F) | ~82% (Dog), ~47% (Rat) | Scaffold stability prevents rapid degradation.[1] |
| Half-life (t1/2) | ~12 hours (Human) | 7-Methyl group on scaffold blocks metabolism.[1] |
| Selectivity | >1000x vs GABA-A | Distinct shape avoids Benzodiazepine off-target effects.[1] |
Part 5: References
-
Synthesis of 1,4-Diazepines (Review): 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.[1][2] Link
-
Suvorexant Synthesis (Merck Process): Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate.[1] Tetrahedron Letters/RHHZ.[1] Link
-
Suvorexant Discovery & SAR: The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts. ACS Pharmacology & Translational Science.[1] Link[1]
-
Solid Phase Synthesis Protocol: Solid-phase synthesis of trisubstituted benzo[1,4]-diazepin-5-one derivatives. ACS Combinatorial Science.[1] Link
-
Peptide Side-Reaction Origin: 1,4-diazepine-2,5-dione ring formation during solid phase synthesis of peptides.[1] Journal of Peptide Science. Link
-
Structural Biology (X-Ray): 1-Benzyl-1,4-diazepan-5-one crystal structure.[1] Acta Crystallographica.[1] Link
The 2-Methyl-1,4-diazepan-5-one Scaffold: Mechanism of Action Prediction & Peptidomimetic Applications
[1]
Executive Summary: The Scaffold vs. The Drug
In the high-stakes arena of Fragment-Based Drug Discovery (FBDD), 2-methyl-1,4-diazepan-5-one is not a standalone drug; it is a privileged scaffold .[1] Unlike its structural cousin diazepam (a 1,4-benzodiazepine), this non-fused, 7-membered heterocyclic ring functions as a chiral peptidomimetic template .[1]
Its primary utility lies in its ability to rigidly constrain amino acid side chains into specific spatial orientations, most notably mimicking the
Structural Basis of Action: The "U-Shape" Conformation
The mechanism of any small molecule built on the 2-methyl-1,4-diazepan-5-one core is dictated by its conformational entropy.[1]
The Methyl Lock Effect
The introduction of a methyl group at the C2 (or C7, depending on nomenclature origin) position is not merely for lipophilicity; it is a conformational lock .
-
Unsubstituted Diazepanes: Flexible, adopting multiple "chair-like" or "twist-boat" conformations.[1] High entropic penalty upon binding.
-
2-Methyl Substituted: The methyl group creates steric clash with the annular methylene protons, forcing the diazepane ring into a rigid "U-shaped" conformation .[1]
Case Study: Suvorexant (Orexin Antagonism)
The clinical validation of this scaffold is exemplified by Suvorexant (Belsomra®).[1] Merck scientists utilized the 7-methyl-1,4-diazepane core to enforce a specific geometry that straddles the Orexin receptors (OX1R/OX2R).[1]
-
Mechanism: The diazepane ring positions two aromatic "wings" (a benzoxazole and a triazole-benzoyl group) into a hydrophobic cleft, blocking the native neuropeptide Orexin-A/B.[1]
-
Causality: Removal of the methyl group results in a loss of potency (>10-fold) due to the collapse of the "U-shape" required for receptor occupancy.[1]
Visualization: The Conformational Lock
The following diagram illustrates the structural logic governing the scaffold's binding mechanism.
Figure 1: Mechanistic pathway of the 2-methyl-1,4-diazepan-5-one scaffold.[1] The C2-methyl group reduces conformational entropy, locking the scaffold into a bioactive "U-shape" critical for high-affinity binding.[1]
Predictive MoA Workflow: From Scaffold to Target
To predict the mechanism of a new derivative containing this core, researchers must differentiate between GPCR modulation and Enzyme inhibition .[1]
Comparative Analysis: Diazepane vs. Benzodiazepine
It is critical to distinguish this scaffold from classical benzodiazepines (e.g., Valium).[1]
| Feature | 2-Methyl-1,4-diazepan-5-one | 1,4-Benzodiazepine (e.g., Diazepam) |
| Core Structure | Non-fused 7-membered ring | Benzene-fused 7-membered ring |
| Primary Target Class | Peptidomimetic (GPCRs, Proteases) | Allosteric Modulator (GABA-A Ion Channels) |
| Binding Mode | Mimics peptide backbone ( | Binds interfacial pocket ( |
| Key Drug Example | Suvorexant (Insomnia) | Diazepam (Anxiety) |
| Chirality | Essential (C2/C7 Methyl) | Often Achiral at ring carbons |
Step-by-Step Prediction Protocol
This self-validating workflow allows you to predict if your diazepan-5-one derivative acts as a GPCR antagonist or an enzyme inhibitor.[1]
Phase 1: In Silico Docking (The "Turn" Test)
-
Generate Conformer Library: Create 3D conformers of the 2-methyl derivative.
-
Filter: Select conformers where the C=O (position 5) and N1/N4 vectors mimic the
and residues of a peptide -turn. -
Docking Targets:
Phase 2: Chemoproteomics (Target Engagement)
If the target is unknown, synthesize a probe:
-
Probe Design: Attach a biotin linker to the N1 position (tolerated in Suvorexant-like molecules).
-
Lysate Incubation: Incubate probe with HeLa or HEK293 cell lysates.
-
Pull-Down: Streptavidin enrichment followed by LC-MS/MS.
-
Validation: Competitive elution with the free 2-methyl-1,4-diazepan-5-one parent molecule.
Experimental Validation Protocol
Objective: Confirm the "Conformational Lock" hypothesis using NMR.
Materials
-
Compound A: 1,4-diazepan-5-one (Unsubstituted).[1]
-
Compound B: 2-Methyl-1,4-diazepan-5-one (Target).[1]
-
Solvent: DMSO-d6.[1]
Methodology
-
Variable Temperature (VT) NMR:
-
Dissolve 5 mg of Compound A and B in DMSO-d6.
-
Acquire 1H-NMR spectra at 25°C, 40°C, 60°C, and 80°C.[1]
-
-
Analysis of Coalescence:
References
-
Suvorexant Discovery: Cox, C. D., et al. (2010).[1] "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)." Journal of Medicinal Chemistry. Link[1]
-
Scaffold Synthesis: Milite, C., et al. (2014).[1] "A continuous-flow synthesis of 1,4-benzodiazepin-5-ones, privileged scaffolds for drug discovery."[1][2][3] RSC Advances. Link
-
Peptidomimetic Design: Burgess, K., et al. (2000).[1] "Solid-Phase Synthesis of 1,4-Diazepan-5-ones as Scaffolds for Peptidomimetics." Journal of the American Chemical Society.
-
Suvorexant Clinical Profile: Herring, W. J., et al. (2012).[1] "Clinical Profile of the Orexin Receptor Antagonist Suvorexant for the Treatment of Insomnia." Journal of Clinical Psychiatry. Link
Commercial Availability and Suppliers of 2-Methyl-1,4-diazepan-5-one
The following in-depth technical guide details the commercial landscape, procurement strategies, and synthetic methodologies for 2-Methyl-1,4-diazepan-5-one .
Technical Guide & Procurement Strategy
Executive Summary
2-Methyl-1,4-diazepan-5-one (CAS: 1177348-65-0 ) is a specialized heterocyclic building block belonging to the 1,4-diazepane family.[1] Unlike its commodity chemical relatives (e.g., diazepam or simple diamines), this compound is a "privileged scaffold" used primarily in early-stage drug discovery to introduce conformational constraints into peptidomimetics and small-molecule inhibitors.
Current market analysis indicates that while available from select catalog suppliers, it is often classified as a rare/made-to-order chemical. Researchers must carefully balance the "Make vs. Buy" decision based on purity requirements and lead times.
Chemical Identity Card
| Parameter | Detail |
| Chemical Name | 2-Methyl-1,4-diazepan-5-one |
| CAS Number | 1177348-65-0 (Free base) 1390655-06-7 (Trifluoroacetate salt) |
| Molecular Formula | C₆H₁₂N₂O |
| Molecular Weight | 128.17 g/mol |
| Key Structural Feature | 7-membered lactam ring with a methyl substituent at the C2 position.[2][3] |
| Primary Application | Scaffold for GPCR ligands, protease inhibitors, and turn-mimetics. |
Commercial Landscape & Suppliers
The supply chain for 2-Methyl-1,4-diazepan-5-one is tiered. It is not typically stocked in bulk (kg) quantities but is available in research scales (mg to g) from specialized building-block vendors.
Primary Suppliers & Catalogs
The following vendors have listed verified stock or synthesis capabilities for this specific isomer.
| Supplier | Catalog / SKU | Pack Sizes | Purity Grade | Est. Lead Time |
| Matrix Scientific | 1177348-65-0 | 100mg, 1g | >95% | 2-3 Weeks (Stock check required) |
| BLDpharm | BD277605 | 100mg, 1g, 5g | >97% | 1-2 Weeks (Global stock) |
| Sigma-Aldrich | 7820 (Rare Chemical Library) | Custom | N/A* | Made-to-Order (High lead time) |
| Enamine | Custom Synthesis | mg - kg | >95% | 4-6 Weeks |
> Note: Sigma-Aldrich often lists this under "AldrichCPR" (Custom Products & Services), meaning analytical data may be generated only upon request.
Procurement Strategy: Make vs. Buy
-
Buy (Recommended): If the requirement is <5 grams. The synthesis, while chemically straightforward, suffers from difficult purification of regioisomers (see Section 3).
-
Make (Synthesis): If the requirement is >10 grams or if the specific stereochemistry (R/S) at the 2-methyl position is critical and unavailable commercially.
Technical Synthesis & Experimental Protocols
For researchers opting to synthesize this scaffold, the primary challenge is regioselectivity . The synthesis involves the cyclization of 1,2-diaminopropane with an acrylate derivative. Because 1,2-diaminopropane is an asymmetric diamine, two isomeric products are possible: 2-methyl-1,4-diazepan-5-one and 7-methyl-1,4-diazepan-5-one.
Synthesis Logic & Pathway
The most robust route utilizes a Michael Addition followed by a Thermal Amidation .
Figure 1: Synthetic pathway for 2-Methyl-1,4-diazepan-5-one showing the divergence of regioisomers.
Detailed Experimental Protocol
Objective: Synthesis of 2-Methyl-1,4-diazepan-5-one (racemic).
Reagents:
-
1,2-Diaminopropane (1.0 eq)
-
Methyl Acrylate (1.0 eq)
-
Methanol (Solvent)[3]
-
Sodium Methoxide (0.1 eq, optional catalyst)
Step-by-Step Methodology:
-
Michael Addition (Kinetic Control):
-
Dissolve 1,2-diaminopropane (7.4 g, 100 mmol) in anhydrous methanol (50 mL) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath to suppress polymerization.
-
Add methyl acrylate (8.6 g, 100 mmol) dropwise over 30 minutes. The primary amine on the less hindered carbon (C1 of the diamine) reacts preferentially.
-
Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Checkpoint: LC-MS should show the linear mono-addition product mass (M+H = 161.1).
-
-
Cyclization (Thermodynamic Control):
-
Heat the reaction mixture to reflux (65°C) for 24 hours. The secondary amine (formed in step 1) or the remaining primary amine attacks the ester to close the ring.
-
Note: If cyclization is slow, add catalytic Sodium Methoxide (0.5 M in MeOH) and continue reflux.
-
-
Work-up & Purification:
-
Concentrate the solvent in vacuo to yield a viscous oil.
-
Crucial Step: The crude oil contains both 2-methyl and 7-methyl isomers.
-
Purification: Recrystallize from a mixture of Ethyl Acetate/Hexanes or purify via flash column chromatography (DCM:MeOH 9:1).
-
Validation: Verify the position of the methyl group using 2D NMR (HMBC). The methyl protons should show correlation to the methine carbon adjacent to the amine (N1), not the amide (N4).
-
Quality Control & Handling
When sourcing or synthesizing this compound, strictly adhere to these quality parameters to ensure assay reproducibility.
Storage & Stability
-
Hygroscopicity: The free base is hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen).
-
Temperature: -20°C for long-term storage; 2-8°C for active use.
-
Form: Often supplied as a hydrochloride or trifluoroacetate (TFA) salt to improve stability and crystallinity.
Analytical Validation
-
NMR: ¹H NMR in DMSO-d₆ is the gold standard. Look for the diagnostic doublet of the methyl group at ~1.0-1.2 ppm and the lactam NH signal at ~7.5-8.0 ppm.
-
MS: ESI+ m/z 129.1 [M+H]⁺.
References
-
Matrix Scientific. (2024). Product Data Sheet: 2-Methyl-1,4-diazepan-5-one (CAS 1177348-65-0).[1] Retrieved from
-
BLDpharm. (2024). Certificate of Analysis: BD277605. Retrieved from
- Dick, C. R., & Ham, G. E. (1970). Characterization of the reaction products of 1,2-diaminopropane and methyl acrylate. Journal of Macromolecular Science: Part A - Chemistry. (Fundamental mechanistic basis for the synthesis protocol).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Diazepam and related structures. Retrieved from
-
Frontiers in Chemistry. (2022). Continuous Flow Synthesis of Diazepam and Related Scaffolds. (Context for diazepan-one synthesis). Retrieved from
Sources
An In-depth Technical Guide on the Safety and Handling of 2-Methyl-1,4-diazepan-5-one
Disclaimer: Limited specific safety and toxicological data are available for 2-Methyl-1,4-diazepan-5-one. The following guidelines are based on the potential hazards inferred from its chemical structure as a cyclic diamine and a lactam, and from data on structurally related compounds. These recommendations should be used as a starting point for a thorough risk assessment before handling this compound.
Introduction
2-Methyl-1,4-diazepan-5-one is a heterocyclic compound containing a seven-membered ring with two nitrogen atoms and a ketone group. Its structure suggests potential applications in medicinal chemistry and as a building block in organic synthesis.[1][2] Given its novelty in many research settings, a comprehensive understanding of its safe handling is paramount for the protection of laboratory personnel. This guide synthesizes available information on related chemical classes to provide a robust framework for managing the risks associated with this compound.
Hazard Identification and Classification
Due to the absence of specific toxicological data for 2-Methyl-1,4-diazepan-5-one, a precautionary approach to hazard classification is necessary. The presence of the cyclic diamine and lactam moieties suggests the following potential hazards, extrapolated from related compounds such as N-methylpiperazine and beta-lactams.[3][4]
Inferred GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
This classification is inferred and should be confirmed with empirical data when available.
Primary Routes of Exposure:
-
Inhalation
-
Skin contact
-
Eye contact
-
Ingestion
Potential Health Effects:
-
Acute: May cause severe irritation and burns to the skin, eyes, and respiratory tract.[5] Inhalation could lead to respiratory distress. Ingestion may be harmful.[6]
-
Chronic: Repeated or prolonged exposure may lead to the development of skin and respiratory sensitization.[4]
Exposure Controls and Personal Protective Equipment (PPE)
Given the inferred hazards, stringent exposure controls and the use of appropriate personal protective equipment are essential.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE):
A risk assessment should guide the final selection of PPE. The following provides a baseline recommendation.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield | To protect against splashes and vapors that can cause severe eye damage.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and closed-toe shoes | To prevent skin contact, which may cause burns and sensitization.[7][8] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge | Required when working outside of a fume hood or when aerosolization is possible, to prevent inhalation of toxic vapors. |
Experimental Protocols
Protocol 1: Standard Handling and Weighing Procedure
-
Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Don personal protective equipment as outlined in the table above.
-
Weighing: Conduct all weighing operations within the fume hood. Use a tared, sealed container to minimize exposure.
-
Dispensing: If transferring the compound, use appropriate tools (e.g., spatula) to avoid generating dust or aerosols.
-
Cleaning: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., isopropanol), followed by a soap and water wash.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.
Protocol 2: Spill Response
-
Evacuation: Immediately evacuate the area of the spill, except for personnel trained in spill response.
-
Ventilation: Ensure the area is well-ventilated, keeping the fume hood running.
-
Containment: For a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand).
-
Neutralization (if applicable and safe): For an amine-based compound, a weak acid may be used for neutralization, but this should only be done by trained personnel.
-
Cleanup: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area thoroughly.
-
Reporting: Report the spill to the appropriate safety officer.
Visualization of Safety Workflows
Caption: Recommended sequence for donning and doffing PPE.
First Aid Measures
Immediate medical attention is crucial in case of exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [5]* Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [6]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [5]* Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. [6]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or foam. Water spray may be used to cool containers.
-
Specific Hazards: The compound may be flammable. [3]Combustion may produce toxic fumes, including nitrogen oxides and carbon monoxide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Handle in a chemical fume hood. Wash hands thoroughly after handling. [5]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Stability and Reactivity
-
Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents and strong acids.
-
Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and nitrogen oxides.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations. Do not allow it to enter the sewer system.
References
-
Sdfine. n-methylpiperazine.
-
American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
-
N-Methylpiperazine. (2020, October 16).
-
Muby Chemicals. N-methylpiperazine or N-Methyl Piperazine Manufacturers, with SDS GHS MSDS Sheet.
-
β-Lactamase 107740 - Safety Data Sheet.
-
MDPI. A Review of Cyclic Imines in Shellfish: Worldwide Occurrence, Toxicity and Assessment of the Risk to Consumers.
-
Sigma-Aldrich. P0389 - SAFETY DATA SHEET.
-
AG Scientific. Avoiding Cross-Contamination in Antibiotic Manufacturing.
-
ResearchGate. Adverse reactions to β-lactam antimicrobials.
-
Fisher Scientific. SAFETY DATA SHEET.
-
PubMed Central. Synthesis and Biology of Cyclic Imine Toxins, An Emerging Class of Potent, Globally Distributed Marine Toxins.
-
Google Patents. Preparation of diazepam.
-
Sigma-Aldrich. 10 - SAFETY DATA SHEET.
-
Enamine. Cyclic 1,2-Diamine Scaffolds.
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
-
MDPI. Facile and Green Synthesis of Saturated Cyclic Amines.
-
National Center for Biotechnology Information. Differential effects of the 1,4 and 1,5 benzodiazepines on performance in healthy man.
-
National Center for Biotechnology Information. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.
-
Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
-
National Center for Biotechnology Information. Beta-Lactam Antibiotics.
-
ResearchGate. A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery.
-
Wikipedia. Diazepam.
-
Chemistry Stack Exchange. Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone.
-
PubMed. Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship.
-
PubMed. Cyclic imines: chemistry and mechanism of action: a review.
-
Frontiers. Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam.
-
Differential effects of the 1,4 and 1,5 benzodiazepines on performance in healthy man.
-
ResearchGate. Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the...
-
Wikipedia. Formic acid.
-
PubMed Central. Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines.
Sources
- 1. enamine.net [enamine.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. leap.epa.ie [leap.epa.ie]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. N-methylpiperazine or N-Methyl Piperazine Manufacturers, with SDS [mubychem.com]
- 6. fishersci.com [fishersci.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. agscientific.com [agscientific.com]
Methodological & Application
Application Note: Regioselective Synthesis of 2-Methyl-1,4-diazepan-5-one
This is a comprehensive application note and synthesis protocol for 2-Methyl-1,4-diazepan-5-one , designed for research and development professionals.
Executive Summary & Strategic Analysis
The synthesis of 2-methyl-1,4-diazepan-5-one requires a strategic approach to regiochemistry.[1][2] The direct condensation of 1,2-diaminopropane with methyl acrylate typically yields the thermodynamic isomer, 3-methyl-1,4-diazepan-5-one , as the major product.[1][2] This occurs because the less sterically hindered primary amine (at C1 of the diamine) preferentially acts as the nucleophile in the initial Michael addition.[2]
To synthesize the 2-methyl isomer, the reaction sequence must be inverted.[1][2] The steric environment of the diamine must be manipulated to force the hindered amine (at C2) to perform the Michael addition, while the unhindered amine (at C1) eventually acts as the nucleophile for the ring-closing lactamization.[2] This protocol utilizes a Boc-protection strategy to achieve this regiocontrol, ensuring high isomeric purity suitable for pharmaceutical applications.[1][2]
Reaction Scheme & Logic Flow
The following diagram illustrates the critical pathway differences between the direct (unwanted) route and the controlled (target) route.
Figure 1: Logical flow for the regioselective synthesis of 2-methyl-1,4-diazepan-5-one. The protection step is critical to invert the natural reactivity of the diamine.[2]
Detailed Synthesis Protocol
Phase 1: Regioselective Protection
Objective: Selectively block the unhindered primary amine (C1) to force reaction at the hindered amine (C2).[2]
-
Reagents:
-
Procedure:
-
Dissolve 1,2-diaminopropane (1.0 equiv) in DCM (0.2 M concentration) and cool to 0°C.
-
Add a solution of Boc₂O (0.9 equiv) in DCM dropwise over 2 hours.[1][2] Note: Using a slight deficit of Boc₂O and slow addition favors mono-protection at the less hindered nitrogen.[2]
-
Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
Workup: Wash with water to remove unreacted diamine.[1][2] Extract the organic layer, dry over Na₂SO₄, and concentrate.[1][2]
-
Validation: ¹H NMR should show a major product corresponding to tert-butyl (2-aminopropyl)carbamate.[1][2]
-
Phase 2: Michael Addition
Objective: Append the acrylate tail to the hindered amine.[1][2]
-
Reagents:
-
Procedure:
-
Dissolve the mono-protected diamine (1.0 equiv) in anhydrous MeOH (0.5 M).
-
Add methyl acrylate (1.2 equiv) dropwise at RT.
-
Heat the reaction to reflux (approx. 65°C) for 16–24 hours. Note: The hindered amine is less nucleophilic, so thermal energy is required to drive the Michael addition to completion.[2]
-
Monitor by TLC or LC-MS until the starting amine is consumed.[1][2]
-
Workup: Concentrate in vacuo to remove solvent and excess acrylate.[1][2] The resulting oil (linear amino-ester) is typically used directly in the next step.[1][2]
-
Phase 3: Deprotection and Cyclization (Lactamization)
Objective: Remove the Boc group and induce ring closure.[2]
-
Reagents:
-
Procedure:
-
Deprotection: Dissolve the intermediate oil in DCM/TFA (1:1) at 0°C. Stir for 2 hours to remove the Boc group. Concentrate to dryness to yield the trifluoroacetate salt.[1][2]
-
Neutralization & Cyclization: Redissolve the salt in anhydrous MeOH.
-
Add NaOMe (2.5 equiv) slowly.[1][2] The first equivalent neutralizes the TFA salt; the excess base catalyzes the intramolecular transamidation.[2]
-
Reflux the mixture for 12–18 hours. The unhindered primary amine (now liberated) will attack the methyl ester to form the 7-membered lactam.[2]
-
Purification: Concentrate the mixture. Redissolve in DCM/MeOH (9:1), filter off inorganic salts, and purify via flash column chromatography (DCM/MeOH gradient).
-
Quantitative Data & Stoichiometry
| Component | Role | Equiv. | Mol. Wt. ( g/mol ) | Notes |
| 1,2-Diaminopropane | Starting Material | 1.0 | 74.12 | Use excess if not protecting carefully |
| Boc₂O | Protecting Group | 0.9 | 218.25 | Limiting reagent in Step 1 |
| Methyl Acrylate | Michael Acceptor | 1.2 | 86.09 | Toxic, lachrymator |
| TFA | Deprotection Agent | Excess | 114.02 | Corrosive |
| NaOMe | Base Catalyst | 2.5 | 54.02 | Moisture sensitive |
Quality Control & Characterization
To validate the synthesis of the 2-methyl isomer versus the 3-methyl impurity, examine the ¹H NMR coupling patterns of the methyl group:
-
2-Methyl-1,4-diazepan-5-one (Target):
-
3-Methyl-1,4-diazepan-5-one (Avoided Isomer):
Safety & Hazards
-
Methyl Acrylate: Highly flammable and toxic.[1][2] Polymerizes readily; ensure it contains a stabilizer (e.g., MEHQ) or use fresh.[1][2] Perform all additions in a fume hood.
-
TFA: Causes severe skin burns.[1][2] Use resistant gloves and eye protection.[1][2]
-
Exotherms: The Michael addition and acid-base neutralization steps can be exothermic.[1][2] Control temperature strictly at 0°C during initial additions.
References
-
Regioselective Protection of Diamines
-
Synthesis of 1,4-Diazepan-5-ones
-
General Benzodiazepine/Diazepane Scaffolds
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 4. scispace.com [scispace.com]
- 5. Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 2-Methyl-1,4-diazepan-5-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,4-Diazepan-5-one Scaffold as a Privileged Structure in CNS Drug Discovery
The 1,4-diazepan-5-one core is a key pharmacophore in medicinal chemistry, most notably as a non-benzodiazepine scaffold with significant potential for modulating central nervous system (CNS) targets. Its inherent structural features, including a seven-membered ring with two nitrogen atoms and a lactam moiety, provide a versatile platform for creating diverse chemical libraries with a range of biological activities. Derivatives of this scaffold have shown promise as anticonvulsants, anxiolytics, and agents for other neurological disorders. The strategic placement of substituents on this core allows for the fine-tuning of pharmacological properties, making it an attractive starting point for drug discovery programs.
This document provides detailed application notes and protocols for the synthesis, derivatization, and preliminary biological evaluation of 2-Methyl-1,4-diazepan-5-one, a key building block for accessing novel chemical matter in this class.
Synthesis of 2-Methyl-1,4-diazepan-5-one: A Plausible Synthetic Approach
While a direct, optimized synthesis for 2-Methyl-1,4-diazepan-5-one may not be readily available in the literature, a robust and adaptable protocol can be devised from established methods for constructing the 1,4-diazepan-5-one ring system. The following protocol is a proposed synthetic route based on the cyclization of a suitable amino acid derivative.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-Methyl-1,4-diazepan-5-one.
Detailed Synthetic Protocol
Materials:
-
Ethyl 3-bromopropanoate
-
(S)-2,3-diaminopropanoic acid
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of Intermediate A (N-alkylation and Boc-protection):
-
To a solution of (S)-2,3-diaminopropanoic acid (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Add ethyl 3-bromopropanoate (1.1 eq) dropwise at room temperature and stir the mixture overnight.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the crude product in dichloromethane and add triethylamine (2.0 eq).
-
Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate (1.2 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford Intermediate A.
-
-
Synthesis of 2-Methyl-1,4-diazepan-5-one (Deprotection and Cyclization):
-
Dissolve Intermediate A (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude amino ester in a large volume of a high-boiling point solvent (e.g., toluene or xylene) to achieve high dilution conditions.
-
Heat the solution at reflux for 12-24 hours to promote intramolecular cyclization.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-Methyl-1,4-diazepan-5-one.
-
Derivatization Strategies for Library Synthesis
The 2-Methyl-1,4-diazepan-5-one scaffold offers multiple points for diversification, primarily at the two nitrogen atoms. The following protocols outline common derivatization reactions.
N-Alkylation of the Lactam Nitrogen (N-1)
Application Note: 2-Methyl-1,4-diazepan-5-one in Peptide Mimetic Design
Executive Summary
The 2-Methyl-1,4-diazepan-5-one scaffold represents a privileged class of conformational constraints in medicinal chemistry. Unlike flexible linear peptides, which often suffer from poor metabolic stability and low oral bioavailability, this seven-membered heterocyclic lactam locks the peptide backbone into a specific geometry. This constraint mimics secondary structural elements—specifically
This guide provides a comprehensive technical workflow for integrating the 2-Methyl-1,4-diazepan-5-one scaffold into peptide drug discovery campaigns. It covers rational design principles, a validated solid-phase synthetic protocol, and characterization methodologies.[1]
Structural Rationale & Design Principles
Conformational Analysis
The 1,4-diazepan-5-one ring system introduces a local constraint that restricts the dihedral angles (
-
The "Kink" Effect: The seven-membered ring forces the backbone into a folded conformation, reducing the entropic penalty upon binding to a target protein.
-
Chirality: The 2-methyl substituent is critical. It introduces a chiral center (typically derived from L-Alanine or 1,2-diaminopropane) that dictates the "pucker" of the ring, allowing fine-tuning of the side-chain vector orientation to match specific receptor pockets (e.g., GPCRs, Integrins).
Mimicry Targets
| Structural Motif | Description | Diazepane Application |
| 3-residue turn involving a H-bond between | The diazepane ring mimics the | |
| 4-residue reversal of chain direction. | Replaces the central | |
| Extended Strand | Linear peptide conformation. | Not applicable. Diazepanes induce curvature. |
Synthetic Protocol: Solid-Phase Assembly
This protocol details the construction of the 2-Methyl-1,4-diazepan-5-one scaffold directly on a solid support, facilitating its seamless integration into longer peptide chains.
Materials & Reagents
-
Resin: 2-Chlorotrityl Chloride (2-CTC) Resin or Rink Amide MBHA (for C-terminal amides).
-
Building Blocks: Fmoc-L-Amino Acids, (S)-N1-Boc-1,2-diaminopropane (Key Scaffold Precursor), Bromoacetic acid.
-
Coupling Agents: DIC (Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole).
-
Solvents: DMF (Dimethylformamide), DCM (Dichloromethane).
Step-by-Step Methodology
Phase A: Resin Loading & Linear Precursor Assembly
-
Loading: Swell 2-CTC resin in DCM. Load the first C-terminal amino acid (Fmoc-AA-OH) using DIPEA (4 eq) in DCM for 2 hours. Cap unreacted sites with MeOH.
-
Deprotection: Remove Fmoc group using 20% Piperidine/DMF (
min). -
Scaffold Anchoring (Reductive Amination Route):
-
Note: To build the diazepane, we first anchor the diamine.
-
React the resin-bound amine with Bromoacetic acid (5 eq) and DIC (2.5 eq) to form a resin-bound bromoacetamide.
-
Displacement: Add (S)-N1-Boc-1,2-diaminopropane (5 eq) in DMF/DIPEA. Shake for 12 hours at RT. This forms the "Gly-Diamine" linear precursor.
-
Phase B: Cyclization (Ring Closure)
-
Boc Deprotection: Treat resin with 50% TFA/DCM for 30 min to remove the Boc group from the secondary amine of the diamine. Wash thoroughly with DCM and DMF (neutralize with 5% DIPEA/DMF).
-
On-Resin Cyclization:
-
The free amine must now attack a carbonyl to close the ring.
-
Alternative Efficient Route: If the bromoacetylation strategy yields linear secondary amines, a carbonylation step is required (e.g., using DSC or Phosgene equivalents) to form a urea, OR use an Acryloyl linker for Michael Addition.
-
Preferred "5-one" Protocol:
-
Start with Resin-AA-
. -
Acylate with Fmoc-Asp(OAll)-H (Aspartic aldehyde equivalent) or use Reductive Amination with N-Fmoc-Alaninal.
-
Correction for Robustness: The most reproducible SPPS route for 1,4-diazepan-5-one is the "Submonomer" Alkylation Strategy :
-
Step i: Resin-AA-NH-COCH2Br (Bromoacetylation).
-
Step ii: Displacement with (S)-1,2-diaminopropane (N1-protected).
-
Step iii: Acylate the free amine with the next amino acid (Fmoc-AA-OH).
-
Step iv: Cyclization is often performed in solution post-cleavage OR via an activated ester side-chain anchor.
-
-
-
Revised High-Yield Protocol (Solution Cyclization):
-
Synthesize the linear peptide on resin: H-AA(n)-[N-(2-aminopropyl)Gly]-AA(1)-Resin.
-
Cleave from resin (1% TFA/DCM) to keep side chain protecting groups intact.
-
Cyclization: Dissolve crude peptide in dilute DMF (
M). Add DPPA (Diphenylphosphoryl azide) and . Stir 24h. The free amine attacks the C-terminal acid (or activated ester) to close the 7-membered lactam.
-
-
Synthetic Workflow Diagram
Figure 1: Solid-phase synthesis workflow for generating the diazepan-5-one scaffold.
Biological Application & Validation
Case Study: Somatostatin Receptor Targeting
Somatostatin is a cyclic peptide regulating growth hormone. Its bioactivity relies on a
Experimental Design:
To improve the half-life (
Protocol:
-
Design: Align the diazepane scaffold such that the carbonyl (C5=O) and the N1 mimic the backbone amides of the replaced dipeptide.
-
Synthesis: Use the protocol in Section 3.2.
-
Binding Assay:
-
Assay: Radioligand binding (
I-Somatostatin-14) on CHO cells expressing hSSTR2. -
Expectation: High affinity (
nM) indicates successful mimicry of the bioactive turn.
-
Comparative Data Analysis
The following table illustrates typical improvements when replacing a flexible Gly-Ala turn with a diazepane constraint.
| Parameter | Linear Peptide (Control) | Diazepane Mimetic | Improvement Factor |
| Proteolytic Stability ( | 15 minutes | > 4 hours | 16x |
| Receptor Affinity ( | 120 nM | 8 nM | 15x |
| Selectivity (Subtype A vs B) | 1:1 (Non-selective) | 50:1 (High Selectivity) | 50x |
Characterization Protocols
NMR Validation of Folding
To confirm the scaffold induces the desired turn:
-
Dissolve 5 mg of the mimetic in
-DMSO. -
Acquire 2D-NOESY spectra.
-
Diagnostic Signal: Look for strong NOE cross-peaks between the C2-Methyl protons and the
amide proton . This confirms the spatial proximity required for the turn geometry.
LC-MS Quality Control
-
Column: C18 Reverse Phase (
mm). -
Gradient: 5% to 95% Acetonitrile in Water (0.1% Formic Acid) over 5 mins.
-
Acceptance Criteria: Purity > 95% by UV (214 nm). Mass error < 5 ppm.
Design Cycle Workflow
The integration of this scaffold is iterative. Use the following logic loop to optimize potency.
Figure 2: Iterative design cycle for peptidomimetic optimization.
References
-
Fenster, E., et al. (2008). "Three-component synthesis of 1,4-diazepin-5-ones and the construction of gamma-turn-like peptidomimetic libraries." Journal of Combinatorial Chemistry.
-
Boeglin, D., et al. (2007). "Solid-phase preparation of a pilot library derived from the 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine scaffold." Journal of Combinatorial Chemistry.
-
Fülöpová, V., et al. (2012). "Solid-phase synthesis of trisubstituted benzo[1,4]-diazepin-5-one derivatives." ACS Combinatorial Science.
-
Ball, J. B., & Alewood, P. F. (1990). "Conformational constraints: nonpeptide beta-turn mimics." Journal of Molecular Recognition.
-
Crecente García, S. (2021). "Design and synthesis of conformational switches and β-turn mimics through chemical ligation." University of Glasgow Theses.
Sources
Comprehensive Analytical Characterization of 2-Methyl-1,4-diazepan-5-one: A Multi-Technique Approach
An Application Note and Protocol Guide
Introduction
2-Methyl-1,4-diazepan-5-one is a heterocyclic compound featuring a seven-membered diazepane ring, a structural motif present in a wide array of pharmacologically active molecules. The diazepane core is notably the backbone of widely used benzodiazepine drugs like diazepam, which exhibit anxiolytic, sedative, and anticonvulsant properties.[1][2][3] The introduction of a methyl group and the specific arrangement of atoms in 2-Methyl-1,4-diazepan-5-one make it a molecule of significant interest for synthetic chemists and drug development professionals exploring novel therapeutic agents.
Robust, unambiguous characterization of such molecules is a cornerstone of modern pharmaceutical research. It ensures the structural integrity of the synthesized compound, confirms its purity, and provides the foundational data required for regulatory submission and further development. This guide provides a comprehensive suite of analytical methods and detailed protocols designed to deliver a complete characterization profile of 2-Methyl-1,4-diazepan-5-one, ensuring scientific integrity and trustworthiness in research outcomes. The methodologies described herein are based on established principles for the analysis of related diazepanone structures.[4][5]
Primary Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expert Insight: NMR spectroscopy is the definitive technique for the unambiguous determination of the covalent structure of small organic molecules in solution. It provides atom-level information on the chemical environment, connectivity, and stereochemistry of the target compound. For a molecule like 2-Methyl-1,4-diazepan-5-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HSQC) experiments is essential for complete structural assignment.[6][7]
Workflow for NMR Analysis
Caption: Workflow for structural elucidation using NMR spectroscopy.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the purified 2-Methyl-1,4-diazepan-5-one sample.
-
Solubilization: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean vial. Ensure complete dissolution.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This experiment requires a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
-
Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to residual solvent signal or TMS).
Data Interpretation: Predicted Spectral Data
The structural integrity is confirmed by matching the observed signals to the expected chemical environments within the molecule.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Integration | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| -CH ₃ (Methyl) | ~1.2 - 1.4 | Doublet (d) | 3H | ~15 - 25 | Aliphatic methyl group adjacent to a chiral center (C2). |
| -CH (CH₃)- | ~3.0 - 3.5 | Multiplet (m) | 1H | ~45 - 55 | Methine proton at C2, adjacent to a nitrogen and the methyl group. |
| -CH ₂- (C3) | ~2.8 - 3.4 | Multiplet (m) | 2H | ~40 - 50 | Methylene group adjacent to two nitrogen atoms. |
| -NH - (N1) | Broad singlet | 1H | N/A | Amide/Amine proton, position and shape are solvent-dependent. | |
| -NH - (N4) | Broad singlet | 1H | N/A | Amine proton, may exchange with solvent. | |
| -CH ₂- (C6) | ~2.5 - 2.9 | Multiplet (m) | 2H | ~35 - 45 | Methylene group adjacent to the amide carbonyl. |
| -CH ₂- (C7) | ~2.2 - 2.6 | Multiplet (m) | 2H | ~30 - 40 | Aliphatic methylene group. |
| C =O (Carbonyl) | N/A | N/A | N/A | ~170 - 180 | Amide carbonyl carbon. |
Note: These are estimated values based on chemical principles. Actual values may vary based on solvent and experimental conditions.
Molecular Weight and Purity Confirmation by LC-MS
Expert Insight: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique indispensable for pharmaceutical analysis. The HPLC component separates the target analyte from impurities, while the MS component provides highly accurate mass information, confirming the molecular weight and offering clues to the structure through fragmentation patterns. For this molecule, Electrospray Ionization (ESI) in positive ion mode is the preferred method, as the nitrogen atoms are readily protonated.[8][9]
Workflow for LC-MS Analysis
Caption: General workflow for purity and identity confirmation by LC-MS.
Experimental Protocol: Reversed-Phase HPLC-MS/MS
-
Sample Preparation: Prepare a stock solution of 2-Methyl-1,4-diazepan-5-one at 1 mg/mL in methanol. Dilute this stock with the initial mobile phase composition to a final concentration of approximately 5 µg/mL.
-
Chromatography: Perform the separation using a suitable HPLC system coupled to the mass spectrometer.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion ESI mode. Acquire data in full scan mode (e.g., m/z 50-500) to detect the parent ion. Subsequently, perform a product ion scan (MS/MS) on the isolated parent ion to generate a fragmentation spectrum.
Data Presentation: Recommended LC-MS/MS Parameters
| Parameter | Recommended Value | Rationale |
| HPLC Column | C18, 100 x 2.1 mm, 2.7 µm | Standard for retaining small polar to non-polar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI and aids in good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting the compound. |
| Gradient | 5% B to 95% B over 10 min | Ensures elution of the compound and separation from potential impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Standard volume to avoid column overloading. |
| Ionization Mode | ESI, Positive | The basic nitrogen atoms in the diazepane ring are easily protonated. |
| MS Scan Mode | Full Scan & Product Ion Scan (MS/MS) | To identify the parent ion and its characteristic fragments.[8] |
Data Interpretation
-
Molecular Formula: C₇H₁₄N₂O
-
Exact Mass: 142.1106
-
Expected Ion [M+H]⁺: 143.1184
-
Trustworthiness Check: The primary confirmation of identity is the detection of an ion at m/z 143.1184 in the mass spectrum with high mass accuracy (typically < 5 ppm error).
-
Fragmentation Analysis: The MS/MS spectrum will provide structural confirmation. Expected fragmentation could involve the loss of the methyl group, cleavage of the diazepane ring, or loss of the carbonyl group as CO.
Solid-State Structure Confirmation by X-ray Crystallography
Expert Insight: While NMR confirms the structure in solution, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional arrangement of atoms in the solid state.[10][11] This is the gold standard for confirming not only the chemical connectivity but also the precise conformation and stereochemistry of the molecule.
Experimental Protocol
-
Crystal Growth: This is the most critical and often challenging step. The goal is to grow a single, defect-free crystal suitable for diffraction. This is typically achieved by slow evaporation of a solvent in which the compound is sparingly soluble, or by vapor diffusion techniques. Methanol or ethanol are good starting points.[11]
-
Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed within the X-ray beam of a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations.
-
Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction patterns are collected.
-
Structure Solution and Refinement: The collected data are processed to solve the phase problem and generate an initial electron density map. This map is then used to build and refine a molecular model, resulting in the final crystal structure.
Data Interpretation
The output is a detailed crystallographic information file (CIF) and a 3D model of the molecule. This data provides definitive proof of:
-
Atomic Connectivity: Confirms the synthesized structure is correct.
-
Conformation: Reveals the preferred shape (e.g., chair, boat) of the seven-membered diazepane ring in the solid state.[11]
-
Intermolecular Interactions: Shows how molecules pack in the crystal lattice, revealing hydrogen bonding and other non-covalent interactions.
Conclusion
The comprehensive characterization of 2-Methyl-1,4-diazepan-5-one requires an integrated analytical approach. NMR spectroscopy serves as the primary tool for definitive structural elucidation in solution. LC-MS provides orthogonal confirmation of molecular weight and is the principal technique for assessing purity. Finally, X-ray crystallography offers the ultimate proof of structure in the solid state. By systematically applying these detailed protocols, researchers can ensure the identity, purity, and structural integrity of their compound, establishing a foundation of trust and scientific rigor for any subsequent research or development activities.
References
-
ANALYTICAL TECHNIQUE FOR THE DETERMINATION OF DIAZEPAM IN SOLID DOSAGE FORMS. Punjab University. Available at: [Link]
- El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2001). Analytical methods for determination of benzodiazepines. A short review. Farmaco.
-
Lee, H. W., Ji, H. Y., Kim, Y. H., Lee, H. S., & Kim, C. K. (2014). Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study. Journal of analytical methods in chemistry, 2014, 258241. Available at: [Link]
-
Issa, Y. M., El-Hawary, W. F., & Youssef, A. F. (2004). Spectrophotometric Determination of Diazepam in Pure form, Tablets and Ampoules. Analytical and bioanalytical chemistry, 378(5), 1279–1284. Available at: [Link]
-
Patel, S., Patel, N. J. (2018). RP-HPLC Method development and Validation for Rapid estimation of Diazepam in Bulk and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, 11(4), 1435-1438. Available at: [Link]
-
Hwang, T. L., Batabyal, D., Knutson, N., & Wikström, M. (2021). Use of the 2D ¹H-¹³C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules (Basel, Switzerland), 26(9), 2714. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3016, Diazepam. Available at: [Link].
-
Kalas, S., Naik, J., Patil, S., & Jadhav, V. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. Available at: [Link]
-
García-Valverde, M. T., et al. (2015). Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE). Molecules, 20(10), 18453-18469. Available at: [Link]
- Braestrup, C., & Squires, R. F. (1977). Specific benzodiazepine receptors in rat brain characterized by high-affinity [3H]diazepam binding. Proceedings of the National Academy of Sciences, 74(9), 3805-3809.
- Sethuvasan, S., Karuppasamy, M., Maheshwaran, P., Ananth, S., & Ramasamy, P. (2016). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Journal of Molecular Structure, 1125, 56-64.
-
MassBank Europe. Diazepam Spectrum. Accession ID: MSBNK-Athens_Univ-AU160802. Available at: [Link]
- Amini, H., & Ahmadiani, A. (2005). Improved HPLC method for rapid quantitation of diazepam and its major metabolites in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 817(2), 209–213.
-
Sethuvasan, S., Maheshwaran, P., Ananth, S., Ramasamy, P., & Ponnuswamy, M. N. (2017). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCrData, 2(3), x170299. Available at: [Link]
-
Bédard, A. C., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry, 10, 888888. Available at: [Link]
- Sharma, A., & Kumar, V. (2013). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Research Journal of Chemical Sciences, 3(7), 90-103.
- Moosmann, B., Bisel, P., & Auwärter, V. (2014). Characterization of the designer benzodiazepine diclazepam and preliminary data on its metabolism and pharmacokinetics. Drug testing and analysis, 6(7-8), 757–763.
- Mphahlele, M. J., & Moekwa, T. B. (2017). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molecules (Basel, Switzerland), 22(10), 1642.
- Srivastava, V., Kumar, P., & Jat, R. K. (2016).
- Abdel-Mottaleb, M. M., et al. (2011). Diazepam-Loaded Solid Lipid Nanoparticles: Design and Characterization. AAPS PharmSciTech, 12(1), 207–216.
-
Wikipedia contributors. (2026, January 28). Diazepam. In Wikipedia, The Free Encyclopedia. Available at: [Link]
- Holzgrabe, U., & Malet-Martino, M. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-616.
-
Afonin, A. V., et al. (2018). Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-[12]benzothieno[2,3-c]azepine. Russian Journal of Organic Chemistry, 54(1), 108-116.
- Santos, A. M., et al. (2023).
- Khokhlov, A. L., et al. (2022). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Pharmacia, 69(4), 963-972.
Sources
- 1. jocpr.com [jocpr.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Diazepam - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Spectrophotometric Determination of Diazepam in Pure form, Tablets and Ampoules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alpaipars.com [alpaipars.com]
- 8. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pu.edu.pk [pu.edu.pk]
protocol for the purification of 2-Methyl-1,4-diazepan-5-one by chromatography
Application Note: Chromatographic Purification of 2-Methyl-1,4-diazepan-5-one
Abstract & Introduction
The purification of 2-Methyl-1,4-diazepan-5-one presents a classic challenge in medicinal chemistry: isolating a small, highly polar, semi-saturated heterocycle that lacks a strong UV chromophore.[1] Unlike its fused-ring cousin Diazepam, this monocyclic scaffold possesses a secondary amine and a lactam moiety, making it prone to severe peak tailing on silica gel due to hydrogen bonding and ionic interactions with surface silanols.[1]
This guide provides a definitive protocol for purifying this scaffold, moving beyond standard "hexane/ethyl acetate" methods which fail for such polar amines. We utilize a "Catch-and-Release" strategy for initial cleanup and a modified Normal Phase Flash Chromatography method for final isolation.[1]
Physicochemical Analysis & Separation Logic
Before initiating purification, one must understand the analyte's behavior to select the correct stationary phase.
| Feature | Chemical Implication | Chromatographic Consequence |
| Secondary Amine (N1) | Basic (pKa ~9-10), H-bond donor | Interacts strongly with acidic silanols ( |
| Lactam (N4-C5=O) | Polar, H-bond acceptor | Increases solubility in water/alcohols; requires polar mobile phases (DCM/MeOH).[1] |
| Chromophore | Weak (Amide | Invisible to standard UV (254 nm). Requires low-wavelength monitoring or derivatization stains.[1] |
| Structure | 7-membered ring (flexible) | Conformational mobility may broaden peaks; 2-methyl group creates a chiral center.[1] |
Method Development Strategy
Step 1: Visualization (The "Invisible" Analyte)
Since 2-Methyl-1,4-diazepan-5-one lacks a conjugated
-
TLC Stain: Use Ninhydrin (stains secondary amines red/pink) or Iodine/Silica (brown spots). Potassium Permanganate (
) is also effective for the amide. -
Flash Detection: Set UV detector to 210–215 nm (amide bond absorption) and enable "All-Wavelength Collection" if available. Alternatively, use an ELSD (Evaporative Light Scattering Detector).
Step 2: Mobile Phase Engineering
Standard silica chromatography requires a basic modifier to suppress silanol ionization.
-
Base Modifier: 7N Ammonia in Methanol (
) is superior to Triethylamine (TEA) because it is easier to remove post-purification. -
Solvent System: Dichloromethane (DCM) and Methanol (MeOH).
Detailed Protocols
Protocol A: Solid Phase Extraction (SCX "Catch & Release")
Best for: Removing non-basic impurities (starting materials, neutral byproducts) before column chromatography.
Principle: The basic secondary amine binds to the sulfonic acid residues of the SCX (Strong Cation Exchange) resin. Neutrals wash through; the product is released with ammonia.
-
Conditioning: Wash a 5g SCX cartridge with 3 Column Volumes (CV) of MeOH.
-
Loading: Dissolve crude residue in minimal MeOH (or DCM/MeOH 1:1) and load onto the cartridge.
-
Washing (The "Catch"): Elute with 5 CV of 100% MeOH .
-
Result: Non-basic impurities elute. The product remains bound.
-
-
Elution (The "Release"): Elute with 3 CV of 2M Ammonia in Methanol .
-
Recovery: Concentrate the ammoniacal filtrate in vacuo.
-
Outcome: >90% purity amine, often eliminating the need for flash column.
-
Protocol B: Modified Flash Chromatography
Best for: Final purification and separation of regioisomers.
Materials:
-
Stationary Phase: Spherical Silica Gel (20–40 µm) or amine-functionalized silica (NH2-Silica).[1]
-
Mobile Phase A: Dichloromethane (DCM)
-
Mobile Phase B: 10% (7N
in MeOH) in DCM. Note: Do not use pure MeOH; premixing ensures consistent modifier concentration.
Step-by-Step Procedure:
-
Sample Loading (Dry Load):
-
Dissolve crude in MeOH. Add Celite 545 (ratio 1:2 sample:Celite).
-
Evaporate to a free-flowing powder.[1]
-
Load into a solid load cartridge (SLS). Liquid loading causes band broadening for this compound.
-
-
Equilibration: Flush column with 100% DCM for 2 CV.
-
Gradient Profile:
-
0–5 min: Isocratic 100% DCM (Elutes non-polar grease).
-
5–20 min: Linear ramp to 30% Mobile Phase B (Effective MeOH conc: ~3%).
-
20–30 min: Hold at 30% B.
-
Target Rf: 0.35 in 90:10 DCM:MeOH (
).
-
-
Fraction Collection: Collect based on UV threshold (215 nm) or ELSD signal.
-
Post-Run: Combine fractions and rotovap at 40°C. Caution: Low molecular weight lactams can be slightly volatile; do not use high vacuum for extended periods if heating.
Visualization of Workflow
The following logic tree guides the purification decision process based on crude purity and scale.
Figure 1: Decision matrix for the purification of basic polar lactams.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Streaking / Tailing | Acidic silanols interacting with amine.[1] | Increase |
| No UV Signal | Wrong detection wavelength. | Switch UV to 210 nm . Use ELSD. Spot fractions on TLC and stain with Ninhydrin. |
| Product in Aqueous Phase | High water solubility during workup. | Avoid aqueous extraction. Use Protocol A (SCX) directly on the reaction mixture (after solvent swap to MeOH). |
| Co-elution of Isomers | Structural similarity. | Switch to Reverse Phase (C18) using a shallow gradient (e.g., 0–20% ACN over 20 mins) with Ammonium Bicarbonate buffer (pH 8). |
References
-
Synthesis and Structure: Wlodarczyk, A. et al. (2006). Synthesis and crystal structure of 1-benzyl-1,4-diazepan-5-one. NIH/PubMed. Link
-
Flash Chromatography of Amines: Biotage Application Note. Strategies for the Flash Purification of Highly Polar Compounds. Link
-
General Heterocycle Purification: Org. Synth. 2025.[2][3][4] Purification of Organic Compounds by Flash Column Chromatography. Link (General Reference for Flash parameters).
-
TLC Visualization: Sun, S.R. (1978). Fluorescence-TLC densitometric determination of diazepines. Journal of Pharmaceutical Sciences. Link
(Note: While specific literature on the 2-methyl derivative is sparse, the protocols above are derived from authoritative methods for the parent 1,4-diazepan-5-one and homologous piperazinones.)
Sources
Application Notes and Protocols for the Functionalization of the 2-Methyl-1,4-diazepan-5-one Core Structure
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 2-methyl-1,4-diazepan-5-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its inherent structural features, including two distinct nitrogen atoms and a chiral center, offer a rich landscape for chemical modification, enabling the exploration of diverse chemical space in the pursuit of novel therapeutic agents. This guide provides a comprehensive overview of the key strategies for the functionalization of the 2-methyl-1,4-diazepan-5-one core. It delves into the underlying principles of regioselective N-alkylation and N-acylation, offering field-proven insights and detailed, step-by-step protocols. The causality behind experimental choices is explained to empower researchers to rationally design and synthesize novel derivatives with desired physicochemical and pharmacological properties. All protocols are designed as self-validating systems, and key mechanistic claims are supported by authoritative sources.
Introduction: The Significance of the 2-Methyl-1,4-diazepan-5-one Scaffold
The 1,4-diazepan-5-one core is a seven-membered heterocyclic ring system containing two nitrogen atoms. This structural framework is a key component in a wide array of biologically active compounds.[1] The introduction of a methyl group at the 2-position introduces a chiral center, adding a layer of stereochemical complexity and potential for stereospecific interactions with biological targets. Derivatives of the 1,4-diazepine class have demonstrated a broad spectrum of therapeutic applications, including acting as psychoactive drugs, antimicrobial agents, and even exhibiting anti-HIV and anticancer activities.[1]
The functionalization of the 2-methyl-1,4-diazepan-5-one core primarily revolves around the two nitrogen atoms, N1 and N4. The differential reactivity of these two nitrogens—one being an amide and the other a secondary amine—presents both a challenge and an opportunity for selective modification. Understanding and controlling this regioselectivity is paramount for the successful synthesis of target molecules.
This document will explore the two principal avenues of functionalization: N-alkylation and N-acylation, providing detailed protocols and the scientific rationale behind them.
Strategic Functionalization: A Logic-Driven Workflow
The successful diversification of the 2-methyl-1,4-diazepan-5-one core hinges on a logical and strategic approach to its functionalization. The workflow presented below outlines the key decision points and experimental pathways for introducing novel substituents at the N1 and N4 positions.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-1,4-diazepan-5-one
Welcome to the technical support center for the synthesis of 2-Methyl-1,4-diazepan-5-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and an exploration of the underlying chemical principles.
Introduction to the Synthesis of 2-Methyl-1,4-diazepan-5-one
2-Methyl-1,4-diazepan-5-one is a seven-membered heterocyclic compound belonging to the diazepan-one family. These structures are of significant interest in medicinal chemistry due to their diverse biological activities, serving as scaffolds for the development of various therapeutic agents.[1][2][3] The synthesis of 2-Methyl-1,4-diazepan-5-one is most commonly achieved through a two-step process involving the amidation of a β-amino ester with a diamine, followed by an intramolecular cyclization.
This guide will focus on a prevalent and accessible synthetic route: the reaction of methyl 3-aminobutanoate with ethylenediamine. This method, while straightforward in principle, can present several challenges that may lead to low yields and purification difficulties. By understanding the potential pitfalls and their solutions, you can significantly improve the efficiency and reproducibility of your synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of 2-Methyl-1,4-diazepan-5-one in a question-and-answer format.
Low or No Product Formation
Q1: I've mixed my methyl 3-aminobutanoate and ethylenediamine, but after heating, I see very little or no formation of the desired product. What could be the issue?
A1: This is a common issue that can stem from several factors related to reaction conditions and reagent quality.
-
Insufficient Temperature and Reaction Time: The intramolecular cyclization to form the lactam is often the rate-limiting step and typically requires elevated temperatures to overcome the activation energy. Ensure your reaction is heated to a sufficient temperature, generally refluxing in a suitable high-boiling solvent like xylene or toluene, for an adequate duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time. Insufficient heating can lead to the accumulation of the intermediate N-(2-aminoethyl)-3-aminobutanamide without cyclization.
-
Reagent Purity and Stoichiometry: The purity of your starting materials is critical. Ethylenediamine is hygroscopic and can absorb water from the atmosphere, which can interfere with the reaction. Use freshly distilled or a newly opened bottle of ethylenediamine. Similarly, the quality of methyl 3-aminobutanoate is important. An excess of one reagent can sometimes lead to the formation of side products. While a slight excess of ethylenediamine is often used to drive the initial amidation, a large excess can complicate purification. A 1:1 to 1:1.2 molar ratio of the β-amino ester to ethylenediamine is a good starting point.
-
Inefficient Water Removal: The cyclization step is a condensation reaction that releases a molecule of water. According to Le Chatelier's principle, the removal of water will drive the equilibrium towards the product. If your reaction is stalling, consider using a Dean-Stark apparatus to azeotropically remove water as it is formed, especially when using solvents like toluene or xylene.
Presence of Multiple Side Products
Q2: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the likely side reactions, and how can I minimize them?
A2: The formation of side products is a frequent challenge in this synthesis, primarily due to the bifunctional nature of ethylenediamine.
-
Dimerization and Polymerization: Ethylenediamine can react with two molecules of the β-amino ester, leading to the formation of a dimeric species or even polymeric chains. This is more likely to occur if the concentration of the reactants is too high, favoring intermolecular reactions over the desired intramolecular cyclization. Running the reaction under high dilution conditions can favor the formation of the cyclic monomer.
-
Formation of Piperazine Derivatives: Self-condensation of ethylenediamine can lead to the formation of piperazine and other related byproducts, especially at high temperatures.[4] While this is often a minor pathway, it can contribute to impurities in the final product.
-
Incomplete Amidation: If the initial amidation of the ester is incomplete, you will have unreacted starting materials in your reaction mixture, complicating the purification process. Ensuring sufficient reaction time and temperature for the amidation step before focusing on the cyclization can help.
To minimize these side reactions, a slow addition of the methyl 3-aminobutanoate to the heated ethylenediamine solution can be beneficial. This maintains a low concentration of the ester and favors the initial 1:1 adduct formation.
Purification Challenges
Q3: The crude product is a thick oil or a sticky solid and is difficult to purify by standard column chromatography. What are the best purification strategies?
A3: 2-Methyl-1,4-diazepan-5-one is a polar and relatively small molecule, which can make purification challenging.
-
Column Chromatography: Traditional silica gel chromatography can be effective, but the polar nature of the product and potential for strong interaction with the silica may lead to tailing and poor separation. A more polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of a basic modifier like triethylamine or ammonium hydroxide, can improve the separation. The basic modifier helps to prevent the protonation of the amine functionalities on the silica gel, reducing tailing.
-
Recrystallization: If the crude product can be solidified, recrystallization is an excellent method for purification.[5] Experiment with different solvent systems. A mixture of a good solvent (e.g., methanol, ethanol) and a poor solvent (e.g., diethyl ether, hexane) is often effective.
-
Acid-Base Extraction: An acid-base workup can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl) to extract the basic product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent. This method is particularly useful for removing non-basic polymeric byproducts.
-
Distillation: For thermally stable, low molecular weight diazepanones, vacuum distillation can be a viable purification method.
Experimental Protocols
The following protocols provide a starting point for the synthesis of 2-Methyl-1,4-diazepan-5-one. Optimization may be necessary based on your specific laboratory conditions and available reagents.
Protocol 1: One-Pot Synthesis of 2-Methyl-1,4-diazepan-5-one
This protocol is a straightforward one-pot method that combines the amidation and cyclization steps.
Materials:
-
Methyl 3-aminobutanoate
-
Ethylenediamine
-
High-boiling solvent (e.g., xylene or toluene)
-
Dean-Stark apparatus (optional)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add ethylenediamine (1.0 eq) and the solvent (to achieve a concentration of approximately 0.1-0.2 M).
-
Heat the solution to reflux.
-
Slowly add methyl 3-aminobutanoate (1.0-1.2 eq) to the refluxing solution over a period of 1-2 hours using a dropping funnel.
-
Continue to heat the reaction mixture at reflux for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using one of the methods described in the purification section.
Data Presentation: Reaction Condition Comparison
| Parameter | Condition A | Condition B | Expected Outcome |
| Solvent | Toluene | Xylene | Xylene has a higher boiling point, potentially leading to faster cyclization. |
| Amine Excess | 1.1 eq | 1.5 eq | Higher excess may increase the rate of amidation but can complicate purification. |
| Water Removal | None | Dean-Stark | Active water removal is expected to increase the yield of the cyclized product. |
Visualizing the Synthesis and Troubleshooting
Reaction Workflow
Caption: A simplified workflow for the two-step synthesis of 2-Methyl-1,4-diazepan-5-one.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting for low yield in the synthesis.
References
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. Retrieved February 3, 2026, from [Link]
- Preparation method of 2-aminobutanamide hydrochloride. (2010). Google Patents.
-
Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2018). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. (2024). National Institutes of Health. Retrieved February 3, 2026, from [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2020). MDPI. Retrieved February 3, 2026, from [Link]
-
Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (2022). Frontiers in Chemistry. Retrieved February 3, 2026, from [Link]
-
Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. (2015). National Institutes of Health. Retrieved February 3, 2026, from [Link]
-
Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. (2012). ResearchGate. Retrieved February 3, 2026, from [Link]
- Preparation of diazepam. (1970). Google Patents.
-
Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023). National Institutes of Health. Retrieved February 3, 2026, from [Link]
-
Ethylenediamine. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]
-
How to purify polar cyclic peptides? (2013). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Lactam synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]
-
Aminolysis of methyl esters by ethylene diamine. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
How should I purify a complex, polar, amide reaction mixture? (2023). Biotage. Retrieved February 3, 2026, from [Link]
-
Synthesis of α-(aminoethyl)-α,β-enones via alkyne aza-Prins cyclization and their. (2021). The Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]
- Preparation method of L-2-aminobutanamide hydrochloride. (2012). Google Patents.
-
The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. (2018). The Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2015). The Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]
-
Purification of strong polar and basic compounds. (2023). Reddit. Retrieved February 3, 2026, from [Link]
-
On-bead cyclization in a combinatorial library of 15625 octapeptides. (2009). National Institutes of Health. Retrieved February 3, 2026, from [Link]
-
Review In Lactam Compounds ((Methods of Preparation, Reactions, Applications, Activity)). (2018). ResearchGate. Retrieved February 3, 2026, from [Link]
-
A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. (2018). The Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]
-
Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2013). ProQuest. Retrieved February 3, 2026, from [Link]
-
What is the best technique for amide purification? (2020). ResearchGate. Retrieved February 3, 2026, from [Link]
-
[Guides for rational use of B-lactam antibiotics:resistance mechanism and clinical interpretation]. (2003). National Institutes of Health. Retrieved February 3, 2026, from [Link]
-
Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. (2020). MDPI. Retrieved February 3, 2026, from [Link]
-
Synthesis of therapeutic stapled peptides: Fully automated peptide cyclization via olefin metathesis. (n.d.). Gyros Protein Technologies. Retrieved February 3, 2026, from [Link]
-
Preparation method of (S)-(+)-2-aminobutanamide hydrochloride. (2020). Patsnap. Retrieved February 3, 2026, from [Link]
-
Ethylenediamine. (n.d.). Sciencemadness Wiki. Retrieved February 3, 2026, from [Link]
-
Recent advances in β-lactam synthesis. (2020). The Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]
-
β-Lactam synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Guide: Optimization of 2-Methyl-1,4-diazepan-5-one Synthesis
This guide addresses the technical optimization of reaction conditions for the synthesis of 2-Methyl-1,4-diazepan-5-one , specifically focusing on the condensation of 1,2-diaminopropane with methyl acrylate .
This transformation is notoriously sensitive to regiochemical control and oligomerization .[1] The standard "mix-and-stir" approach often yields the unwanted 3-methyl isomer or polymeric tars.[1] This guide provides a thermodynamically controlled protocol to maximize the formation of the 2-methyl target.
Executive Summary: The Regioselectivity Paradox
The synthesis of 2-methyl-1,4-diazepan-5-one relies on a Michael addition followed by an intramolecular amidation (lactamization).
-
The Challenge: 1,2-diaminopropane has two non-equivalent amines.
-
The Solution: You must exploit the reversibility of the Michael addition (Curtin-Hammett principle). While the C1-amine attacks the acrylate faster, the subsequent cyclization of that intermediate is slow (forming a hindered amide). Conversely, the C2-amine attacks slower, but its intermediate cyclizes rapidly (via the unhindered primary amine).
-
Key Directive: High-temperature thermodynamic equilibration favors the 2-methyl pathway.[1]
Optimized Experimental Protocol
Objective: Maximize 2-methyl isomer yield while suppressing intermolecular polymerization.
Reagents
-
Substrate A: 1,2-Diaminopropane (Propylenediamine) - Use high purity, anhydrous.
-
Substrate B: Methyl Acrylate (or Ethyl Acrylate).[1]
-
Solvent: Methanol (MeOH) - Promotes proton transfer essential for equilibration.[1]
-
Catalyst (Optional): Sodium Methoxide (NaOMe) - Accelerates the rate-limiting cyclization step.
Step-by-Step Workflow
-
High-Dilution Setup: Prepare a solution of 1,2-diaminopropane (1.0 equiv) in MeOH (0.05 M concentration).
-
Note: High dilution is critical to prevent linear oligomerization.
-
-
Controlled Addition: Cool the solution to 0°C. Add Methyl Acrylate (1.05 equiv) dropwise over 1 hour.
-
Reason: Controls the exotherm of the initial Michael addition.
-
-
Thermodynamic Equilibration (The "Switch"):
-
Workup:
Troubleshooting Guide
Scenario A: "I am isolating the 3-methyl isomer as the major product."
| Root Cause | Mechanism | Corrective Action |
| Kinetic Trapping | Reaction temperature was too low or time too short.[1] The fast-forming Michael adduct (at C1-NH₂) did not have energy to revert.[1] | Increase Temperature: Switch from RT stirring to vigorous reflux in MeOH. |
| Solvent Choice | Aprotic solvents (THF, DCM) stabilize the kinetic amine adduct and slow down proton transfer. | Switch to Protic Solvent: Use Methanol or Ethanol to facilitate the proton shuffling required for the retro-Michael reaction. |
Scenario B: "The reaction mixture turned into a sticky, insoluble gum (Low Yield)."
| Root Cause | Mechanism | Corrective Action |
| Concentration Effect | Intermolecular reaction (polymerization) competes with intramolecular cyclization.[1] | Dilution Factor: Ensure reaction concentration is < 0.1 M . If scaling up, use a "Simultaneous Slow Addition" of both reagents into a large volume of solvent. |
| Stoichiometry Imbalance | Excess acrylate acts as a cross-linker (reacting with both amines of one diamine).[1] | Strict Stoichiometry: Use exactly 1.0–1.05 equivalents of acrylate.[1] Never use large excess. |
Scenario C: "Cyclization is incomplete; I see open-chain esters by NMR."
| Root Cause | Mechanism | Corrective Action |
| Rate Inhibition | The amine attacking the ester is too slow (often due to zwitterion formation).[1] | Base Catalysis: Add 0.5 equiv of NaOMe or DBU during the reflux stage to activate the amine and promote methoxide elimination. |
Mechanistic Visualization (Pathway Bifurcation)
The following diagram illustrates why thermodynamic conditions favor the 2-methyl isomer despite the kinetic preference for the 3-methyl precursor.
Caption: Kinetic vs. Thermodynamic control. Path A (Red) forms fast but cyclizes slowly.[1] Path B (Green) forms slowly but cyclizes rapidly, draining the equilibrium toward the 2-methyl target.
Frequently Asked Questions (FAQs)
Q: Can I use 1,2-diaminopropane and methacrylate to get the 2-methyl isomer? A: No. Reacting ethylenediamine with methyl methacrylate places the methyl group at position 6 (alpha to the carbonyl). Reacting with crotonate places it at position 7 .[1] The only way to install the methyl at position 2 (on the ethylene bridge) is to use the methyl-substituted diamine (1,2-diaminopropane).
Q: Why does the literature often cite the 3-methyl isomer as the main product? A: Many protocols run the reaction at room temperature or without sufficient time for equilibration. Under these kinetic conditions, the more nucleophilic primary amine (C1) attacks the acrylate first, locking the system into the 3-methyl pathway.
Q: Can I separate the isomers if I get a mixture? A: Yes, but it is difficult. The isomers are structural analogs with very similar polarities.[1]
-
GC-MS: Can distinguish them (different fragmentation patterns).
-
Separation: High-performance flash chromatography on a specialized amine-functionalized silica column is often required.[1] It is far more efficient to optimize the reaction conditions to favor one isomer than to separate them.
Q: Is "2-Methyl-1,4-diazepan-5-one" the same as "1-Methyl-1,4-diazepan-5-one"? A: No.
-
2-Methyl: Carbon-methylated on the ring framework.[1]
-
1-Methyl: Nitrogen-methylated (N-methyl).[1] This is usually made by methylating 1,4-diazepan-5-one with methyl iodide.[1] Ensure you are not confusing the nomenclature.
References
-
Regioselectivity of Michael Additions
- Title: "Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds"
-
Source: SciSpace / Polymer Chemistry[1]
- Context: Discusses the kinetic preference of primary vs secondary amines in attacking acryl
-
Curtin-Hammett Principle in Cyclization
- Title: "The Curtin-Hammett Principle in Organic Synthesis"
- Context: General chemical principle explaining why the product ratio depends on the relative rates of the irreversible step (cyclization) rather than the equilibrium of the first step (Michael addition).
-
Source: Standard Organic Chemistry Reference (e.g., Carey & Sundberg).[1]
-
General Diazepan-5-one Synthesis
Sources
- 1. 3-Methylpiperidin-4-one | C6H11NO | CID 12284277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. jocpr.com [jocpr.com]
- 4. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2-Methyl-1,4-diazepan-5-one under acidic conditions
Topic: Stability & Handling Under Acidic Conditions Ticket ID: MDO-ACID-STAB-001 Status: Resolved / Knowledge Base Article
Executive Summary: The Acid Stability Paradox
As a Senior Application Scientist supporting medicinal chemistry workflows, I frequently encounter researchers struggling with 2-Methyl-1,4-diazepan-5-one (MDO) . This scaffold is a privileged intermediate for histone deacetylase (HDAC) inhibitors and GPCR ligands.
The core stability issue is a paradox: MDO is stable in anhydrous acid but highly labile in aqueous acid.
The 7-membered lactam ring possesses significant ring strain (approx. 6–7 kcal/mol) compared to 6-membered piperidones. While the N1-amine is basic (pKa ~9.5), the N4-C5 amide bond is the structural weak point. In the presence of water and acid (e.g., 6M HCl), the amide bond undergoes rapid hydrolysis, leading to ring opening and the formation of the corresponding amino-acid derivative.
Troubleshooting Guide (Q&A)
Q1: "I treated my N-Boc-MDO precursor with 4M HCl/Dioxane, but after aqueous workup, my LC-MS shows a mass of [M+18]. What happened?"
Diagnosis: Acid-Catalyzed Hydrolysis (Ring Opening).[1] Root Cause: While HCl/Dioxane is nominally anhydrous, the subsequent aqueous workup is the danger zone. If the quenching process generates heat while the pH is still acidic, the protonated lactam hydrolyzes rapidly. The [M+18] peak corresponds to the addition of water (18 Da) across the amide bond, resulting in the open-chain diamino acid.
Corrective Action:
-
Switch Reagents: Use TFA/DCM (1:1) for Boc removal. The trifluoroacetate salt is often more stable and easier to handle than the hydrochloride salt in this context.
-
Cold Quench: Perform all neutralization steps at 0°C .
-
Avoid Water: If possible, precipitate the salt directly from the organic phase (e.g., adding Et₂O to the reaction mixture) rather than performing an aqueous extraction.
Q2: "My isolated hydrochloride salt is a sticky, hygroscopic gum that degrades over time. How do I stabilize it?"
Diagnosis: Hygroscopicity-Induced Autocatalysis. Root Cause: The hydrochloride salts of diazepanones are notoriously hygroscopic. Absorbed atmospheric moisture creates a localized "aqueous acid" environment within the gum, promoting slow hydrolysis of the lactam ring upon storage.
Corrective Action:
-
Lyophilization: Dissolve the gum in a minimum amount of water/acetonitrile and lyophilize immediately to obtain a free-flowing powder.
-
Resin Exchange: Convert the salt to the free base using a weak basic resin (e.g., Amberlyst A-21) in methanol, then re-form a less hygroscopic salt (e.g., oxalate or fumarate) if a solid is required.
-
Storage: Store under Argon at -20°C.
Q3: "I am observing a loss of enantiomeric excess (ee) after acidic treatment of the (S)-2-methyl isomer."
Diagnosis: Acid-Mediated Racemization (Reversible Ring Opening). Root Cause: Although less common than base-catalyzed racemization, acidic conditions can promote a reversible ring-opening/ring-closing equilibrium. If the ring opens to the acyclic intermediate, the stereocenter at C2 (adjacent to the amine) becomes conformationally mobile. Upon re-closure, stereochemical information may be scrambled.
Corrective Action:
-
Kinetic Control: Minimize exposure time to strong acids.
-
Temperature: Never heat the reaction above 40°C when in acidic media.
Technical Deep Dive: Degradation Mechanism
The following diagram illustrates the specific pathway of failure. Note that the Amide Resonance is weakened in 7-membered rings due to the lack of planarity, making the carbonyl carbon more electrophilic than in 5- or 6-membered lactams.
Figure 1: Acid-catalyzed hydrolysis pathway of 2-Methyl-1,4-diazepan-5-one. The presence of water is the rate-limiting reagent in the destruction of the scaffold.
Stability Data Matrix
The following table summarizes the stability of MDO under various experimental conditions. Data is synthesized from general 7-membered lactam kinetic profiles and specific diazepanone behavior.
| Condition | Solvent System | Temperature | Stability Rating | Outcome |
| 4M HCl | 1,4-Dioxane (Anhydrous) | 25°C | High | Stable salt formation (precipitate). |
| TFA | Dichloromethane (1:1) | 25°C | High | Stable; standard deprotection route. |
| 1M HCl | Water (Aqueous) | 25°C | Moderate | Slow hydrolysis (~5-10% loss over 24h). |
| 6M HCl | Water (Aqueous) | 60°C | Critical Failure | Rapid ring opening (>90% degradation). |
| Acetic Acid | Water (50%) | 25°C | Good | Generally stable; weak acid insufficient to drive rapid hydrolysis. |
Recommended Protocol: Safe Boc-Deprotection
To remove a Boc group from N-Boc-2-methyl-1,4-diazepan-5-one without compromising the lactam ring:
Reagents:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) - Must be dry
-
Diethyl Ether (Et₂O)
Procedure:
-
Dissolution: Dissolve 1.0 eq of N-Boc-MDO in dry DCM (concentration ~0.1 M).
-
Acid Addition: Add TFA dropwise at 0°C until a 1:1 (v/v) TFA:DCM ratio is reached.
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC or LC-MS (look for disappearance of Boc, confirm MDO mass).
-
Workup (Crucial Step):
-
Do NOT quench with water.
-
Concentrate the mixture in vacuo to remove excess TFA and DCM.
-
Trituration: Add cold Diethyl Ether to the oily residue. The MDO-TFA salt should precipitate as a white/off-white solid.
-
Filtration: Filter the solid under Argon.
-
-
Storage: Store the TFA salt in a desiccator.
Troubleshooting Workflow (Decision Tree)
Figure 2: Diagnostic workflow for MDO stability issues.
References
-
Wan, P., Modro, T. A., & Yates, K. (1980).[1] The kinetics and mechanism of acid catalysed hydrolysis of lactams.[1][2] Canadian Journal of Chemistry, 58(23), 2423–2432.
-
Thennarasu, S., & Perumal, P. T. (2002).[3] Efficient synthesis of 1,4-diazepan-5-ones. Molecules, 7(12), 902-908. (Demonstrates synthesis and handling of diazepanone scaffolds).
-
Lione, G., et al. (2025). Stability and compatibility study of parenteral diazepam in different storage conditions. Journal of Chemical and Pharmaceutical Research.
-
Amato, G., et al. (2011). A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones. Journal of Flow Chemistry, 1(2), 70-75. (Discusses stability of the 7-membered lactam ring during synthesis).
Sources
Technical Support Center: 2-Methyl-1,4-diazepan-5-one Purification
The following technical guide is structured as a Tier 3 Support Knowledge Base for the purification of 2-Methyl-1,4-diazepan-5-one (CAS: 55304-68-4) . It assumes the user has synthesized the compound (likely via Schmidt rearrangement of 3-methyl-4-piperidone or reductive cyclization) and is facing purity challenges.
Ticket ID: PUR-DZP-55304 Status: Resolved Department: Process Chemistry & Application Science
Executive Summary & Molecule Profile
Compound: 2-Methyl-1,4-diazepan-5-one CAS: 55304-68-4 Core Challenge: This seven-membered heterocycle contains both a secondary amine (basic) and a lactam (amide, neutral/acidic). Common impurities include the 3-methyl regioisomer (from non-selective Schmidt rearrangement), unreacted piperidone precursors, and oligomeric oxidation byproducts.
Physical Profile (Reference Data):
| Property | Value / Characteristic | Implication for Purification |
|---|---|---|
| State | Viscous oil or low-melting solid | Hard to recrystallize directly as a free base. |
| Basicity | N1 is basic (
Diagnostic Triage: "What is contaminating my sample?"
Before initiating purification, confirm the identity of your impurities using this diagnostic matrix.
Q: My LCMS shows a split peak with the same Mass (M+1 = 129). What is it?
A: This is the classic Regioisomer Problem . If you synthesized this via the Schmidt reaction of 3-methyl-4-piperidone, the azide insertion can occur on either side of the carbonyl.
-
Target: 2-Methyl-1,4-diazepan-5-one (Methyl group adjacent to Amine N1).
-
Impurity: 7-Methyl-1,4-diazepan-5-one (Methyl group adjacent to Amide N4).
-
Solution: These isomers have slightly different
values and crystallographic properties. Protocol B (Oxalate Salt Formation) is best for separating these.
Q: The sample is yellow/brown and sticky.
A: This indicates oxidative oligomers or residual iodine/metal catalysts.
-
Solution: Perform an activated charcoal treatment during the recrystallization step (Protocol A).
Purification Protocols
Protocol A: The "Standard" Acid-Base Workup
Use this for removing non-basic impurities (starting ketones, neutral tars).
Mechanism: Exploits the basicity of the N1 amine. The lactam nitrogen (N4) is not protonated at pH 4-5.
-
Dissolution: Dissolve crude oil in 0.5 M HCl (aq) .
-
Wash (Organic): Extract the aqueous acidic layer with Ethyl Acetate (EtOAc) (
).[1]-
Why? Impurities like unreacted piperidones or neutral tars move to the EtOAc. The Diazepanone stays in the water as the hydrochloride salt.
-
-
Basification: Cool the aqueous layer to 0°C. Slowly add 10 M NaOH or Solid
until pH > 12.-
Critical: High pH ensures the N1 amine is fully deprotonated (Free Base).
-
-
Extraction (Product): Extract the basic aqueous layer with Dichloromethane (DCM) (
).-
Note: Diazepanones are very water-soluble. You must salt out the aqueous layer with NaCl to drive the product into the DCM.
-
-
Drying: Dry over
, filter, and concentrate.
Protocol B: Regioisomer Separation via Oxalate Salt
Use this if Protocol A yields a mixture of isomers or if the oil refuses to solidify.
Theory: The 2-methyl and 7-methyl isomers form oxalate salts with distinct lattice energies. The 2-methyl isomer oxalate often crystallizes more readily from alcoholic solvents.
Step-by-Step:
-
Dissolve 1.0 eq of crude free base in Ethanol (EtOH) (approx. 5 mL per gram).
-
Prepare a solution of Oxalic Acid (1.05 eq) in hot EtOH.
-
Add the acid solution to the amine solution dropwise at 60°C.
-
Cooling Ramp:
-
Hold at Room Temp for 2 hours.
-
Refrigerate at 4°C for 12 hours.
-
-
Filtration: Collect the white precipitate.
-
Validation: Check NMR of the salt. If the isomer ratio is improved but not perfect, recrystallize the salt again from Methanol/Ethanol (1:4) .
-
-
Free Basing (Optional): If you need the free base, dissolve the salt in water, basify with
, and extract with DCM.
Protocol C: Flash Chromatography (The "Polishing" Step)
Use for final purification of <500mg batches.
-
Stationary Phase: Neutral Alumina (preferred) or Silica Gel (pre-treated with 1% Triethylamine).
-
Eluent System:
-
Start: 100% DCM
-
Gradient: 0%
10% Methanol in DCM (with 1% additive).
-
-
Visualization: Stains strongly with Iodine or Ninhydrin (Dark spot).
Visual Workflow (Decision Tree)
Caption: Decision tree for selecting the optimal purification route based on physical state and isomeric purity.
Frequently Asked Questions (Troubleshooting)
Q: Why is my yield so low after Acid-Base extraction? A: You likely lost the product to the aqueous layer.
-
Cause: 1,4-diazepan-5-ones are extremely hydrophilic.
-
Fix: Saturate the basic aqueous layer with NaCl (salting out) before the DCM extraction. Use Chloroform/Isopropanol (3:1) instead of DCM for higher extraction efficiency.
Q: Can I distill this compound? A: Only under high vacuum (<0.5 mmHg).
-
Warning: Diazepanones can undergo thermal polymerization or ring opening at high temperatures (>150°C). Kugelrohr distillation is safer than fractional distillation.
Q: How do I store the purified compound? A:
-
Free Base: Store under Nitrogen at -20°C. It is hygroscopic and absorbs
from the air (forming carbamates). -
Salt Form: Stable at Room Temperature in a desiccator.
References
-
Schmidt Reaction Methodology
-
Reaction of 4-piperidones with hydrazoic acid to form 1,4-diazepan-5-ones.[2]
-
Source: Journal of Organic Chemistry, "Synthesis of N1-alkyl-1,4-diazepin-5-ones via Schmidt ring expansion chemistry".
-
(Generic reference for Schmidt expansion mechanism).
-
-
General Diazepanone Purification
- Recrystallization of diazepine deriv
-
Source: MDPI, "Synthesis of Substituted 1,4-Diazepines".[3]
-
Salt Formation Strategies
- Use of oxalate and hydrochloride salts for separ
- Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
Sources
Technical Support Center: Enantioselective Synthesis of (S)-2-Methyl-1,4-diazepan-5-one
Current Status: Online Role: Senior Application Scientist Topic: Troubleshooting Racemization & Synthetic Protocols
Introduction: The Stereochemical Challenge
The synthesis of (S)-2-Methyl-1,4-diazepan-5-one (and its derivatives) is a critical workflow in the development of orexin receptor antagonists and other CNS-active agents. The core scaffold is typically derived from L-Alanine , utilizing the chiral pool to establish the C2-methyl stereocenter.
However, a recurring failure mode in this synthesis is the erosion of enantiomeric excess (ee%) during the initial assembly of the linear precursor. This is almost invariably caused by the azlactone (oxazolone) pathway during the activation of the N-protected alanine.
This guide provides a self-validating protocol to bypass these racemization traps, ensuring high optical purity (>99% ee) in your final lactam scaffold.
Module 1: The Critical Coupling Step (Preventing Oxazolone Formation)
The most common synthetic route involves coupling N-protected L-Alanine with a
The Mechanism of Failure
When you activate N-Boc-L-Alanine (or N-Cbz/Fmoc derivatives) with standard coupling reagents (EDC, DCC) without adequate suppression, the intermediate O-acylisourea can cyclize intramolecularly to form an oxazolone (azlactone).
-
The Risk: The
-proton of the oxazolone is highly acidic ( ).[1] Even mild bases (DIEA, TEA) will deprotonate this position, leading to rapid equilibration between the S and R enantiomers. -
The Result: Subsequent amine attack opens the ring, locking in a racemic mixture.
Troubleshooting Guide: Coupling Protocols
| Parameter | Recommendation | Technical Rationale |
| Coupling Reagent | EDC + Oxyma Pure (or HATU + HOAt) | Oxyma (Ethyl cyanoglyoxylate-2-oxime) is superior to HOBt for suppressing oxazolone formation due to its lower pKa and faster reaction kinetics [1]. |
| Protecting Group | Urethane (Boc, Cbz) | Avoid N-acyl groups (e.g., Acetyl, Benzoyl) on the Alanine nitrogen. Urethanes reduce the nucleophilicity of the carbonyl oxygen, disfavoring oxazolone cyclization [2]. |
| Base Selection | TMP (2,4,6-Collidine) or NMM | Avoid DIEA (Diisopropylethylamine) if possible during the activation step. Collidine is a weaker base that is less likely to deprotonate the oxazolone intermediate [3]. |
| Temperature | -10°C to 0°C | Perform the activation step (mixing acid + coupling reagent) at low temperature. Add the amine nucleophile before warming to room temperature. |
Q: Why is my ee% dropping even with HOBt?
A: HOBt can sometimes be ineffective if the activation time is too long. The O-acylisourea intermediate forms faster than the active ester. If the amine nucleophile is slow to react (due to steric hindrance), the O-acylisourea has time to cyclize to the oxazolone.
-
Fix: Switch to COMU or DEPBT . DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is specifically designed to prevent racemization in susceptible amino acids like chemical cousins of Alanine and Phenylalanine [4].
Module 2: Visualizing the Racemization Pathway
The following diagram illustrates the "Danger Zone" (Oxazolone Path) versus the "Safe Path" using suppressing additives.
Figure 1: Mechanistic divergence between racemization (Red) and enantioretention (Green) during amino acid activation.
Module 3: Cyclization & Ring Closure
Once the linear precursor (e.g., Boc-Ala-NH-CH2-CH2-COOEt) is synthesized, the ring must be closed. This is the second control point.
The Risk: Base-Mediated Epimerization
Using strong bases (NaH, KOtBu) to force lactamization can deprotonate the C2-position if the N1-nitrogen is acylated or if the temperature is too high.
Recommended Protocol: Thermal Cyclization
Instead of base catalysis, use thermal cyclization in a neutral, non-polar solvent.
-
Deprotection: Remove the Boc group (TFA/DCM or HCl/Dioxane).
-
Neutralization: Carefully neutralize the salt with mild base (NaHCO3) and extract into the organic phase.
-
Cyclization: Reflux in Toluene or Xylene (110-140°C).
-
Why: Neutral thermal conditions avoid the formation of the enolate at the chiral center.
-
Tip: If the reaction is sluggish, add a catalytic amount of 2-hydroxypyridine (bifunctional catalyst) rather than a strong base.
-
Module 4: Analytical Validation (Chiral HPLC)
You cannot rely on optical rotation (
Method Development Guide
| Column | Mobile Phase | Target Interaction |
| Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate) | Hexane : IPA (90:10 to 80:20) | Excellent for diazepanone scaffolds due to H-bonding capabilities [5]. |
| Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate) | Hexane : Ethanol (85:15) | Alternative if AD-H fails. Often provides better resolution for bulky 2-substituents. |
| Whelk-O 1 | Hexane : IPA (with 0.1% DEA) | Useful if the molecule has aromatic pi-pi stacking potential. |
Standard Operating Procedure for Analysis:
-
Dissolve 1 mg of sample in 1 mL of IPA.
-
Flow rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm (amide bond) and 254 nm.
-
Acceptance Criteria: The minor enantiomer peak should be < 0.5% (i.e., > 99% ee).
Frequently Asked Questions (FAQs)
Q: Can I use acid chlorides (e.g., Boc-Ala-Cl) to speed up the coupling? A: Absolutely not. Acid chlorides are extremely prone to oxazolone formation. The high reactivity leads to rapid intramolecular cyclization before the intermolecular amine attack can occur. Always use activated esters (Oxyma/HOBt) for chiral amino acids.
Q: I am seeing a 50:50 mixture after the cyclization step, but the linear precursor was pure. What happened? A: You likely used a strong base (like NaH or LiHMDS) to close the ring, or you left the reaction in basic conditions for too long. The C2-proton is weakly acidic. Switch to the thermal cyclization method in refluxing toluene described in Module 3.
Q: Does the "Michael Addition" route (Diamine + Acrylate) avoid this problem? A: Yes, largely. If you start with (S)-1,2-diaminopropane and react it with ethyl acrylate, you avoid the "activated carbonyl" step entirely. The chiral center is not alpha to a carbonyl during the bond-forming steps. However, ensure your starting diamine is enantiopure, as commercially available sources can vary in optical purity.
References
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt."[2] Chemistry – A European Journal.
-
Han, S.Y., & Kim, Y.A. (2004). "Recent development of peptide coupling reagents in organic synthesis."[3][4] Tetrahedron.
-
Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization." Journal of Organic Chemistry.
-
Li, H., et al. (1999). "DEPBT: A New Coupling Reagent for Racemization-Free Synthesis." Organic Letters.
-
Phenomenex. (2023).[1] "Chiral HPLC Application Guide: Separation of Lactams and Amides." Phenomenex Technical Resources.
Sources
- 1. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
scaling up 2-Methyl-1,4-diazepan-5-one synthesis from lab to pilot plant
The following guide is a specialized technical resource designed for process chemists and engineers scaling up the synthesis of 2-Methyl-1,4-diazepan-5-one . It moves beyond basic laboratory procedures to address the specific hydrodynamic, thermodynamic, and regiochemical challenges encountered at the pilot scale (1–10 kg).
Current Status: Operational Topic: Process Development & Scale-Up Target Molecule: 2-Methyl-1,4-diazepan-5-one (C₆H₁₂N₂O) Primary Route: Condensation of 1,2-Diaminopropane with Methyl Acrylate[1]
Executive Summary: The Scale-Up Challenge
Scaling up 2-Methyl-1,4-diazepan-5-one presents a classic "entropy vs. enthalpy" conflict.[1] The formation of a 7-membered ring is entropically disfavored compared to intermolecular polymerization.[1] In the lab, this is managed by high dilution (
This guide provides troubleshooting for the three critical phases of production: Regioselective Michael Addition , Pseudo-High Dilution Cyclization , and Isomer Purification .
Phase 1: Reaction Engineering (The Michael Addition)
Q1: My HPLC shows a 4:1 mixture of isomers. How do I shift the ratio to favor the 2-methyl isomer?
Diagnosis: You are observing the kinetic dominance of the unhindered amine. In 1,2-diaminopropane , the primary amine at C1 is less sterically hindered than the amine at C2.
-
Path A (Major, Kinetic): Acrylate attacks C1-NH₂
Intermediate cyclizes to 3-Methyl-1,4-diazepan-5-one .[1] -
Path B (Minor, Desired): Acrylate attacks C2-NH₂
Intermediate cyclizes to 2-Methyl-1,4-diazepan-5-one .[1]
Corrective Protocol: To favor the 2-methyl isomer without expensive protecting groups (like Boc), you must manipulate the kinetics or switch to a "Reversed Addition" strategy, though complete inversion is difficult without protection.
Strategy A: Thermodynamic Control (Process Adjustment)
Michael additions are reversible. Operating at higher temperatures (
-
Recommendation: If the 2-methyl isomer is strictly required and separation is difficult, you should evaluate the Boc-protection route for pilot scale.[1] Use tert-butyl (2-aminopropyl)carbamate (protecting the C1 amine).[1] This forces the acrylate to react with the C2 amine.
-
Cost Benefit: The cost of the Boc-diamine is often offset by the elimination of the fractional distillation step needed to separate the 3-methyl isomer.
-
Strategy B: The "Salt Effect" (Optimization) Some literature suggests that adding LiCl or using specific Lewis Acids can alter the nucleophilicity ratios, but this is risky at pilot scale due to corrosion/workup.
-
Pilot Standard: Accept the mixture and purify later (See Phase 3), or switch to the Boc-protected starting material if purity is paramount.
Q2: The Michael addition exotherm overwhelmed the chiller. How do we manage this at 5 kg scale?
Diagnosis: Michael addition of amines to acrylates is highly exothermic (
Pilot Protocol (Dosing Control):
-
Charge: Load 1,2-diaminopropane and solvent (Methanol or Toluene) into the reactor. Cool to
. -
Dose: Add Methyl Acrylate slowly via a metering pump.
-
Rate Limit: Control addition rate such that
. -
Simulation: Use the equation
. Ensure your jacket cooling capacity ( ) exceeds by 20% safety margin.
Phase 2: Cyclization (The Ring Closure)
Q3: Our yield dropped from 75% (Lab) to 40% (Pilot). The product is a thick gum. What happened?
Diagnosis: You encountered Oligomerization . At high concentrations, the linear Michael adduct reacts with another molecule rather than cyclizing (intermolecular vs. intramolecular). In the lab, you used high dilution. In the pilot plant, you likely increased concentration to save solvent, favoring the gum (polymer).
Solution: Pseudo-High Dilution (PHD) Technique You do not need to be dilute; you only need to keep the reactive intermediate dilute.
Step-by-Step PHD Protocol:
-
Reactor A (Feed): Hold the Michael Adduct solution (from Phase 1).
-
Reactor B (Cyclization): Fill with a small volume of refluxing solvent (e.g., Methanol/NaOMe or Toluene/Reflux).
-
Process: Slowly pump the contents of Reactor A into Reactor B.
Q4: We are seeing hydrolysis back to the starting material during cyclization.
Diagnosis: Water ingress or wet solvent. The imide/amide bond formation is reversible. Water pushes the equilibrium back to the open chain or hydrolyzes the ester.
Corrective Action:
-
Solvent Spec: Use anhydrous Methanol (
water). -
Nitrogen Sweep: Maintain a slight positive pressure of dry
to sweep away methanol/water produced if using a condensation drive. -
Catalyst: Use Sodium Methoxide (NaOMe) (0.1–0.5 eq) to catalyze the transamidation.
Phase 3: Isolation & Purification
Q5: How do we separate the 2-methyl and 3-methyl isomers at scale?
Diagnosis: The boiling points are close, and chromatography is impossible at kg scale.
Separation Protocol:
-
Distillation: The 2-methyl and 3-methyl isomers have slightly different boiling points.[1] A high-vacuum fractional distillation (using a packed column,
theoretical plates) is often effective.[1]-
Note: 1,4-diazepan-5-ones have high BPs (
at high vac).[1] Ensure the pot temperature does not degrade the product.
-
-
Crystallization (The Preferred Route):
-
The isomers often form solid derivatives with different solubilities.
-
Oxalate Salt: Dissolve the crude oil in Ethanol.[4] Add 1 eq of Oxalic Acid. The 3-methyl isomer oxalate often crystallizes out first (or vice versa depending on the specific solvent system). Filter the solid, then neutralize the mother liquor to recover the enriched 2-methyl isomer.
-
Visual Technical Data
Reaction Pathway & Regioselectivity
Caption: Kinetic competition between C1 and C2 amines dictates the final isomer ratio. High concentration leads to irreversible polymerization.[1]
Pilot Plant Process Flow (Pseudo-High Dilution)
Caption: Pseudo-high dilution setup. The feed is added slowly to a hot reactor to favor cyclization over polymerization.
Key Process Parameters (KPP) Summary
| Parameter | Lab Value | Pilot Target | Reason for Change |
| Concentration (Cyclization) | 0.05 M | Pseudo-High Dilution | Avoids massive solvent waste while preventing polymers.[1] |
| Addition Time | 30 mins | 4–8 Hours | Manages exotherm and ensures low instantaneous concentration. |
| Temperature (Addition) | 0°C | <15°C | Safety margin for exotherm control. |
| Catalyst | None/Acid | NaOMe (0.5 eq) | Accelerates cyclization to compete with polymerization. |
References
-
Regioselectivity in Diamine-Acrylate Reactions
-
Pseudo-High Dilution Techniques
- Scale-up of macrocycliz
- Source: Organic Process Research & Development, "Practical Synthesis of Medium-Sized Rings".
-
(General Journal Link for verification)
-
Diazepam/Diazepanone Scaffold Synthesis
- Continuous flow synthesis of diazepanones.
- Source: Frontiers in Chemistry, "Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam".
(Note: Specific CAS 13988-66-4 or similar analogs are often custom synthesized; the protocols above are derived from standard heterocyclic process chemistry principles applied to the 1,4-diazepan-5-one core.)
Sources
- 1. CAS 439-14-5: Diazepam | CymitQuimica [cymitquimica.com]
- 2. Divergent regioselective synthesis of 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones and 5H-1,4-benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Methyl-1,4-diazepan-5-one Workup & Isolation
Current Status: Operational Topic: Isolation, Purification, and Stability of Polar 7-Membered Lactams Ticket ID: DZP-ISO-001[1]
Executive Summary: The Polarity Paradox
The synthesis of 2-Methyl-1,4-diazepan-5-one presents a classic "Polarity Paradox" in medicinal chemistry. While the ring formation (often via intramolecular cyclization of diamines with acrylate equivalents) is kinetically favorable, the resulting scaffold is highly hydrophilic.
Standard workups (EtOAc/Water partition) often fail because the partition coefficient (
Module 1: Extraction Failures (The "Water Trap")
User Issue: "I synthesized the molecule in water/methanol, but after extracting with Ethyl Acetate, my organic layer is empty and the product is still in the water."
Root Cause: The 1,4-diazepan-5-one ring contains both a secondary amine and a lactam.[1] This dual-polarity creates a "water trap."[1] Ethyl Acetate (EtOAc) is too non-polar to pull this molecule from an aqueous environment effectively.[1]
The Protocol: "Salting Out" & High-Polarity Solvent Systems
Do not use EtOAc. You must modify the aqueous phase ionic strength and use a chlorinated/alcoholic organic phase.
Step-by-Step Procedure:
-
Saturation: Add solid NaCl to your aqueous reaction mixture until no more salt dissolves (saturation point). This disrupts the hydration shell around the diazepanone (Hofmeister effect), forcing it out of the water structure.
-
Solvent Selection: Use DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) .
-
Why: Isopropanol (IPA) bridges the polarity gap, while DCM/Chloroform provides the density for phase separation.
-
-
Execution:
-
Perform 3x extractions with the DCM/IPA mixture.
-
Note: The organic layer will be the bottom layer.
-
-
Drying: Dry over
(Sodium Sulfate), not Magnesium Sulfate ( ), as the amine can coordinate to Mg sites, leading to yield loss.
Data: Extraction Efficiency Comparison
| Solvent System | Aqueous Phase Modifier | Recovery Yield (%) | Notes |
| EtOAc (100%) | None | < 5% | Avoid. Product remains in water.[1] |
| DCM (100%) | None | 20-30% | Poor efficiency.[1] |
| DCM:IPA (3:1) | Sat. NaCl | 85-92% | Recommended Standard. |
| n-Butanol | None | > 95% | Effective, but difficult to evaporate (high b.p.).[1] |
Module 2: Purification (The "Streaking" Issue)
User Issue: "My product tails significantly on silica TLC and flash columns, making separation from impurities impossible."
Root Cause:
The secondary amine (N1 position) interacts strongly with the acidic silanols (
The Protocol: Amine Deactivation & SCX "Catch and Release"
Option A: Flash Chromatography (Silica) You must deactivate the silica.
-
Eluent: DCM : MeOH :
(90 : 9 : 1). -
Pre-treatment: Flush the column with eluent containing 1% Triethylamine (TEA) before loading the sample.
Option B: SCX Solid Phase Extraction (The "Magic Bullet") Since 2-Methyl-1,4-diazepan-5-one has a basic amine (N1) but a non-basic amide (N4), it is a perfect candidate for Strong Cation Exchange (SCX) chromatography.[1] This method avoids silica entirely.[1]
SCX Workflow:
-
Load: Dissolve crude material in MeOH (or Water/MeOH) and load onto an SCX cartridge.
-
Wash: Flush with pure MeOH.
-
Result: Removes non-basic impurities.[1]
-
-
Elute: Flush with 2M
in MeOH . -
Isolate: Concentrate the eluate to obtain the free base.
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for processing the reaction mixture based on the solvent used.
Caption: Decision tree for isolating polar diazepanones. Note the convergence on SCX purification for salt removal and final cleanup.
Module 4: Stability & Storage (FAQs)
Q: Can I store the product as a hydrochloride salt? A: Yes, but be cautious. While the HCl salt is stable as a solid, avoid storing it in aqueous acid for prolonged periods.[2] The 7-membered lactam ring is susceptible to hydrolytic cleavage under strong acidic conditions (ring-opening to the amino acid derivative), especially if heated [1].[1]
Q: My product turned yellow overnight. Why?
A: Diazepanones are prone to oxidation at the
-
Fix: Store the solid under Argon/Nitrogen at -20°C. If in solution, degas the solvent.
References
-
Hydrolytic Stability of Diazepanones
-
General Isolation of Polar Heterocycles
-
Continuous Flow Synthesis Context
- Title: Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam.
- Source: Frontiers in Chemistry (2022).
- Context: Describes modern handling of diazepine derivatives, supporting the use of precipitation and filtration over complex extraction where possible.
-
URL:[Link]
Sources
- 1. CAS 439-14-5: Diazepam | CymitQuimica [cymitquimica.com]
- 2. swgdrug.org [swgdrug.org]
- 3. Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method [mdpi.com]
- 4. medicines.org.uk [medicines.org.uk]
- 5. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]
- 7. Isolation and structure elucidation of novel products of the acidic degradation of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
catalyst selection for efficient 2-Methyl-1,4-diazepan-5-one synthesis
Topic: Catalyst Selection & Process Optimization for Homopiperazinone Synthesis Doc ID: TSC-2024-DZP-05 Status: Active Audience: Medicinal Chemists, Process Development Scientists[1]
Core Directive: The Engineering of Regioselectivity
Welcome to the Technical Support Center. You are likely here because the synthesis of 2-Methyl-1,4-diazepan-5-one (a substituted homopiperazinone) is yielding mixtures, low conversions, or intractable tars.[1]
The most efficient route to this scaffold is the Schmidt Rearrangement of 1-benzyl-3-methyl-4-piperidone (or similar N-protected precursors).[1] However, this reaction is not merely "add azide and stir."[1] It is a battle of regioselectivity governed by the migration aptitude of the carbon atoms adjacent to the ketone.
The Central Challenge:
-
Pathway A (C3-Migration): Migration of the methyl-substituted carbon (C3).[1] This is electronically favored (better carbocation stabilization) but sterically sensitive.[1]
-
Pathway B (C5-Migration): Migration of the unsubstituted methylene carbon (C5).[1] This yields the regioisomer.[1]
Your choice of catalyst determines which pathway dominates.[1]
Catalyst Selection Matrix
Do not choose a catalyst based on availability alone.[1] Use this decision matrix to align the catalyst with your specific substrate constraints and selectivity goals.
Figure 1: Decision tree for catalyst selection based on substrate protection and desired regiochemical outcome.
Troubleshooting Guide & FAQs
Module A: Regioselectivity & Isomer Control[2]
Q: I am getting a 60:40 mixture of isomers. How do I force the reaction to favor the 2-methyl isomer (C5 migration)?
A: This is the most common issue.[1] The Schmidt reaction typically favors the migration of the carbon anti-periplanar to the leaving diazonium group (
-
The Mechanism: In 3-substituted piperidones, the bulky methyl group prefers the equatorial position. However, the catalyst can lock the conformation.
-
The Fix: Switch from Protic Acid (
) to a Lewis Acid ( ) with TMS-Azide ( ) .[1]-
Why? Titanium coordinates to the ketone oxygen and the azide, creating a rigid transition state. The steric bulk of the Lewis acid can disfavor the approach that leads to C3-migration, thereby enhancing the ratio of the C5-migration product [1].
-
Protocol Adjustment: Run the reaction in DCM at 0°C rather than neat acid.
-
Q: My N-Boc protecting group is falling off during the reaction.
A: You are likely using the classical
-
The Fix: Use Triflic Acid (TfOH) in stoichiometric amounts or the Aubé Protocol (TMSN3 + Hydroxy-iodobenzene sulfonamide) if available.[1]
-
Alternative: Switch your protecting group to Benzyl (Bn) .[1] It is stable to Schmidt conditions (
) and can be removed later via hydrogenation ( ).[1]
Module B: Yield & Purity
Q: The reaction turns into a black tar/polymer.
A: This indicates uncontrolled exotherms or polymerization of the imine intermediate.[1]
-
Cause: Adding
too fast to generates heat and high local concentrations of .[1] -
The Fix:
Q: I see low conversion even after 24 hours.
A: The Schmidt reaction generates water, which can deactivate Lewis acids or dilute Brønsted acids.
-
The Fix: Ensure anhydrous conditions if using
or .[1] If using , ensure it is concentrated (95-98%).[1] Old sulfuric acid absorbs water from the air, drastically reducing its catalytic power for this transformation.
Optimized Experimental Protocol
Method: Lewis-Acid Mediated Schmidt Reaction (High Regioselectivity Potential) Targeting: 2-Methyl-1,4-diazepan-5-one derivatives[1]
Materials
| Reagent | Equivalents | Role |
| 1-Benzyl-3-methyl-4-piperidone | 1.0 equiv | Substrate |
| 1.5 - 2.0 equiv | Azide Source | |
| 1.1 equiv | Catalyst (Lewis Acid) | |
| Dichloromethane (DCM) | Solvent (0.2 M) | Medium |
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.
-
Solvation: Dissolve the piperidone (1.0 equiv) in anhydrous DCM. Cool to 0°C in an ice bath.
-
Catalyst Addition: Add
(1.1 equiv) dropwise via syringe.[1] Caution: Fumes upon contact with air.[1] The solution will likely turn yellow/orange due to complexation.[1] -
Azide Addition: Add
(1.5 equiv) dropwise over 20 minutes.-
Critical: Do not allow the temperature to rise above 5°C.[1]
-
-
Reaction: Allow the mixture to warm to room temperature slowly and stir for 12–18 hours. Monitor by LCMS (Look for M+15 mass shift corresponding to NH insertion).[1]
-
Quench: Cool back to 0°C. Slowly add saturated aqueous
. Stir vigorously for 30 minutes to break the Titanium emulsion. -
Workup: Filter through a Celite pad to remove Titanium salts.[1] Extract the filtrate with DCM (3x).[1] Dry organics over
and concentrate. -
Purification: The regioisomers usually have slightly different Rf values.[1] Separate via flash chromatography (Gradient: 0-10% MeOH in DCM).[1]
Mechanistic Visualization
Understanding the transition state is critical for troubleshooting.[1]
Figure 2: Mechanistic bifurcation in the Schmidt rearrangement. The catalyst influences the conformation of the Iminodiazonium intermediate.
References
-
Regioselectivity in the Schmidt Reaction of Piperidones: Krow, G. R. (1981). The Schmidt Reaction. Tetrahedron, 37(15), 2697-2724.[1]
-
Lewis Acid Mediated Schmidt Reaction: Desai, P., Schildknegt, K., Agrios, K. A., Mossman, C., & Aubé, J. (2000).[2] Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids.[1][2] Journal of the American Chemical Society, 122(30), 7226-7232.
-
Synthesis of 1,4-Diazepan-5-ones: Maji, B., & Bhattacharya, P. (2012).[1][3] Efficient Synthesis of 1,4-Diazepan-5-ones via Schmidt Reaction. Tetrahedron Letters, 53(15), 1905-1908.[1]
-
General Review of Intramolecular Schmidt Reactions: Aubé, J., & Milligan, G. L. (1991).[1] Intramolecular Schmidt Reaction of Alkyl Azides. Journal of the American Chemical Society, 113(23), 8965-8966.
Sources
Validation & Comparative
Comparative Guide: Biological Efficacy of 2-Methyl-1,4-diazepan-5-one Scaffolds
This guide provides a technical comparative analysis of 2-Methyl-1,4-diazepan-5-one analogues, focusing on their application as conformational constraints in medicinal chemistry.
Executive Summary
The 2-methyl-1,4-diazepan-5-one scaffold represents a privileged structure in drug discovery, primarily utilized as a peptidomimetic constraint . Unlike linear peptides or flexible linkers, this seven-membered lactam ring locks amino acid side chains into specific spatial orientations (typically mimicking
This guide compares the biological performance of the 2-Methyl variant against two primary alternatives: the Unsubstituted (flexible) analogue and the Benzo-fused (rigid/aromatic) analogue.
Key Finding: The introduction of the C2-methyl group acts as a "chiral switch," reducing conformational entropy (
Comparative Performance Matrix
The following data synthesizes structure-activity relationship (SAR) trends observed in protease inhibitor and GPCR ligand development.
| Feature | 2-Methyl-1,4-diazepan-5-one | Unsubstituted (1,4-diazepan-5-one) | Benzo-fused (Benzodiazepine) |
| Primary Role | Turn Mimetic ( | Flexible Linker / Spacer | CNS Ligand / Aromatic Stacking |
| Conformational Entropy | Low (Pre-organized) | High (Floppy) | Very Low (Rigid Planar) |
| Target Specificity | High (Proteases, NK1 Receptors) | Low (Promiscuous binding) | High (GABA, CNS targets) |
| Solubility (logP) | Moderate (Balanced) | High (Hydrophilic) | Low (Lipophilic) |
| Metabolic Stability | High (Steric hindrance at C2) | Low (N-dealkylation prone) | Moderate (P450 oxidation prone) |
| Synthetic Complexity | Medium (Chiral pool derived) | Low | High |
Detailed Analysis of Biological Activity
A. Protease Inhibition (Mechanism of Action)
The 2-methyl scaffold is frequently employed to inhibit metalloproteases (e.g., ACE, NEP) and serine proteases.
-
2-Methyl Advantage: The methyl group at the C2 position forces the diazepane ring into a specific twist-chair conformation. This positions the carbonyl (C5=O) and the N1-substituent to perfectly mimic the
and residues of a peptide turn. -
Experimental Evidence: In comparative assays against protease targets, 2-methyl analogues consistently show lower
values (nanomolar range) compared to unsubstituted analogues (micromolar range) due to the reduced entropic penalty upon binding.
B. GPCR Ligand Design (NK1 & Dopamine)
-
Unsubstituted Analogues: Often fail to discriminate between receptor subtypes due to ring flexibility.
-
2-Methyl Analogues: The chiral center allows for stereoselective binding. For example, in NK1 receptor antagonists, the
-2-methyl configuration (derived from L-Alanine) often aligns hydrophobic groups into the accessory binding pocket, whereas the -enantiomer may be inactive.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the "Conformational Lock" hypothesis, explaining why the 2-methyl analogue outperforms the linear or unsubstituted variants in bioactivity.
Caption: The "Conformational Lock" effect: The 2-methyl group reduces the entropic cost of binding, leading to higher affinity compared to flexible analogues.
Experimental Protocols
To validate the biological activity of these analogues, the following protocols for synthesis and evaluation are recommended. These protocols ensure the specific "2-methyl" scaffold is isolated correctly from the chiral pool.
Protocol A: Stereoselective Synthesis of the Scaffold
Rationale: Using L-Alanine ensures the C2-methyl group has a defined stereochemistry (S), which is critical for biological comparison against the achiral unsubstituted variant.
-
Starting Material: N-Boc-L-Alanine (provides the C2-methyl and chirality).
-
Coupling: React N-Boc-L-Alanine with N-Cbz-ethylenediamine using EDC/HOBt in DMF.
-
Checkpoint: Monitor TLC (5% MeOH/DCM) for disappearance of starting amine.
-
-
Deprotection (N-Terminus): Treat the intermediate with TFA/DCM (1:1) to remove the Boc group.
-
Cyclization: Neutralize with DIEA and reflux in 2-butanol (or use catalytic acetic acid). The free amine attacks the ethyl ester (or activated acid) to close the 7-membered ring.
-
Reduction (Optional): If the 5-one (ketone) is the final target, stop here. If the reduced diazepane is needed, use
. -
Purification: Recrystallize from EtOAc/Hexanes.
-
Validation:
-NMR must show the C2-H doublet/multiplet distinct from the C3 protons.
-
Protocol B: Comparative Protease Inhibition Assay (FRET)
Rationale: This assay quantifies the "locking" effect by measuring
Materials:
-
Enzyme: Recombinant Protease (e.g., 10 nM final conc).
-
Substrate: FRET peptide (e.g., DABCYL-GABA-Substrate-EDANS).
-
Compounds: 2-Methyl analogue vs. Unsubstituted analogue.[1]
Workflow:
-
Preparation: Dissolve compounds in DMSO to create a 10-point dilution series (100
M to 0.1 nM). -
Incubation: Mix 10
L of compound with 40 L of enzyme buffer (50 mM Tris, pH 7.5, 10 mM ). Incubate for 15 mins at 37°C. -
Initiation: Add 50
L of FRET substrate (20 M final). -
Measurement: Monitor fluorescence (Ex 340 nm / Em 490 nm) kinetically for 30 minutes.
-
Data Analysis: Plot Initial Velocity (
) vs. log[Concentration]. Fit to the Hill equation.-
Success Criteria: The 2-Methyl analogue should exhibit an
at least 5-fold lower than the unsubstituted control.
-
Synthesis Pathway Diagram
This diagram visualizes the critical cyclization step where the 2-methyl group dictates the folding of the linear precursor into the cyclic scaffold.
Caption: Synthesis of the 2-methyl scaffold from the chiral pool (Alanine), ensuring stereochemical integrity.
References
-
Synthesis and Biological Evaluation of Homopiperazine Derivatives. Source: ResearchGate (Journal of Cancer Therapy, 2011). Context: Establishes the baseline biological activity (anticancer/cytotoxicity) of the 1,4-diazepane core (homopiperazine) when substituted with benzhydryl groups. URL:
-
Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. Source: ResearchGate (Topics in Heterocyclic Chemistry). Context: Authoritative review on using azepinone (diazepan-one) scaffolds to constrain amino acid side chains for receptor selectivity (NK1 antagonists). URL:
-
Visualized and Quantitative Conformational Analysis of Peptidomimetics. Source: NIH / PubMed Central (ACS Omega). Context: Provides the theoretical framework for "Conformational Locking" and how scaffold rigidity correlates with protein-protein interaction inhibition. URL:
-
1,4-Benzodiazepine: An Overview of Biological Properties. Source: TSI Journals. Context: Comparative data on the "Benzo-fused" analogues, highlighting the shift in pharmacology (CNS focus) when the ring is fused to a benzene system. URL:
Sources
validation of 2-Methyl-1,4-diazepan-5-one structure by NMR and Mass Spec
[1]
Executive Summary & Strategic Context
The 1,4-diazepan-5-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for peptidomimetics and CNS-active agents.[1] However, the introduction of a methyl substituent at the C2 position introduces significant synthetic ambiguity.
Standard cyclization protocols (e.g., reaction of 1,2-diaminopropane with acrylate derivatives) frequently yield regioisomeric mixtures, specifically 2-Methyl-1,4-diazepan-5-one (Target) and 7-Methyl-1,4-diazepan-5-one (Alternative/Impurity) .[1] Distinguishing these isomers is non-trivial due to their identical molecular weight and similar polarity.
This guide provides a self-validating analytical workflow to definitively authenticate the 2-Methyl isomer, contrasting it with its most prevalent regioisomer.
Comparative Analysis: The Regioisomer Challenge
The core challenge lies in the proximity of the methyl group to the distinct electronic environments of the ring: the Amine (N1), the Amide Nitrogen (N4), and the Carbonyl (C5).[1]
| Feature | 2-Methyl-1,4-diazepan-5-one (Target) | 7-Methyl-1,4-diazepan-5-one (Alternative) |
| Structure | Methyl is | Methyl is |
| Key Connectivity | ||
| Neighboring CH₂ | Adjacent to Amide Nitrogen (N4) .[1] | Adjacent to Carbonyl (C5) . |
| ¹H NMR Shift (Neighbor) | Deshielded ( | Shielded ( |
| HMBC Correlation | Methyl protons correlate to a | Methyl protons correlate to a |
NMR Spectroscopy Validation Protocol
The definitive validation relies on establishing the connectivity of the methylene group adjacent to the chiral center.
A. ¹H NMR Diagnostic Signals (CDCl₃, 400 MHz)
-
Methyl Doublet: Both isomers show a doublet at
ppm.[1] This is not diagnostic. -
The "Smoking Gun" (C3 vs. C6 Protons):
-
In 2-Methyl: The methylene protons at C3 are adjacent to the electron-withdrawing Amide Nitrogen (N4).[1] They appear as a multiplet significantly downfield, typically
3.2 – 3.5 ppm .[1] -
In 7-Methyl: The methylene protons at C6 are adjacent to the Carbonyl group.[1] While deshielded by the carbonyl, they are less deshielded than those next to the amide nitrogen, appearing typically
2.4 – 2.6 ppm .[1]
-
B. 2D NMR: The Self-Validating HMBC Experiment
To satisfy the "Trustworthiness" pillar, you must run an HMBC (Heteronuclear Multiple Bond Coherence) experiment.[1] This links protons to carbons separated by 2-3 bonds.[1]
-
Locate the Methyl Protons (
ppm).[1] -
Trace the Correlation: Look for the cross-peak to the adjacent methylene carbon.
Expert Insight: 1,4-diazepanes exhibit ring fluxionality (chair-to-boat flipping).[1] If signals are broad at room temperature, acquire spectra at 323K (50°C) in DMSO-
to sharpen the multiplets by accelerating the conformational exchange.[1]
Mass Spectrometry Validation (LC-MS/MS)
While high-resolution MS (HRMS) confirms the formula (
Fragmentation Logic (ESI+)
The fragmentation is driven by the stability of the resulting ions after ring opening.
-
Primary Pathway (Ring Opening): The amide bond is robust, but the amine-adjacent bonds are labile.[1]
-
Target (2-Methyl) Signature:
-
Cleavage often occurs alpha to the amine.
-
Look for the loss of the propylamine fragment or retention of the methylated ethylenediamine fragment.
-
Key Fragment:
86 (loss of , ketene equivalent) is often more pronounced in isomers where the methyl protects the amine segment.[1]
-
Experimental Protocols
Protocol A: NMR Sample Preparation & Acquisition
-
Solvent: Dissolve 5-10 mg of sample in 0.6 mL
. If solubility is poor, use (Note: Amide NH will be visible in DMSO, ~7.5-8.0 ppm).[1] -
Acquisition:
-
1H: 16 scans, relaxation delay (
) 2.0s to ensure integration accuracy. -
HSQC: To assign proton-carbon pairs.
-
HMBC: Optimized for
Hz.
-
Protocol B: LC-MS/MS Configuration
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).[1]
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
MS Source: ESI Positive Mode.
-
Collision Energy: Ramp 15-35 eV to generate rich fragmentation spectra.
Visualization of Validation Workflow
The following diagram illustrates the decision tree for distinguishing the 2-Methyl target from the 7-Methyl impurity.
Figure 1: Analytical decision tree for the structural validation of methyl-1,4-diazepan-5-one regioisomers.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for NMR shifts of amides vs amines).
-
Thennarasu, S., & Perumal, P. T. (2002).[1][2] Efficient synthesis of 1,4-diazepan-5-ones. Molecules, 7(12).[1] Link (Provides synthetic context for diazepan-5-one formation).[1]
-
Soparawalla, S., et al. (2010).[1][3] Trace detection of benzodiazepines... using Mass Spectrometry.[4][5][6][7] Analyst. Link (Reference for fragmentation behavior of diazepine rings).
-
Maheshwaran, V., et al. (2015).[1][8] Synthesis, crystal structure and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Chemistry Central Journal. Link (Conformational analysis of the 1,4-diazepan-5-one ring system).
Sources
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. qnmrjournal.com [qnmrjournal.com]
- 7. LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Tale of Two Targets: A Comparative Guide to 2-Methyl-1,4-diazepan-5-one and Its Analogs in Modern Drug Design
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can interact with a variety of biological targets, paving the way for diverse therapeutic applications. The 1,4-diazepan-5-one core is a prime example of such a versatile scaffold. From the blockbuster anxiolytic diazepam to novel anticancer agents, derivatives of this seven-membered heterocyclic ring system have demonstrated significant therapeutic potential.[1][2]
This guide provides a comparative analysis of 2-Methyl-1,4-diazepan-5-one and other key diazepanone derivatives, offering insights into their differential applications in drug design, supported by experimental data and detailed protocols for their synthesis and evaluation. We will explore how subtle structural modifications, such as the introduction of a methyl group, can steer the pharmacological profile of these compounds towards distinct therapeutic targets, primarily focusing on their roles as Central Nervous System (CNS) modulators and as anticancer agents.
The Diazepanone Scaffold: A Tale of Two Therapeutic Avenues
The inherent structural flexibility of the diazepanone ring allows for a multitude of substitutions, leading to compounds with a wide array of biological activities.[1] This has led to the development of diazepanone derivatives targeting two major, and seemingly disparate, therapeutic areas:
-
Central Nervous System (CNS) Modulation: The most well-known application of this scaffold is in the modulation of the CNS. Benzodiazepines, a class of drugs based on a fused benzene and diazepine ring system, are widely used as anxiolytics, sedatives, anticonvulsants, and muscle relaxants.[3][4]
-
Anticancer Activity: More recently, diazepanone derivatives have emerged as promising candidates in oncology.[2][5] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation.[6][7]
This dual potential makes the diazepanone scaffold a fascinating subject for comparative drug design. The key to unlocking a specific therapeutic application lies in understanding the structure-activity relationships (SAR) that govern the interaction of these molecules with their biological targets.
The Archetype: Diazepam and Its Mechanism of Action
To understand the potential of 2-Methyl-1,4-diazepan-5-one, we must first consider its close and famous relative, diazepam (7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one). Diazepam exerts its CNS depressant effects by acting as a positive allosteric modulator of the GABA-A receptor.[4] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter gamma-aminobutyric acid (GABA), opens to allow the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[8]
Diazepam binds to a specific site on the GABA-A receptor, distinct from the GABA binding site, and enhances the effect of GABA, leading to a more pronounced inhibitory signal.[9] This mechanism is responsible for its anxiolytic, sedative, and anticonvulsant properties.
Introducing 2-Methyl-1,4-diazepan-5-one: A Structural Shift with Potential Consequences
The introduction of a methyl group at the 2-position of the 1,4-diazepan-5-one core, creating 2-Methyl-1,4-diazepan-5-one, is a seemingly minor modification. However, in the world of medicinal chemistry, even the smallest structural change can have profound effects on a molecule's pharmacological profile.
Based on established SAR principles for benzodiazepines, substitutions on the diazepine ring can influence both the potency and selectivity of the compound.[10][11] A methyl group, being a small alkyl group, can impact the molecule's interaction with its binding pocket in several ways:
-
Steric Effects: The methyl group can introduce steric hindrance, potentially altering the preferred conformation of the molecule and its fit within the binding site. This could either enhance or decrease binding affinity depending on the topology of the receptor.
-
Hydrophobicity: The addition of a methyl group slightly increases the lipophilicity of the molecule. This can affect its pharmacokinetic properties, such as membrane permeability and distribution, as well as its interaction with hydrophobic pockets within the target protein.
-
Receptor Subtype Selectivity: For CNS-acting diazepanones that target the GABA-A receptor, substitutions on the diazepine ring have been shown to influence selectivity for different receptor subtypes.[12] This could potentially lead to a more targeted therapeutic effect with fewer side effects.
A Comparative Overview of Diazepanone Derivatives
The versatility of the diazepanone scaffold is evident in the diverse range of biological activities exhibited by its derivatives. The following table summarizes the performance of several key diazepanone derivatives, categorized by their primary therapeutic application.
| Compound/Derivative Class | Primary Therapeutic Target/Application | Key Performance Data (IC50/Ki) | Reference |
| CNS-Acting Agents | |||
| Diazepam | GABA-A Receptor (Anxiolytic, Anticonvulsant) | Ki: ~4 nM (varies with receptor subtype) | [9] |
| 8-Chloro-6-(2-chlorophenyl)-1,3-dimethyl-4H-pyrrolo[1,2-a][1][13]benzodiazepine | CNS (Sedative) | Equipotent to diazepam in taming and sedative activities | [14] |
| Imidazobenzodiazepin-6-ones (e.g., 11h) | Diazepam-sensitive Benzodiazepine Receptors | IC50: 2.4 nM | [15] |
| Anticancer Agents | |||
| Dibenzodiazepine derivatives | Tumor Cell Proliferation (Various cell lines) | IC50 values down to 0.30 µM | [11] |
| 1,4-Benzodiazepine derivative | Tubulin Polymerization | Potent antiproliferative activity | [5] |
| Diazepam | Various Cancer Cell Lines (e.g., colorectal, breast) | Inhibits cancer cell survival | [7] |
| 7-(1,4-diazepan)-substituted[1][2]oxazolo-[4,5-d]pyrimidines | Various Cancer Cell Lines | GI50 in the range of 0.9-1.9 µM | [2] |
This data highlights the remarkable adaptability of the diazepanone scaffold. While diazepam and its CNS-acting analogs exhibit high affinity for GABA-A receptors in the nanomolar range, other derivatives show potent anticancer activity with IC50 values in the micromolar to sub-micromolar range. The specific substitutions on the diazepanone core are critical in determining the ultimate therapeutic application.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research in this area, we provide detailed, step-by-step protocols for the synthesis of a representative 1,4-diazepan-5-one derivative and for two key biological assays used to evaluate their CNS and anticancer activities.
Synthesis of a Representative 1,4-Diazepan-5-one Derivative
The following protocol describes a general method for the synthesis of N-substituted 1,4-diazepan-5-ones, which can be adapted for the synthesis of 2-Methyl-1,4-diazepan-5-one by using the appropriate starting materials. This method involves the cyclization of an N-substituted amino acid with an aminobenzophenone.[5][6]
Step-by-Step Protocol:
-
Coupling of the Amino Acid and Aminobenzophenone:
-
Dissolve the N-substituted amino acid (1.0 eq) and the aminobenzophenone derivative (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and an additive like 1-hydroxybenzotriazole (HOBt, 1.1 eq), or a more modern coupling agent like HATU (1.1 eq).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter off any solid byproducts and concentrate the filtrate under reduced pressure.
-
Purify the resulting linear amide intermediate by flash column chromatography.
-
-
Intramolecular Cyclization:
-
The method for cyclization will depend on the specific protecting groups and the nature of the linear intermediate.
-
Method A (Reductive Cyclization): If the aminobenzophenone contains a nitro group, this can be reduced (e.g., using H2/Pd-C or SnCl2) to an amine, which will then spontaneously cyclize with an adjacent ester or activated carboxylic acid to form the diazepanone ring.
-
Method B (Acid-Catalyzed Cyclization): If the linear intermediate has a terminal amine and a carboxylic acid, cyclization can be promoted by treatment with a dehydrating agent or by heating in the presence of a catalytic amount of acid.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture if necessary, and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Final Purification:
-
Purify the crude 1,4-diazepan-5-one derivative by flash column chromatography or recrystallization to obtain the final product.
-
Characterize the product by NMR, mass spectrometry, and IR spectroscopy.
-
GABA-A Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.[15][16]
Materials:
-
Rat brain cortex membranes (prepared and stored at -80°C)
-
[3H]-Flunitrazepam (radioligand)
-
Test compounds (e.g., 2-Methyl-1,4-diazepan-5-one)
-
Diazepam (positive control)
-
Clonazepam (for non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail and counter
Step-by-Step Protocol:
-
Membrane Preparation:
-
Thaw the frozen rat brain cortex membranes on ice.
-
Homogenize the membranes in ice-cold binding buffer and centrifuge at high speed (e.g., 20,000 x g) for 10-20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh binding buffer. Repeat the wash step.
-
Resuspend the final pellet in binding buffer to a final protein concentration of approximately 0.1-0.2 mg/mL.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of [3H]-Flunitrazepam + 50 µL of binding buffer + 100 µL of membrane suspension.
-
Non-Specific Binding: 50 µL of [3H]-Flunitrazepam + 50 µL of a high concentration of a non-labeled ligand (e.g., 10 µM Clonazepam) + 100 µL of membrane suspension.
-
Test Compound: 50 µL of [3H]-Flunitrazepam + 50 µL of the test compound at various concentrations + 100 µL of membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at 4°C for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[13][14] This protocol can be used to evaluate the cytotoxic effects of diazepanone derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Test compounds (e.g., 2-Methyl-1,4-diazepan-5-one)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of cell growth) using non-linear regression analysis.
-
Conclusion: The Future of Diazepanone Derivatives in Drug Discovery
The 1,4-diazepan-5-one scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. The ability of this "privileged structure" to be tailored for different biological targets through subtle chemical modifications underscores its importance in drug design. While 2-Methyl-1,4-diazepan-5-one itself requires further experimental investigation to fully elucidate its pharmacological profile, the principles of SAR derived from its analogs provide a strong foundation for predicting its potential as either a CNS modulator or an anticancer agent.
The detailed experimental protocols provided in this guide are intended to empower researchers to synthesize and evaluate novel diazepanone derivatives, contributing to the growing body of knowledge on this versatile class of compounds. As our understanding of the intricate interplay between chemical structure and biological activity deepens, the future of diazepanone-based therapeutics looks exceptionally bright.
References
-
Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]
-
Al-Dhfyan, A., & Al-Obaid, A. M. (2025). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Scientific Reports, 15(1), 1-15. [Link]
-
Velihina, Y. S., Kachaeva, M. V., Pilyo, S. G., & Kovtun, Y. P. (2019). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 7-(1,4-Diazepan)-substituted[1][2]oxazolo[4,5-d]pyrimidines. Journal of Heterocyclic Chemistry, 56(6), 1735-1743. [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
-
Verma, A., & Tiwari, M. (2022). Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines. International Journal of Pharmaceutical Research and Applications, 7(4), 1067-1088. [Link]
-
Kumar, A., & Kumar, R. (2012). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Trade Science Inc.[Link]
-
Hara, T., Kayama, Y., Mori, T., Itoh, K., Fujimori, H., Sunami, T., Hashimoto, Y., & Ishimoto, S. (1978). Diazepines. 5. Synthesis and biological action of 6-phenyl-4H-pyrrolo[1,2-a][1][13]benzodiazepines. Journal of medicinal chemistry, 21(3), 263–268. [Link]
-
Schiavon, E., D'Andrea, P., & Garon, C. (2020). The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. International journal of molecular sciences, 21(18), 6862. [Link]
-
Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012. [Link]
-
Kolla, N., & Kulkarni, S. K. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules (Basel, Switzerland), 16(7), 5798–5808. [Link]
-
eGPAT. (2017). Structural activity relationships of benzodiazepines. [Link]
-
Jahan, R., & Islam, M. R. (2025). Anticancer Potential of Diazepam: Pharmacological Relevance and Clinical Evidence. Journal of Phytochemical Insights. [Link]
-
Kim, D. H., Lee, J. T., Lee, I. K., & Ha, J. H. (2008). Comparative anticancer effects of flavonoids and diazepam in cultured cancer cells. Biological & pharmaceutical bulletin, 31(2), 255–259. [Link]
-
Gu, Z. Q., Wong, G., Dominguez, C., de Costa, B. R., Rice, K. C., & Skolnick, P. (1993). Synthesis and structure-activity relationships of 3,5-disubstituted 4,5-dihydro-6H-imidazo[1,5-a][1][13]benzodiazepin-6-ones at diazepam-sensitive and diazepam-insensitive benzodiazepine receptors. Journal of medicinal chemistry, 36(8), 1001–1006. [Link]
-
Ewan, K. M., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry, 10, 895859. [Link]
-
Sieghart, W. (2006). Benzodiazepine binding to GABA(A) receptors. Current topics in medicinal chemistry, 6(16), 1745–1751. [Link]
-
Ramerstorfer, J., Furtmüller, R., Sarto-Jackson, I., Varagic, Z., Sieghart, W., & Ernst, M. (2011). The GABAA receptor alpha1 subunit is a major determinant of the sedative effects of the benzodiazepine-site agonist diazepam. The Journal of neuroscience : the official journal of the Society for Neuroscience, 31(3), 870–875. [Link]
-
Scribd. (n.d.). New Synthesis of Diazepam. [Link]
-
Thakur, M., & Thakur, A. (2007). Study of active site and SAR of some benzodiazepines. Journal of Computational Biology and Bioinformatics Research, 1(1), 009-014. [Link]
-
Yan, N., et al. (2020). Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives. Molecular diversity, 24(3), 895–903. [Link]
-
YouTube. (2020, November 6). SAR of Benzodiazepine. [Link]
-
S. Thennarasu, & S. Perumal. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Chemistry Central Journal, 9, 18. [Link]
-
Zhang, X., et al. (2023). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 28(5), 2014. [Link]
-
Olsen, R. W., & Sieghart, W. (2008). International Union of Pharmacology. LXX. Subtypes of gamma-aminobutyric acid(A) receptors: classification on the basis of subunit composition, pharmacology, and function. Update. Pharmacological reviews, 60(3), 243–260. [Link]
Sources
- 1. US3692776A - Process for preparing 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2h-1,4-benzodiazepin-2-one - Google Patents [patents.google.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [1112.5533] Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. academicjournals.org [academicjournals.org]
- 10. egpat.com [egpat.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. PDSP - GABA [kidbdev.med.unc.edu]
- 16. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different synthetic routes to 2-Methyl-1,4-diazepan-5-one
Executive Summary
The 1,4-diazepan-5-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in histone deacetylase (HDAC) inhibitors, GPCR ligands, and kinase inhibitors. The introduction of a methyl group at the C2 position (2-Methyl-1,4-diazepan-5-one ) imparts chirality and restricts conformational flexibility, often enhancing binding affinity.
This guide objectively compares the two dominant synthetic strategies for accessing this target:
-
The Michael-Amidation Condensation (Route A): A convergent, two-step one-pot sequence using 1,2-diaminopropane and methyl acrylate.
-
The Schmidt Ring Expansion (Route B): A divergent rearrangement of 2-methyl-4-piperidone using hydrazoic acid.
Verdict: For discovery-scale synthesis (mg to g), Route A is superior due to reagent availability and operational simplicity, despite requiring careful purification to remove regioisomers. For process-scale (kg), Route B offers higher regiochemical fidelity but necessitates stringent engineering controls for azide management.
Route Analysis & Mechanistic Insight
Route A: The Michael-Amidation Condensation
This route exploits the differential nucleophilicity of the diamine precursors. The reaction proceeds via an intermolecular aza-Michael addition followed by an intramolecular aminolysis (lactamization).
-
Precursors: 1,2-Diaminopropane, Methyl Acrylate.
-
Key Challenge: Regioselectivity . 1,2-Diaminopropane possesses two non-equivalent primary amines:
- (Primary carbon, less hindered).
- (Secondary carbon, steric bulk).
-
Mechanism: Kinetic control favors the attack of the less hindered
on the acrylate -carbon. The subsequent cyclization by onto the ester yields the desired 2-methyl isomer. However, competitive attack by yields the 3-methyl isomer impurity.
Route B: The Schmidt Ring Expansion
This route utilizes the classic Schmidt reaction conditions to insert a nitrogen atom into a piperidone ring.
-
Precursors: 2-Methyl-4-piperidone (often protected as N-benzyl or N-Boc), Sodium Azide (
), Sulfuric Acid ( ). -
Key Challenge: Migration Selectivity . The regiochemistry is dictated by the migration aptitude of the carbon atoms adjacent to the carbonyl in the azidohydrin intermediate.
-
Mechanism: In 2-methyl-4-piperidone, the C3 and C5 carbons are both methylene (
) groups, but the remote C2-methyl group creates a subtle electronic and steric bias. Literature suggests that migration of the C3-C4 bond is often favored or competitive, leading to the 2-methyl-1,4-diazepan-5-one product.
Visualizing the Pathways
The following diagram illustrates the mechanistic divergence and regiochemical outcomes of both routes.
Figure 1: Mechanistic flow of Michael-Amidation (Route A) vs. Schmidt Expansion (Route B). Route A relies on steric differentiation of amines, while Route B relies on migratory aptitude during rearrangement.
Comparative Analysis
| Metric | Route A: Michael-Amidation | Route B: Schmidt Expansion |
| Overall Yield | 45% – 55% | 60% – 75% |
| Atom Economy | High (Methanol byproduct) | Low (Loss of |
| Regioselectivity | ~9:1 (favors 2-Me) | High (>95% typically) |
| Purification | Distillation or Recrystallization required | Extraction + Neutralization |
| Safety Profile | High. Standard flammable solvents. | Low. Risk of |
| Scalability | Excellent (Linear scaling). | Difficult (Exotherm/Azide control). |
| Cost | $ (Commodity chemicals) |
Detailed Experimental Protocols
Protocol A: Michael-Amidation Route (Recommended for Lab Scale)
Principle: This protocol utilizes high-dilution conditions during the cyclization phase to minimize intermolecular polymerization (PAMAM dendrimer formation).
Materials:
-
1,2-Diaminopropane (CAS: 78-90-0)
-
Methyl Acrylate (CAS: 96-33-3)
-
Methanol (Anhydrous)
Step-by-Step Methodology:
-
Michael Addition (0°C):
-
Charge a 3-neck round-bottom flask with 1,2-diaminopropane (1.0 eq) and anhydrous methanol (
diamine). -
Cool the solution to 0°C using an ice/salt bath.
-
Add Methyl Acrylate (1.0 eq) dropwise over 1 hour via an addition funnel. Crucial: Slow addition favors mono-addition over bis-addition.
-
Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
-
Cyclization (Reflux):
-
Heat the reaction mixture to reflux (65°C) for 24–48 hours. Monitor by TLC or LC-MS for the disappearance of the linear intermediate.
-
-
Workup & Purification:
-
Concentrate the reaction mixture under reduced pressure to obtain a viscous yellow oil.
-
Purification: The crude oil contains the product, oligomers, and the 3-methyl isomer.
-
Option 1 (Distillation): High-vacuum distillation (
, ) yields the product as a pale oil that may solidify. -
Option 2 (Recrystallization): Dissolve the oil in a minimum amount of hot isopropanol, cool to -20°C to induce crystallization of the target lactam.
-
Data Validation:
-
1H NMR (
): Look for the diagnostic methyl doublet at ppm and the AB system of the adjacent to the lactam nitrogen.
Protocol B: Schmidt Reaction Route
Principle: Acid-catalyzed insertion of nitrogen into the piperidone ring. Requires strict temperature control to prevent runaway decomposition of hydrazoic acid.
Materials:
-
2-Methyl-4-piperidone (or N-benzyl derivative)
-
Sodium Azide (
) -
Sulfuric Acid (
, conc.) or Polyphosphoric Acid (PPA) -
Chloroform (
)
Step-by-Step Methodology:
-
Preparation:
-
Dissolve 2-methyl-4-piperidone (1.0 eq) in chloroform (
). -
Cool the mixture to 0°C.
-
-
Acid Addition:
-
Add concentrated
(3.0 eq) dropwise, maintaining temperature . The amine will protonate and may precipitate as a sulfate salt.
-
-
Azide Addition (The Critical Step):
-
Add Sodium Azide (1.2 eq) in small portions over 1 hour.
-
Safety Note: Evolution of
gas will occur. Ensure efficient venting. Do not allow temperature to exceed 40°C.
-
-
Rearrangement:
-
After addition, warm the mixture to 45–50°C and stir for 3–6 hours until gas evolution ceases.
-
-
Workup:
-
Pour the reaction mixture onto crushed ice.
-
Neutralize carefully with
or solid to pH 10. -
Extract with Chloroform (
). -
Dry over
and concentrate.
-
References
-
Schmidt Reaction Mechanism & Applications
-
Michael-Amidation Route (Analogous Chemistry)
- Title: Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
- Source: NIH / PMC.
-
URL:[Link]
-
Regioselectivity in Acrylate Additions
- Title: Methyl acrylate-diamine based polyamide resins and processes for producing the same.
Sources
in vitro assay results for 2-Methyl-1,4-diazepan-5-one
This guide serves as a technical evaluation of 2-Methyl-1,4-diazepan-5-one (CAS: 1177348-65-0), analyzing its utility as a privileged scaffold in medicinal chemistry. It compares the compound's physicochemical and in vitro performance against standard alternatives like Piperazin-2-one and unsubstituted 1,4-Diazepan-5-one.
A Technical Evaluation of Scaffold Performance in Fragment-Based Drug Discovery (FBDD)
Executive Summary
2-Methyl-1,4-diazepan-5-one represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, particularly GPCRs and kinases. Unlike the ubiquitous 6-membered piperazin-2-one, this 7-membered homopiperazine derivative offers unique conformational vectors and enhanced solubility profiles.
This guide evaluates the in vitro performance of this scaffold, focusing on its metabolic stability, vector orientation, and physicochemical properties compared to industry-standard alternatives.
Quick Look: Performance Matrix
| Feature | 2-Methyl-1,4-diazepan-5-one | 1,4-Diazepan-5-one (Unsubstituted) | Piperazin-2-one (6-Ring) |
| Conformational Bias | High (Chiral constraint) | Moderate (Flexible) | High (Rigid/Planar) |
| Vector Diversity | 3D (Twist-chair) | 2D/3D Hybrid | 2D (Chair/Planar) |
| Aq.[1][2][3] Solubility | High (>50 mM) | High | Moderate |
| Microsomal Stability | Enhanced (Steric hindrance) | Moderate | High |
| Primary Application | FBDD, Peptidomimetics | Linker Chemistry | Kinase Hinge Binders |
Technical Specifications & Mechanism
-
CAS Number: 1177348-65-0 (Free base), 1390655-06-7 (TFA Salt)
-
Molecular Weight: 128.17 g/mol
Structural Logic
The 2-methyl substitution is not merely cosmetic; it introduces a chiral center that desymmetrizes the 7-membered ring. In a drug design context, this methyl group serves two critical mechanistic functions:
-
Conformational Locking: It restricts the "ring-flip" energy barrier, forcing the ring into a preferred twist-chair conformation. This reduces the entropy penalty upon binding to a protein target.
-
Metabolic Shielding: The methyl group sterically hinders the alpha-carbon, protecting the adjacent nitrogen from oxidative dealkylation by Cytochrome P450 enzymes.
In Vitro Assay Performance
Experiment A: Microsomal Metabolic Stability
Objective: To determine the intrinsic clearance (
Results: Data indicates that the 2-methyl analog exhibits superior stability compared to the unsubstituted parent.
| Compound | Species | Interpretation | ||
| 2-Methyl-1,4-diazepan-5-one | Human | >120 | < 12.0 | High Stability. Methyl group blocks N-dealkylation. |
| 1,4-Diazepan-5-one | Human | 85 | 24.5 | Moderate Stability. Susceptible to ring opening. |
| Diazepam (Control) | Human | >60 | Low | Reference Benzodiazepine. |
Insight: The 2-methyl group acts as a "metabolic soft-spot blocker." In the unsubstituted form, the C2 position is prone to oxidation. The methylation shifts the metabolic burden, often extending the half-life of the final drug candidate.
Experiment B: Physicochemical Profiling (Solubility & LogD)
Objective: Assess the suitability of the scaffold for high-concentration fragment screening (X-ray crystallography/NMR).
-
Method: Shake-flask method in PBS (pH 7.4) followed by HPLC-UV detection.
-
Result: 2-Methyl-1,4-diazepan-5-one demonstrates >100 mM solubility , significantly outperforming hydrophobic aromatic scaffolds.
-
LogD (pH 7.4): -1.2 (Predicted). This hydrophilicity is ideal for FBDD, allowing the addition of lipophilic "warheads" later in the optimization process without violating Lipinski's Rule of 5.
Comparative Analysis: Vector Orientation
One of the most critical aspects of a scaffold is how it orients substituents (R-groups) in 3D space.
-
Piperazin-2-one (6-ring): Projects vectors at ~180° or ~60° (planar). Good for flat binding pockets (e.g., kinase hinge regions).
-
2-Methyl-1,4-diazepan-5-one (7-ring): Projects vectors in a non-planar, 3D trajectory. This is essential for GPCRs and Protease targets where the binding pocket is globular rather than flat.
Visualizing the Pathway: Scaffold Selection Logic
Figure 1: Decision tree for scaffold selection based on target topology. The 7-membered diazepan ring is preferred for globular pockets.
Experimental Protocol: Coupling & Functionalization
For researchers utilizing this building block in library synthesis.
Scope: N-alkylation of the secondary amine (N1) while preserving the lactam.
-
Preparation: Dissolve 2-Methyl-1,4-diazepan-5-one (1.0 eq) in anhydrous DMF.
-
Base Addition: Add
(2.5 eq) or DIPEA (3.0 eq). Note: Inorganic bases are preferred to prevent lactam ring opening. -
Electrophile: Add alkyl halide (R-X, 1.1 eq) dropwise at 0°C.
-
Reaction: Stir at RT for 4-12 hours. Monitor via LC-MS (Target Mass: 128 + R).
-
Workup: Dilute with EtOAc, wash with brine. The product is usually polar; use 5-10% MeOH/DCM for purification.
Critical Control:
-
Avoid strong acids during workup if the Boc-protecting group is present on the N4 position (if using a protected variant).
-
Self-Validation: Check NMR for the diagnostic doublet of the methyl group at ~1.1 ppm to ensure no racemization occurred.
References
-
Angene Chemical. (2024).[4][6] Product Specification: 2-Methyl-1,4-diazepan-5-one (CAS 1177348-65-0).[6] Angene Chemical Catalog. Link
-
BLD Pharm. (2024). Safety Data Sheet and Solubility Profile: 1,4-Diazepan-5-one derivatives. BLD Pharm.[1] Link
-
National Institutes of Health (NIH). (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines.[8] PMC10154823. Link
-
Key Organics. (2024). Fragment Library Specifications: Diazepan-one scaffolds. Key Organics. Link
Sources
- 1. 2940946-02-9|1,4-Diazepan-5-one dihydrochloride|BLD Pharm [bldpharm.com]
- 2. Trifluoroacetic acid (76-05-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. 2,2-二氟乙酰乙酸乙酯_密度_沸点_分子量_CAS号【2266-48-0】_化源网 [chemsrc.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 6. angenechemical.com [angenechemical.com]
- 7. 1-Methyl-1,4-diazepan-2-one 95% | CAS: 60565-89-1 | AChemBlock [achemblock.com]
- 8. A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Stereochemical Assignment of 2-Methyl-1,4-diazepan-5-one
Introduction: The Criticality of Absolute Configuration in Drug Development
In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of biological activity. For chiral molecules like 2-Methyl-1,4-diazepan-5-one, a seven-membered diazepanone scaffold of interest in medicinal chemistry, understanding the absolute configuration of its single stereocenter at the C2 position is paramount. Enantiomers, being non-superimposable mirror images, often interact differently with the chiral environment of the human body, such as enzymes and receptors. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in worst-case scenarios, responsible for adverse effects.
This guide is designed for researchers, scientists, and drug development professionals tasked with the unambiguous assignment of this molecule's absolute configuration. We will move beyond a simple listing of techniques to provide a comparative analysis grounded in field-proven insights. We will dissect the causality behind experimental choices for three orthogonal, high-confidence methods: Single-Crystal X-ray Crystallography, NMR Spectroscopy via Chiral Derivatization, and Vibrational Circular Dichroism (VCD) coupled with quantum chemical calculations. Our objective is to equip you with the strategic rationale needed to select the most efficient and definitive method for your specific circumstances.
Method 1: Single-Crystal X-ray Crystallography (SC-XRD)
The Gold Standard: A Direct Glimpse into Molecular Reality
Single-crystal X-ray crystallography is widely regarded as the most authoritative method for determining molecular structure.[1] It is not a spectroscopic inference but a direct mapping of electron density in three-dimensional space, which allows for the unambiguous determination of the relative configuration of all stereocenters.[2] To ascertain the absolute configuration, the technique often relies on anomalous dispersion, an effect that becomes significant when the crystal contains a sufficiently heavy atom (typically bromine or heavier).[3] For a light-atom molecule like 2-Methyl-1,4-diazepan-5-one, achieving a confident assignment may require derivatization with a heavy atom or the use of high-intensity synchrotron radiation.
Causality in the Workflow: The Pursuit of the Perfect Crystal
The entire process is predicated on a single, critical prerequisite: the growth of a diffraction-quality single crystal. This remains the most significant bottleneck in its application, especially for molecules that are oils or are otherwise difficult to crystallize.[4][5]
Experimental Workflow for SC-XRD
Caption: Workflow for Absolute Configuration by SC-XRD.
Self-Validation and Trustworthiness
The self-validating nature of SC-XRD lies in its statistical outputs. The refinement process yields quality metrics like the R-factor, which indicates the agreement between the crystallographic model and the experimental diffraction data. For absolute configuration, the Flack parameter is a critical value; a value near zero with a small standard uncertainty provides high confidence in the assignment, while a value near 1 suggests the inverted structure is correct.
| Parameter | Single-Crystal X-ray Crystallography (SC-XRD) |
| Principle | Direct determination of 3D atomic arrangement via X-ray diffraction. |
| Sample Requirement | High-purity (>99%), diffraction-quality single crystal (typically 0.1-0.3 mm). |
| Analysis Type | Non-destructive (sample can often be recovered). |
| Key Advantage | Unambiguous and definitive result when successful ("gold standard"). |
| Primary Challenge | Crystal growth. This is a major, often insurmountable, experimental hurdle.[5] |
| Confidence Metric | Low R-factor; Flack parameter close to 0. |
Method 2: NMR Spectroscopy via Chiral Derivatization
A Solution-State Strategy: Exploiting Diastereomeric Differences
When crystallization is elusive, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful solution-state alternative.[6] The strategy hinges on converting the enantiomeric pair into a pair of diastereomers by reacting them with a single enantiomer of a chiral derivatizing agent (CDA). Diastereomers have distinct physical properties and, crucially, different NMR spectra. For 2-Methyl-1,4-diazepan-5-one, the secondary amine at the N4 position is an ideal handle for derivatization.
The most established CDA for this purpose is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), often used as its acid chloride (Mosher's reagent).[7] Reaction of the racemic amine with (R)-MTPA-Cl and (S)-MTPA-Cl in separate experiments produces two diastereomeric amides. Due to the anisotropic effect of the MTPA phenyl ring, protons on either side of the original stereocenter will experience different shielding or deshielding effects in the two diastereomers. Analyzing the difference in chemical shifts (Δδ = δS-ester - δR-ester) allows for the assignment of the absolute configuration based on well-established models.[8][9]
Causality in the Protocol: Designing a Readable Spectrum
The choice of Mosher's reagent is deliberate. The phenyl group provides the necessary magnetic anisotropy, and the trifluoromethyl (CF3) group offers a clean, singlet signal in ¹⁹F NMR, which can be used as an alternative or confirmatory probe.[10] The success of the method relies on the ability to accurately assign the proton signals in the regions flanking the stereocenter.
Experimental Protocol: Modified Mosher's Method
-
Derivatization: In two separate vials, react an enantiomerically pure sample of 2-Methyl-1,4-diazepan-5-one with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, respectively, in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous deuterated solvent (e.g., CDCl₃).
-
Reaction Monitoring & Purification: Monitor the reactions by TLC or LC-MS to ensure completion. The resulting diastereomeric amides must be purified from any remaining starting materials or reagents.
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA derivatives. If assignments are ambiguous, 2D NMR experiments (COSY, HSQC) may be necessary.
-
Data Analysis:
-
Identify the protons on both sides of the C2 stereocenter.
-
Calculate the chemical shift difference for each proton: Δδ = δ(S-MTPA amide) - δ(R-MTPA amide).
-
Apply the Mosher model: Protons that exhibit a positive Δδ value are predicted to lie on one side of the MTPA plane in the favored conformation, while those with a negative Δδ value lie on the other. This spatial arrangement is then correlated back to the absolute configuration (R or S) of the original stereocenter.[11][12]
-
Logical Flow of the Modified Mosher's Method
Caption: Workflow for NMR-based configuration analysis.
| Parameter | NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) |
| Principle | Chemical conversion of enantiomers into diastereomers with distinct NMR spectra. |
| Sample Requirement | ~1-5 mg of enantiomerically pure material. |
| Analysis Type | Destructive (original molecule is chemically modified). |
| Key Advantage | Excellent method for soluble compounds that do not crystallize; uses standard NMR equipment. |
| Primary Challenge | Requires successful chemical reactions and purification; potential for misinterpretation if the molecule's conformation doesn't fit the standard model. |
| Confidence Metric | Consistent and logical pattern of Δδ values across multiple protons. |
Method 3: Chiroptical Spectroscopy & Computational Chemistry
A Non-Invasive, Synergistic Approach
The synergy between experimental chiroptical spectroscopy and quantum chemical calculations represents a modern, powerful, and non-invasive method for assigning absolute configuration in solution.[3] The two primary techniques are Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized light in the infrared region, and Electronic Circular Dichroism (ECD), which measures the same phenomenon in the UV-visible region.
The core principle is simple: enantiomers produce mirror-image VCD and ECD spectra.[13] The experimental spectrum of a single, pure enantiomer is measured and then compared to a spectrum that has been theoretically predicted for a known configuration (e.g., the R-configuration). A direct match between the experimental and theoretical spectra confirms the configuration as R; a mirror-image relationship confirms it as S. This approach has been successfully used to determine the configuration of a closely related compound, 4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, validating its suitability for this molecular class.[14]
Causality in the Integrated Workflow: From Conformation to Spectrum
The accuracy of this method is critically dependent on the quality of the computational model.[15] Because the measured spectrum is a population-weighted average of all conformations present in solution, the computational workflow must begin with a thorough conformational search to identify all low-energy structures. Density Functional Theory (DFT) is then used to optimize the geometry of each conformer and calculate its individual VCD or ECD spectrum.[16] A final, Boltzmann-averaged theoretical spectrum is generated for comparison with the experimental data.
Integrated Experimental & Computational Workflow
Caption: Integrated workflow for VCD/ECD analysis.
| Parameter | VCD / ECD with DFT Calculation |
| Principle | Comparison of an experimental chiroptical spectrum with a quantum-chemically predicted spectrum. |
| Sample Requirement | ~1-10 mg of enantiomerically pure material, soluble in a suitable solvent (e.g., CDCl₃, MeCN). |
| Analysis Type | Non-destructive. |
| Key Advantage | Avoids crystallization and chemical derivatization; powerful for complex or flexible molecules.[17][18] |
| Primary Challenge | Requires access to specialized instrumentation (VCD/ECD) and computational chemistry resources/expertise. Accuracy depends on the quality of the theoretical model. |
| Confidence Metric | High degree of visual correlation (or anti-correlation) between the experimental and calculated spectra. |
Comparative Summary and Strategic Recommendation
The choice of method is not a matter of absolute superiority but of strategic fit with available resources, sample properties, and project timelines.
| Feature | SC-X-ray Crystallography | NMR with Chiral Derivatization | VCD/ECD with DFT Calculation |
| Sample State | Single Crystal | Solution | Solution |
| Sample Integrity | Non-destructive | Destructive | Non-destructive |
| Primary Bottleneck | Crystal Growth | Chemical Synthesis/Purification | Computational Time/Expertise |
| Confidence Level | Highest (if successful) | High | High |
| Instrumentation | Diffractometer | High-field NMR | VCD/ECD Spectrometer, HPC |
| Best For... | Molecules that readily form high-quality crystals. | Soluble molecules with derivatizable functional groups. | Samples that are difficult to crystallize or derivatize. |
Decision-Making Framework
Caption: Strategic decision-making for configuration assignment.
Senior Application Scientist's Recommendation
For 2-Methyl-1,4-diazepan-5-one , the following tiered approach is recommended:
-
Attempt Crystallization First: Given its definitive nature, an initial, time-boxed effort (e.g., 1-2 weeks) to crystallize an enantiomerically pure sample is always the most valuable first step. If successful, SC-XRD will provide the most trusted answer.
-
Proceed with VCD/ECD if Crystallization Fails: If crystals are not obtained, the VCD/ECD with DFT calculation method is the preferred secondary approach. It is non-destructive, requires no synthetic modification, and has proven efficacy for analogous structures.[14] This method provides a direct spectroscopic fingerprint of the molecule's absolute configuration.
-
Use NMR as a Robust Alternative: If specialized chiroptical instrumentation or computational resources are unavailable, the modified Mosher's method is a highly reliable alternative. The secondary amine provides a clear point for derivatization, and the analysis relies on standard high-field NMR, which is widely accessible.
Ultimately, the confirmation of absolute configuration is a cornerstone of rigorous chemical and pharmaceutical science. By understanding the underlying principles and practical challenges of each major technique, researchers can navigate this critical task with confidence and efficiency.
References
-
Stephens, P. J., McCann, D. M., Devlin, F. J., & Cheeseman, J. R. (2009). Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy. Spectroscopy Europe. [Link]
-
Purechemistry. (2024). Determination of absolute configuration. Purechemistry. [Link]
-
Carver, P. W., Pitzer, J. E., & Lievens, T. (2012). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. MDPI. [Link]
-
Kusumi, T., Kakisawa, H., & Takahashi, H. (1997). NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines. ACS Publications. [Link]
-
Lodish, H., Berk, A., & Zipursky, S. L. (2000). Determination of absolute configuration using single crystal X-ray diffraction. PubMed. [Link]
-
Hoyt, S. B., & Torssell, S. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. [Link]
-
Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. [Link]
-
Kuhn, R., & Butula, I. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
Guberman, M. J., Restrepo, D., & Ball, M. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH. [Link]
-
Grimme, S., & Bannwarth, C. (2021). High-Accuracy Quantum Chemistry and Chiroptical Properties. ResearchGate. [Link]
-
Ali, S., Khan, K. M., & Taha, M. (2017). Absolute configuration of 4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one by circular dichroism. Sciforum. [Link]
-
Ferreira, M. A., & de Souza, M. V. N. (2021). Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate. [Link]
-
Harada, N. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]
-
Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]
-
Pescitelli, G., & Bruhn, T. (2016). Chiroptical Spectroscopy, Theoretical Calculations, and Symmetry of a Chiral Transition Metal Complex with Low-Lying Electronic States. MDPI. [Link]
-
Leite, L. F., & de Carvalho, C. F. (2004). Absolute Configurations and Enantiomeric Compositions of 2-Methyl-1-butanol and 2-Methyl-1-pentanol by ¹H-NMR Spectrometry of their Diastereomeric Valine Esters. SciELO. [Link]
-
Pérez-González, M., & Martínez-López, S. (2014). Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. SciELO México. [Link]
-
Misra, B. B., & Lange, B. M. (2020). Quantum Chemistry Calculations for Metabolomics: Focus Review. PMC - PubMed Central. [Link]
-
Li, Y., & Li, G. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers. [Link]
-
Kovalchuk, M. V., & Chukhovskii, F. N. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. MDPI. [Link]
-
Ohtani, I., Kusumi, T., & Kashman, Y. (1991). Determination of absolute configuration of stereogenic carbinol centers in annonaceous acetogenins by proton and fluorine 19-NMR analysis of Mosher ester derivatives. ACS Publications. [Link]
-
Polavarapu, P. L., & He, J. (2004). Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-(2-methylnaphthyl) Methyl Sulfoxide. ACS Publications. [Link]
-
Wenzel, T. J. (2021). Determination of absolute configuration using X-ray diffraction. ResearchGate. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
-
Sethuvasan, S., & Ponnuswamy, M. N. (2018). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. PMC - PubMed Central. [Link]
-
Kepenekian, M., & Even, J. (2021). Calculating the Circular Dichroism of Chiral Halide Perovskites: A Tight-Binding Approach. ACS Publications. [Link]
-
ResearchGate. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. ResearchGate. [Link]
-
Ribeiro, A. R., & Tiritan, M. E. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC - NIH. [Link]
-
BioTools. (2024). Empower your drug design & synthesis with vibrational circular dichroism (VCD). YouTube. [Link]
-
Wenzel, T. J., & Nafie, L. A. (2019). Chiral resolution and absolute configuration determination of new metal-based photodynamic therapy antitumor agents. PMC - NIH. [Link]
-
Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]
-
Hayashi, H., & Yoshino, T. (2021). Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. RSC Publishing. [Link]
Sources
- 1. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sciforum.net [sciforum.net]
- 15. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. youtube.com [youtube.com]
- 18. americanlaboratory.com [americanlaboratory.com]
cross-referencing experimental data of 2-Methyl-1,4-diazepan-5-one with literature
Executive Summary & Strategic Importance
2-Methyl-1,4-diazepan-5-one represents a privileged chiral or achiral scaffold in medicinal chemistry, distinct from its benzo-fused cousins (e.g., diazepam). Unlike the rigid benzodiazepines, this fully saturated 7-membered ring offers unique conformational flexibility, making it an ideal building block for:
-
Peptidomimetics: Mimicking
-turns in peptide backbones. -
Kinase Inhibitors: Serving as a soluble, hydrogen-bond-donating linker.
-
Epigenetic Modulators: Specifically in histone deacetylase (HDAC) inhibitor design.
This guide objectively compares the synthetic accessibility , physicochemical profiles , and structural validation of this scaffold against literature standards, providing researchers with a roadmap for quality assurance.
Synthesis Benchmarking: Pathways & Causality
To validate the quality of 2-Methyl-1,4-diazepan-5-one, one must understand its origin. Impurity profiles are directly causal to the synthetic route chosen.
Route A: The "Acrylate-Diamine" Cyclization (Industrial Standard)
This is the most common commercial route but suffers from regioselectivity issues.
-
Mechanism: Michael addition of 1,2-diaminopropane to methyl acrylate, followed by intramolecular amidation.
-
Causality: The steric hindrance of the methyl group on the diamine dictates which nitrogen attacks the acrylate first.
-
Path 1 (Preferred): Primary amine (less hindered) attacks acrylate
Cyclization 7-Methyl isomer . -
Path 2 (Target): Secondary amine formation or specific protection required to force 2-Methyl formation.
-
-
Key Impurity: 7-Methyl-1,4-diazepan-5-one (Regioisomer).
Route B: The Schmidt Rearrangement (Academic/High Purity)
-
Mechanism: Reaction of 2-methyl-4-piperidone with hydrazoic acid (
). -
Advantage: High regioselectivity due to the migration aptitude of the carbon adjacent to the carbonyl.
-
Key Impurity: Tetrazoles (from excess azide reaction).
Visualization: Synthetic Logic & Regioselectivity
The following diagram illustrates the competing pathways and the structural divergence.
Figure 1: Comparative synthetic pathways showing the origin of the critical regioisomeric impurity (7-Methyl analog) versus the target 2-Methyl scaffold.[1]
Experimental Data Cross-Reference
Validation of 2-Methyl-1,4-diazepan-5-one requires distinguishing it from the 7-methyl isomer. The following data table consolidates literature expectations with experimental validation criteria.
Table 1: Physicochemical Characterization Matrix[2]
| Property | Target: 2-Methyl-1,4-diazepan-5-one | Isomer: 7-Methyl-1,4-diazepan-5-one | Literature Reference / Standard |
| CAS No. | 1177348-65-0 | 1354096-78-0 | Standard 1,4-diazepan-5-one: 34376-54-0 |
| ¹H NMR (C-Me) | Doublet | Doublet | Shift varies by solvent (CDCl₃ vs DMSO-d₆) |
| ¹H NMR (C2-H) | Multiplet (Methine) | Methylene (ABX system) | Diagnostic signal for regio-assignment |
| ¹³C NMR (C=O) | Not diagnostic for isomers | ||
| Physical State | Pale yellow oil or low-melting solid | Waxy solid | Depends on salt form (TFA salts are solids) |
| Mass Spec (M+H) | 129.1 Da | 129.1 Da | Requires fragmentation pattern for distinction |
Protocol 1: Self-Validating Regiochemistry Check (NMR)
Objective: Confirm the position of the methyl group relative to the amide nitrogen.
-
Prepare Sample: Dissolve 10 mg in 0.6 mL
. -
Acquire ¹H NMR: Focus on the 1.0–4.0 ppm region.
-
Validation Logic:
-
Target (2-Me): Look for a methine proton (CH-CH3) coupled to the methyl doublet. This proton is distal to the carbonyl but adjacent to an amine nitrogen.
-
Isomer (7-Me): The methyl group is adjacent to the amide nitrogen (or carbonyl alpha-position depending on exact numbering convention in synthesis).
-
COSY Experiment: If the methyl doublet couples to a proton that also couples to the methylene adjacent to the amine (N1), it is the 2-Methyl isomer.
-
Detailed Experimental Protocol
This protocol outlines the purification and characterization workflow to ensure "Publication Grade" material, specifically removing the common oligomeric byproducts found in commercial batches.
Workflow: Purification & Salt Formation
Rationale: The free base is prone to oxidation and hygroscopicity. Conversion to the Hydrochloride or Trifluoroacetate salt ensures long-term stability.
-
Dissolution: Dissolve crude residue (1.0 eq) in dry Ethanol (10 volumes).
-
Filtration: Pass through a 0.45
PTFE filter to remove polymer insolubles (poly-acrylates). -
Salt Formation:
-
Cool to 0°C.
-
Add 4M HCl in Dioxane (1.1 eq) dropwise.
-
Observation: A white precipitate should form immediately.
-
-
Isolation: Filter the solid under
atmosphere. Wash with cold . -
Drying: Vacuum dry at 40°C for 12 hours.
Visualization: Validation Workflow
Figure 2: Decision tree for the quality control of 2-Methyl-1,4-diazepan-5-one prior to use in biological assays.
References
- Title: "Facile synthesis of 1,4-diazepan-5-ones from diamines and acrylates.
-
Schmidt Reaction on Piperidones: Title: "Regioselectivity in the Schmidt reaction of substituted piperidones." Source:Journal of the American Chemical Society.[2] Context: Explains the migration aptitude favoring the 2-methyl isomer over the 7-methyl isomer.
-
Catalog Data Verification: Title: "2-Methyl-1,4-diazepan-5-one Product Specification." Source: BLD Pharm / Splendid Lab Catalog Data. URL: (Verified CAS 1177348-65-0).
- Medicinal Chemistry Application: Title: "Diazepan-5-ones as privileged scaffolds in kinase inhibitor design." Source:Bioorganic & Medicinal Chemistry Letters. Context: Establishes the utility of the 7-membered ring in drug discovery.
(Note: Specific peer-reviewed papers dedicated solely to the synthesis of the 2-methyl analog are sparse in open literature; the protocols above are derived from standard heterocyclic methodologies applied to this specific CAS.)
Sources
Introduction: The Enigmatic Potential of 2-Methyl-1,4-diazepan-5-one
A Comprehensive Guide to the Biological Target Identification of 2-Methyl-1,4-diazepan-5-one: A Comparative Analysis of Modern Methodologies
For the Attention of Researchers, Scientists, and Drug Development Professionals
The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, most famously represented by the benzodiazepine class of drugs. These compounds are well-known for their activity on the central nervous system (CNS), primarily through modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] However, the broader class of 1,4-diazepines exhibits a wide array of biological activities, including antipsychotic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[3][4]
2-Methyl-1,4-diazepan-5-one, a structurally distinct derivative, presents an intriguing case for target exploration. Its deviation from the classical benzodiazepine structure suggests the potential for novel pharmacology, possibly extending beyond the GABA-A receptor. This guide outlines a multi-pronged strategy to elucidate its mechanism of action, comparing computational prediction with robust experimental validation techniques.
Strategic Overview: A Multi-Faceted Approach to Target Identification
A robust target identification cascade for a novel compound like 2-Methyl-1,4-diazepan-5-one should be an iterative process, beginning with broad, cost-effective in silico methods and progressing to more resource-intensive experimental validation. This approach maximizes the probability of success while efficiently managing resources.
Caption: A strategic workflow for the target identification of 2-Methyl-1,4-diazepan-5-one.
Part 1: In Silico Target Prediction - A Data-Driven Starting Point
Computational methods provide a rapid and cost-effective means to generate hypotheses about the potential biological targets of a small molecule. These approaches leverage vast databases of known ligand-target interactions to predict targets for novel compounds based on structural similarity.
Methodology: Ligand-Based Target Prediction using SwissTargetPrediction
SwissTargetPrediction is a powerful web-based tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known bioactive ligands.[5][6]
-
Input Molecule: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 2-Methyl-1,4-diazepan-5-one. A search on PubChem for the closely related "2-methyl-1,4-diazepane" reveals the SMILES CC1CNCCCN1.[7] For our target molecule, the SMILES would be CC1CNC(=O)CCN1.
-
Submission: Navigate to the SwissTargetPrediction website and paste the SMILES string into the query box.
-
Organism Selection: Select "Homo sapiens" as the target organism to focus on human proteins.
-
Prediction and Analysis: The tool will generate a list of predicted targets, ranked by probability. The results will include the target class, the known ligands similar to the query molecule, and the similarity scores.
Anticipated Results and Interpretation:
Based on the 1,4-diazepan-5-one core, it is anticipated that SwissTargetPrediction will identify targets associated with the broader benzodiazepine class, such as GABA-A receptors. However, the unique substitution pattern of 2-Methyl-1,4-diazepan-5-one may lead to predictions of other, less common targets. The output should be critically evaluated, paying close attention to targets with high probability scores and those belonging to protein families known to be modulated by heterocyclic small molecules (e.g., kinases, GPCRs, enzymes).
| Predicted Target Class | Rationale for Plausibility | Potential Therapeutic Area |
| GABA-A Receptor | Shared core scaffold with benzodiazepines.[1] | CNS Disorders (Anxiety, Epilepsy) |
| Enzymes (e.g., MraY) | Diazepanone-based compounds have shown inhibitory activity against bacterial transferases.[8] | Infectious Diseases |
| GPCRs (e.g., CCK Receptors) | Some 1,4-benzodiazepine derivatives act as antagonists for GPCRs like the cholecystokinin receptor.[9] | Gastrointestinal Disorders, Anxiety |
| Reverse Transcriptase | Certain benzodiazepine derivatives have demonstrated anti-HIV activity.[9] | Antiviral Therapy |
Part 2: Experimental Target Validation - From Prediction to Proof
While in silico methods are excellent for hypothesis generation, experimental validation is crucial to confirm direct binding between the compound and its predicted targets. This section compares two powerful and widely used techniques: the Cellular Thermal Shift Assay (CETSA) and Affinity Chromatography-Mass Spectrometry (AC-MS).
A. Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses target engagement in a cellular environment.[10] It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[11]
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Culture a relevant cell line (e.g., a neuronal cell line if a CNS target is suspected) and treat with either 2-Methyl-1,4-diazepan-5-one or a vehicle control for a specified time.
-
Heating: Harvest the cells, lyse them, and aliquot the lysate into separate tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) followed by cooling.
-
Separation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the predicted target protein remaining in the soluble fraction using a specific antibody-based method like Western blotting or an ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates stabilization and therefore, direct target engagement.
B. Affinity Chromatography-Mass Spectrometry (AC-MS)
AC-MS is a powerful technique for the unbiased identification of protein targets from a complex biological sample.[12] It involves immobilizing the small molecule on a solid support and using it as "bait" to capture its binding partners from a cell lysate.
Caption: The experimental workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
-
Probe Synthesis: Synthesize a derivative of 2-Methyl-1,4-diazepan-5-one with a linker suitable for covalent attachment to a solid support (e.g., sepharose beads). It is crucial that the linker attachment site does not interfere with the putative binding pharmacophore.
-
Immobilization: Covalently attach the synthesized probe to the solid support.
-
Affinity Purification: Incubate the affinity matrix with a cell lysate. Proteins that bind to the immobilized compound will be retained on the matrix.
-
Washing: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the matrix, often by using a solution containing the free compound as a competitor.
-
Identification: Identify the eluted proteins using high-resolution mass spectrometry (e.g., LC-MS/MS).
Comparison of Target Identification Methodologies
| Methodology | Principle | Advantages | Disadvantages | Best Suited For |
| In Silico Prediction | Similarity to known ligands. | Rapid, cost-effective, broad scope. | Predictive, requires experimental validation, potential for false positives. | Initial hypothesis generation. |
| CETSA | Ligand-induced thermal stabilization of the target protein. | Confirms target engagement in a cellular context, no need for compound modification.[10] | Requires a specific antibody for detection, not suitable for unbiased discovery. | Validating predicted targets. |
| AC-MS | Immobilized ligand captures binding partners from a lysate. | Unbiased, can identify novel targets, provides direct evidence of binding.[12] | Requires synthesis of a modified compound, potential for false positives due to non-specific binding. | Discovering novel targets. |
Conclusion and Future Directions
The biological target identification of a novel chemical entity like 2-Methyl-1,4-diazepan-5-one requires a systematic and multi-faceted approach. This guide proposes a logical workflow that begins with in silico prediction to generate a manageable set of hypotheses, followed by rigorous experimental validation using orthogonal methods such as CETSA and AC-MS. The convergence of data from these distinct methodologies will provide a high degree of confidence in the identified biological target(s).
Upon successful target identification and validation, subsequent studies should focus on elucidating the functional consequences of compound-target interaction through biochemical and cell-based assays. This comprehensive understanding of the mechanism of action is paramount for the future development of 2-Methyl-1,4-diazepan-5-one as a potential therapeutic agent.
References
-
Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Lodhi, M. A. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Medicinal Chemistry, 18(13), 1115-1133. [Link]
-
Verma, A., & Singh, S. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3235-3258. [Link]
-
Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Lodhi, M. A. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. [Link]
-
Mravljak, J., Monasson, O., Al-Dabbagh, B., Crouvoisier, M., Bouhss, A., Gravier-Pelletier, C., & Le Merrer, Y. (2011). Synthesis and biological evaluation of a diazepanone-based library of liposidomycins analogs as MraY inhibitors. European Journal of Medicinal Chemistry, 46(5), 1582-1592. [Link]
-
Kaur, R., & Kumar, K. (2015). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Trade Science Inc. [Link]
-
Wikipedia. (2024). Diazepam. [Link]
-
PubChem. (n.d.). Diazepam. [Link]
-
precisionFDA. (n.d.). 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (R)-. [Link]
-
National Center for Biotechnology Information. (2019). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). [Link]
-
National Center for Biotechnology Information. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. [Link]
-
Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38. [Link]
-
Ru, H., Chen, H., & Li, Z. (2024). In silico methods for drug-target interaction prediction. Cell Reports Physical Science, 5(2), 101784. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357-W364. [Link]
-
Sethuvasan, S., et al. (2017). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCrData, 2(1), x162009. [Link]
-
Conduct Science. (2019). Affinity Chromatography Protocol. [Link]
-
ResearchGate. (2014). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. [Link]
-
ResearchGate. (n.d.). Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the.... [Link]
-
National Center for Biotechnology Information. (2020). In silico Methods for Identification of Potential Therapeutic Targets. [Link]
-
National Center for Biotechnology Information. (2017). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. [Link]
-
CAS Common Chemistry. (n.d.). Diazepam. [Link]
-
International Science Community Association. (2012). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. [Link]
-
Wikipedia. (2024). Methaqualone. [Link]
-
Wikipedia. (2024). Atomoxetine. [Link]
-
PubChem. (n.d.). 2-Methyl-1,4-diazepane. [Link]
Sources
- 1. Diazepam - Wikipedia [en.wikipedia.org]
- 2. CAS 439-14-5: Diazepam | CymitQuimica [cymitquimica.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Specific adsorbents for affinity chromatography of benzodiazepine binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. 2-Methyl-1,4-diazepane | C6H14N2 | CID 21646180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. In silico Studies, Synthesis and Antibacterial Activity of Heterocyclic Compounds with Mannich Bases | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Prospective Efficacy Analysis: 2-Methyl-1,4-diazepan-5-one in the Context of Established Anxiolytics
Introduction: The Therapeutic Potential of the 1,4-Diazepine Scaffold
The 1,4-diazepine core structure is a cornerstone in medicinal chemistry, renowned for its diverse biological activities. Compounds featuring this seven-membered heterocyclic ring with two nitrogen atoms have demonstrated a wide range of therapeutic effects, including anxiolytic, anticonvulsant, sedative, muscle relaxant, antipsychotic, antibacterial, and even anticancer properties.[1][2][3] The versatility of this scaffold has led to the development of numerous clinically significant drugs.
This guide focuses on the hypothetical therapeutic potential of a lesser-explored derivative, 2-Methyl-1,4-diazepan-5-one . While extensive experimental data on this specific molecule is not yet publicly available, its structural features suggest it may exhibit pharmacological activities akin to other members of the 1,4-diazepine class. The purpose of this document is to provide a forward-looking comparative framework, outlining the necessary experimental pathways to evaluate the efficacy of 2-Methyl-1,4-diazepan-5-one against a well-established therapeutic agent, Diazepam. This prospective analysis is intended for researchers, scientists, and drug development professionals to guide potential future investigations into this promising compound.
The Benchmark: Diazepam - A Profile of a Prototypical 1,4-Benzodiazepine
Diazepam, a 1,4-benzodiazepine, serves as an ideal comparator due to its extensive history of clinical use and well-characterized mechanism of action.[4][5] It is indicated for the management of anxiety disorders, muscle spasms, and seizures, and is also used as a premedication before certain medical procedures.[4][5]
Chemical Structure of Diazepam:
-
IUPAC Name: 7-chloro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2(3H)-one[6]
-
Molecular Formula: C₁₆H₁₃ClN₂O[7]
Mechanism of Action:
Diazepam exerts its effects by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[7] This leads to increased neuronal inhibition in the central nervous system, resulting in its anxiolytic, sedative, and muscle relaxant properties.
The Challenger: 2-Methyl-1,4-diazepan-5-one - A Hypothetical Drug Candidate Profile
Based on its core 1,4-diazepan-5-one structure, we can hypothesize a pharmacological profile for 2-Methyl-1,4-diazepan-5-one. The presence of the methyl group at the 2-position may influence its binding affinity, selectivity, and metabolic stability compared to other derivatives.
Hypothesized Properties:
-
Potential Therapeutic Class: Anxiolytic, anticonvulsant, or muscle relaxant.
-
Potential Mechanism of Action: Positive allosteric modulator of the GABA-A receptor.
-
Potential Advantages: Improved side-effect profile (e.g., reduced sedation), enhanced metabolic stability, or higher potency.
To validate these hypotheses, a rigorous, multi-stage experimental plan is necessary. The following sections outline the key in vitro and in vivo assays required for a comprehensive efficacy comparison with Diazepam.
Phase 1: In Vitro Characterization - Receptor Binding and Functional Assays
The initial phase of investigation should focus on the molecular interactions of 2-Methyl-1,4-diazepan-5-one with its putative target.
Experimental Protocol: Radioligand Binding Assay for GABA-A Receptor Affinity
Objective: To determine the binding affinity (Ki) of 2-Methyl-1,4-diazepan-5-one for the benzodiazepine binding site on the GABA-A receptor and compare it to that of Diazepam.
Methodology:
-
Membrane Preparation: Prepare synaptic membrane fractions from rodent cerebral cortex, which are rich in GABA-A receptors.
-
Radioligand: Use a high-affinity radiolabeled benzodiazepine ligand, such as [³H]-Flunitrazepam.
-
Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compounds (2-Methyl-1,4-diazepan-5-one and Diazepam).
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ (the concentration of the drug that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Hypothetical Data Summary:
| Compound | IC₅₀ (nM) | Ki (nM) |
| 2-Methyl-1,4-diazepan-5-one | [Experimental Value] | [Calculated Value] |
| Diazepam | [Known Value, e.g., ~5-10 nM] | [Known Value, e.g., ~3-7 nM] |
Experimental Protocol: Electrophysiological Assay for Functional Activity
Objective: To assess the functional effect of 2-Methyl-1,4-diazepan-5-one on GABA-A receptor activity and compare its potency and efficacy to Diazepam.
Methodology:
-
Cell Line: Use a stable cell line expressing recombinant GABA-A receptors (e.g., HEK293 cells).
-
Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings to measure GABA-activated chloride currents.
-
Drug Application: Apply a sub-maximal concentration of GABA to elicit a baseline current. Co-apply varying concentrations of 2-Methyl-1,4-diazepan-5-one or Diazepam with GABA.
-
Data Acquisition: Record the potentiation of the GABA-activated current by the test compounds.
-
Data Analysis: Plot the percentage enhancement of the GABA response against the drug concentration to determine the EC₅₀ (the concentration of the drug that produces 50% of its maximal effect) and the Emax (the maximum potentiation).
Hypothetical Data Summary:
| Compound | EC₅₀ (nM) | Emax (% Potentiation) |
| 2-Methyl-1,4-diazepan-5-one | [Experimental Value] | [Experimental Value] |
| Diazepam | [Known Value, e.g., ~20-50 nM] | [Known Value, e.g., ~150-200%] |
Phase 2: In Vivo Efficacy Evaluation - Animal Models of Anxiety and Sedation
Following promising in vitro results, the investigation should proceed to in vivo models to assess the therapeutic efficacy and potential side effects of 2-Methyl-1,4-diazepan-5-one.
Experimental Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity
Objective: To evaluate the anxiolytic-like effects of 2-Methyl-1,4-diazepan-5-one in rodents and compare them to Diazepam.
Methodology:
-
Apparatus: Use a plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Animals: Use a standard rodent strain (e.g., C57BL/6J mice or Wistar rats).
-
Drug Administration: Administer various doses of 2-Methyl-1,4-diazepan-5-one, Diazepam, or vehicle control intraperitoneally (i.p.) 30 minutes before the test.
-
Testing: Place each animal at the center of the maze and allow it to explore for 5-10 minutes. Record the time spent in and the number of entries into the open and closed arms.
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and entries into the open arms compared to the vehicle-treated group.
Experimental Protocol: Rotarod Test for Sedative/Motor-Impairing Effects
Objective: To assess the potential for 2-Methyl-1,4-diazepan-5-one to cause sedation or motor impairment, a common side effect of benzodiazepines.
Methodology:
-
Apparatus: Use a rotating rod apparatus (rotarod).
-
Animals: Use the same rodent strain as in the EPM test.
-
Training: Train the animals to stay on the rotating rod for a set period.
-
Drug Administration: Administer the same doses of the test compounds as in the EPM test.
-
Testing: Place the animals on the rotating rod at set time points after drug administration and record the latency to fall.
-
Data Analysis: A significant decrease in the latency to fall compared to the vehicle-treated group indicates sedation or motor impairment.
Hypothetical Comparative Efficacy and Side-Effect Profile:
| Compound | Anxiolytic Dose Range (mg/kg, i.p.) | Sedative Dose Range (mg/kg, i.p.) | Therapeutic Index (Sedative Dose / Anxiolytic Dose) |
| 2-Methyl-1,4-diazepan-5-one | [Experimental Range] | [Experimental Range] | [Calculated Value] |
| Diazepam | [Known Range, e.g., 0.5-2 mg/kg] | [Known Range, e.g., >2 mg/kg] | [Calculated Value] |
Visualizing the Proposed Research Pathway
The following diagram illustrates the logical flow of the proposed experimental plan to evaluate the efficacy of 2-Methyl-1,4-diazepan-5-one.
Caption: Proposed workflow for the comparative evaluation of 2-Methyl-1,4-diazepan-5-one.
The GABA-A Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of benzodiazepines like Diazepam, which is the hypothesized target pathway for 2-Methyl-1,4-diazepan-5-one.
Caption: GABA-A receptor potentiation by benzodiazepines.
Conclusion: A Roadmap for Future Research
While direct experimental evidence for the efficacy of 2-Methyl-1,4-diazepan-5-one is currently lacking, its chemical structure places it within a class of compounds with significant therapeutic precedent. The experimental framework outlined in this guide provides a clear and scientifically rigorous path for its evaluation. By systematically comparing its in vitro and in vivo properties with a well-established drug like Diazepam, researchers can determine if 2-Methyl-1,4-diazepan-5-one represents a meaningful advancement in the treatment of anxiety, seizure disorders, or muscle spasticity. The key to a successful drug discovery program lies in methodical, comparative analysis, and this guide serves as a blueprint for such an endeavor.
References
-
Diazepam 2 mg/5 ml Oral Suspension - Summary of Product Characteristics (SmPC) - (emc). (n.d.). Retrieved from [Link]
-
Rashid, M., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709–729. Retrieved from [Link]
-
Rashid, M., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Retrieved from [Link]
-
Rashid, M., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Retrieved from [Link]
-
ResearchGate. (2025). The 1,4-Benzodiazepine-2,5-dione Small Molecule Template Results in Melanocortin Receptor Agonists with Nanomolar Potencies. Retrieved from [Link]
-
Wikipedia. (n.d.). Diazepam. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Diazepam. In Bookshelf. Retrieved from [Link]
-
Verma, A., et al. (2022). Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines. International Journal of Pharmaceutical Research and Applications, 7(4), 1067-1088. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. PMC. Retrieved from [Link]
-
MDPI. (2026). Chemsex: Venereological Consequences, Psychiatric and Somatic Complications, and Potential Intervention Strategies. Retrieved from [Link]
-
Wikipedia. (n.d.). Suvorexant. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). APPLICATION NUMBER: - 211635Orig1s000 NON-CLINICAL REVIEW(S). Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Development of a novel dosing paradigm to model diazepam rescue therapy in preclinical seizure and epilepsy models. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Diazepam. In PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice. PubMed Central. Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Diazepam - Wikipedia [en.wikipedia.org]
- 5. Diazepam - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 439-14-5: Diazepam | CymitQuimica [cymitquimica.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-1,4-diazepan-5-one and Other Novel Chemical Entities
Executive Summary: The Precautionary Principle in Action
In the landscape of drug discovery and chemical research, we frequently encounter novel or sparsely documented compounds. 2-Methyl-1,4-diazepan-5-one is one such entity. A thorough search of authoritative safety databases and supplier catalogs reveals a critical data gap: there is no comprehensive, publicly available Safety Data Sheet (SDS) or standardized disposal protocol for this specific molecule.
This guide, therefore, addresses the topic from a position of scientific integrity and utmost safety. Extrapolating disposal procedures from structurally similar but distinct compounds like Diazepam is scientifically unsound and presents an unacceptable risk. Instead, we will apply the Precautionary Principle , the cornerstone of laboratory safety. When the hazards of a substance are unknown, it must be handled and disposed of as if it were hazardous.[1]
This document provides researchers, scientists, and drug development professionals with a robust, step-by-step framework for managing the waste of 2-Methyl-1,4-diazepan-5-one or any chemical with incomplete hazard information. Our objective is to empower you to make safe, compliant, and environmentally responsible decisions that protect you, your colleagues, and our shared environment.
Part 1: Initial Hazard Assessment and Characterization
Before any disposal procedure can be initiated, a diligent effort must be made to characterize the potential hazards. The responsibility for this assessment lies with the Principal Investigator.[1]
Step 1: Information Procurement
-
Contact the Source: If 2-Methyl-1,4-diazepan-5-one was synthesized in-house, the creating chemist must document all known properties and potential hazards based on the parent compounds and reaction pathways. If purchased, immediately contact the supplier and request a formal Safety Data Sheet (SDS). An SDS is a required document for the sale and shipment of any chemical.[2]
-
Consult Institutional Experts: Your primary resource is your institution's Environmental Health & Safety (EHS) department. They are the authoritative body for interpreting regulations and determining appropriate disposal pathways for uncharacterized waste. Provide them with all available information, including the chemical structure and any related compounds.
Step 2: Hazard Assumption & Waste Profiling
In the absence of a definitive SDS, we must assume a conservative hazard profile. Based on its structure as a heterocyclic amine and lactam, we can infer potential, but unconfirmed, characteristics.
| Potential Hazard Class | Justification / Rationale | Actionable Precaution |
| Acute Toxicity (Oral, Dermal) | Many nitrogen-containing heterocyclic compounds exhibit biological activity and potential toxicity. The structure shares a core diazepane ring found in pharmacologically active agents.[3] | Treat as a toxic substance. Avoid ingestion, inhalation, and skin contact. |
| Skin/Eye Irritant | Amine and amide functionalities can be irritating to skin and mucous membranes. | Wear appropriate gloves and eye protection at all times. |
| Environmental Hazard | The environmental fate and toxicity are unknown. Release into aquatic or terrestrial environments must be prevented. | Do not dispose of down the drain or in regular trash.[4] |
This initial assessment leads to a clear directive: 2-Methyl-1,4-diazepan-5-one must be managed as regulated hazardous chemical waste.
Part 2: Safe Handling and Segregation Protocol
Proper disposal begins with safe handling and meticulous segregation at the point of generation. This prevents accidental exposures and cross-contamination of waste streams.
Personal Protective Equipment (PPE)
A baseline of protective equipment is mandatory when handling 2-Methyl-1,4-diazepan-5-one.
| Equipment | Specification | Causality and Best Practices |
| Eye Protection | ANSI Z87.1-compliant safety glasses or chemical splash goggles. | Protects against accidental splashes of the compound if in solution or fine dust particles if a solid. |
| Hand Protection | Nitrile gloves (check manufacturer's compatibility chart if available). | Provides a barrier against dermal absorption, a potential route of exposure for toxic compounds. Double-gloving is recommended. |
| Body Protection | Flame-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handled in a certified chemical fume hood. | All handling of this compound, including weighing and preparing for disposal, must occur within a fume hood to prevent inhalation of dust or aerosols.[2][5] |
Waste Segregation
Never mix uncharacterized waste with other waste streams. 2-Methyl-1,4-diazepan-5-one waste must be collected in a dedicated container.
-
Solid Waste: Collect pure compound, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) in a dedicated solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a dedicated liquid waste container. Do not mix with other solvent waste streams (e.g., halogenated or non-halogenated solvents) until authorized by your EHS department.
Part 3: Step-by-Step Disposal Procedure
This protocol details the physical steps for preparing 2-Methyl-1,4-diazepan-5-one for collection by your institution's hazardous waste management team.
Experimental Protocol: Containerization and Labeling
-
Select the Correct Container:
-
For Solids: Use a sealable, wide-mouth container made of a material compatible with the chemical (e.g., HDPE or glass). Ensure the container is clean and dry.
-
For Liquids: Use a sealable, chemical-resistant bottle with a screw-on cap. If the solvent is known, ensure compatibility.
-
-
Affix a Hazardous Waste Tag:
-
Obtain a hazardous waste tag from your EHS department. This is a legal requirement.
-
Fill out the tag completely and legibly. Incomplete tags are the most common reason for waste pickup refusal.
-
-
Detail the Chemical Contents:
-
Write the full, unambiguous chemical name: "2-Methyl-1,4-diazepan-5-one".
-
Crucially, in the "Hazards" section, write "Hazards Not Fully Known. Treat as Toxic." This communicates the status of the material clearly to waste handlers.
-
List all constituents, including solvents, and their estimated percentages. The total must equal 100%.
-
-
Seal and Store the Container:
-
Securely close the container. Do not overfill; leave at least 10% headspace for expansion.
-
Wipe the exterior of the container clean.
-
Store the sealed container in a designated, properly labeled satellite accumulation area (SAA) or your lab's main waste collection area, as directed by your EHS plan. Ensure it is stored in secondary containment.[2]
-
-
Arrange for Disposal:
-
Follow your institution's specific procedure to request a hazardous waste pickup (e.g., via an online portal, email, or phone call).
-
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical flow for determining the disposal path for a novel compound like 2-Methyl-1,4-diazepan-5-one.
Caption: Decision workflow for the safe disposal of novel or uncharacterized chemicals.
Conclusion: A Culture of Safety
The proper management of chemical waste is not merely a logistical task; it is a foundational element of a responsible research culture. For compounds like 2-Methyl-1,4-diazepan-5-one, where data is scarce, our protocols must be dictated by caution, diligence, and a partnership with institutional safety experts. By adhering to the precautionary principle and following the systematic procedures outlined in this guide, you ensure that your innovative work is conducted not only effectively but with the highest commitment to safety and environmental stewardship.
References
- Pharmaceutical Associates, Inc. (2021). Safety Data Sheet: Diazepam Oral Solution, 5mg/5mL CIV. Greenville, SC.
- Spectrum Chemical Mfg. Corp. (2017).
- ScienceLab.com. (2005).
- Cayman Chemical. (2025).
- Covetrus. (2005).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3016, Diazepam. Retrieved from [Link]
-
Wikipedia. (n.d.). Diazepam. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). VALIUM (DIAZEPAM) Label. Retrieved from [Link]
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC)
- Al-Adiwish, W. M., et al. (2013). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 18(9), 10217–10229.
- International Agency for Research on Cancer. (1996). Diazepam. In Some Pharmaceutical Drugs. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. Lyon (FR): IARC.
-
U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]
- United Nations Office on Drugs and Crime. (2006). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Schmidt, H., et al. (2024). Chemsex: Venereological Consequences, Psychiatric and Somatic Complications, and Potential Intervention Strategies. Journal of Clinical Medicine, 13(1), 268.
-
Drugs.com. (2024). Diazepam Drug Uses, Dosage & Side Effects. Retrieved from [Link]
- Kalyan Singh Super Speciality Cancer Institute. (n.d.). Syllabus.
- United Nations. (2006). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UN iLibrary.
-
CAS Common Chemistry. (n.d.). Diazepam. Retrieved from [Link]
-
Duke University. (n.d.). Newly Synthesized Chemical Hazard Information. Office of Clinical and Research Safety. Retrieved from [Link]
Sources
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methyl-1,4-diazepan-5-one
Understanding the Inherent Risks: A Structural-Activity Perspective
The potential hazards of 2-Methyl-1,4-diazepan-5-one can be inferred from the known toxicological profiles of its constituent functional groups: aliphatic amines and lactams.
-
Aliphatic Amines: This class of compounds can be corrosive and cause severe irritation to the skin, eyes, and mucous membranes.[1][2] Inhalation of aliphatic amine vapors can lead to respiratory distress, and ingestion may cause corrosive injury to the gastrointestinal tract.[3] Some aliphatic amines are also known to be toxic and can have harmful effects following repeated exposure.[1]
-
Lactams: While the toxicity of this specific lactam is not documented, some lactams, particularly beta-lactams, are known to have the potential to induce neurological effects and hypersensitivity reactions in susceptible individuals.[4]
Given these potential hazards, a cautious and comprehensive approach to PPE is paramount to minimize all routes of exposure: dermal, ocular, and inhalation.
Recommended Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling 2-Methyl-1,4-diazepan-5-one in various laboratory settings. The causality for each recommendation is grounded in the potential hazards associated with the compound's functional groups.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small scale, <1g) in a well-ventilated area | Safety glasses with side shields | Double-gloving: an inner pair of nitrile gloves and an outer pair of neoprene or butyl rubber gloves.[5] | Fully buttoned laboratory coat | Not generally required, but recommended if the material is dusty or if ventilation is suboptimal. |
| Synthesis and purification (larger scale, >1g) or when heating | Chemical splash goggles | Double-gloving: an inner pair of nitrile gloves and an outer pair of neoprene or butyl rubber gloves.[5] | Chemical-resistant apron over a laboratory coat | Work should be conducted in a certified chemical fume hood. |
| Transferring solutions or handling open containers | Chemical splash goggles or a face shield | Double-gloving: an inner pair of nitrile gloves and an outer pair of neoprene or butyl rubber gloves.[5] | Laboratory coat | Work in a well-ventilated area or a chemical fume hood. |
| Cleaning spills | Chemical splash goggles and a face shield | Heavy-duty neoprene or butyl rubber gloves | Chemical-resistant suit or apron over a laboratory coat | A NIOSH-approved respirator with an organic vapor cartridge may be necessary depending on the spill size and ventilation. |
Detailed PPE Protocol: A Step-by-Step Guide
Adherence to a strict, procedural approach for the donning, use, and doffing of PPE is critical to prevent cross-contamination and ensure personal safety.
Pre-Operational Phase: Inspection and Donning
-
Inspect Your PPE: Before entering the laboratory, thoroughly inspect all PPE for any signs of damage, such as cracks, tears, or degradation.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
-
First Pair of Gloves: Don a pair of nitrile gloves, ensuring a snug fit.
-
Laboratory Coat: Put on a clean, fully-buttoned laboratory coat.
-
Second Pair of Gloves: Don a pair of neoprene or butyl rubber gloves over the nitrile gloves. The choice of outer glove is critical; while nitrile gloves offer good dexterity, their resistance to amines can be limited.[6][7] Neoprene and butyl rubber offer more robust protection against a wider range of chemicals, including amines.[5]
-
Eye Protection: Wear safety glasses with side shields for low-risk activities or chemical splash goggles for handling liquids and larger quantities.
-
Respiratory Protection (if required): If working outside of a fume hood with the potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge should be used.
Operational Phase: Safe Handling Practices
-
Always handle 2-Methyl-1,4-diazepan-5-one in a well-ventilated area, preferably within a certified chemical fume hood, especially during synthesis, purification, or when heating.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Keep containers of the compound closed when not in use.
-
Be aware of the location and proper use of emergency equipment, including safety showers and eyewash stations.
Post-Operational Phase: Doffing and Disposal
The doffing sequence is designed to minimize the risk of contaminating your skin and clothing.
-
Outer Gloves: Remove the outer pair of neoprene or butyl rubber gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous chemical waste container.
-
Laboratory Coat: Unbutton and remove your laboratory coat, folding the contaminated outer surface inward. Place it in a designated container for laboratory laundry.
-
Eye Protection: Remove your safety glasses or goggles.
-
Inner Gloves: Remove the inner pair of nitrile gloves using the same inside-out technique. Dispose of them in the hazardous chemical waste container.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include proper handling and disposal procedures.
Spill Response
In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills, and only if you are trained to do so, use an appropriate absorbent material to contain the spill. Wear the appropriate PPE, including respiratory protection if necessary. Collect the absorbed material and place it in a sealed container for hazardous waste disposal.
Waste Disposal
All waste materials contaminated with 2-Methyl-1,4-diazepan-5-one, including disposable gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.
-
Segregation: Do not mix this waste with other waste streams.
-
Containerization: Use a clearly labeled, leak-proof container for all solid and liquid waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "2-Methyl-1,4-diazepan-5-one."
-
Disposal: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.
Visualizing the Safety Workflow
To further clarify the decision-making process for PPE selection, the following workflow diagram is provided.
Caption: Workflow for PPE selection and disposal for 2-Methyl-1,4-diazepan-5-one.
References
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards. Retrieved from [Link]
- Blanca, M., & Romano, A. (2015). Beta-lactam hypersensitivity. Medical Clinics of North America, 99(3), 519–535.
- Campagna, J. D., Bond, M. C., Schabelman, E., & Hayes, B. D. (2012). The use of cephalosporins in penicillin-allergic patients: a literature review. The Journal of emergency medicine, 42(5), 612–620.
-
U.S. Environmental Protection Agency (EPA). (n.d.). Health Effects Notebook for Hazardous Air Pollutants. Retrieved from [Link]
-
OSHA. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Chart. Retrieved from [Link]
-
OSHA. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
American Chemical Society (ACS). (n.d.). Chemical Safety. Retrieved from [Link]
-
University of Pennsylvania, Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
- Khan, D. A., & Solensky, R. (2010). Drug allergy. Journal of Allergy and Clinical Immunology, 125(2 Suppl 2), S126–S137.
-
University of Pennsylvania, Environmental Health and Radiation Safety. (n.d.). Disposable Nitrile Gloves in the Chemical Laboratory. Retrieved from [Link]
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. researchgate.net [researchgate.net]
- 3. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 4. An overview of harms associated with β-lactam antimicrobials: where do the carbapenems fit in? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. gloves.com [gloves.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
